molecular formula C23H26N2O3 B1678086 Pravadoline CAS No. 92623-83-1

Pravadoline

Numéro de catalogue: B1678086
Numéro CAS: 92623-83-1
Poids moléculaire: 378.5 g/mol
Clé InChI: MEUQWHZOUDZXHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pravadoline (WIN 48,098) is a seminal compound in pharmacological research, known for its role in the discovery of the aminoalkylindole (AAI) class of cannabinoid receptor agonists . Initially developed as a non-opioid, non-steroidal anti-inflammatory analgesic, its potent antinociceptive effects at doses significantly lower than required for anti-inflammatory action revealed a novel mechanism of action unrelated to cyclooxygenase (COX) inhibition . Research demonstrated that its analgesic activity is not antagonized by naloxone, confirming a non-opioid pathway, and it was subsequently found to act as a cannabinoid receptor agonist . This compound exhibits a unique pharmacological profile, acting as an agonist at the CB1 cannabinoid receptor with a Ki of 2511 nM . Unlike classical non-steroidal anti-inflammatory drugs (NSAIDs), this compound inhibits neuronally stimulated contractions in mouse vas deferens (MVD) preparations and inhibits gastrointestinal transit at antinociceptive doses, further distinguishing it from typical NSAIDs . This makes it a valuable tool for studying the endocannabinoid system and for investigating the separation of analgesic effects from anti-inflammatory and opioid-like side effects. As a prototype for the AAI class, this compound's structural motif led to the development of more potent and selective research compounds, such as WIN 55,212-2 . It remains a crucial compound for researchers studying cannabinoid receptor structure, function, and the development of novel therapeutic agents for pain management. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUQWHZOUDZXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046127
Record name Pravadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92623-83-1
Record name Pravadoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92623-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pravadoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pravadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRAVADOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3JW662TWA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of Pravadoline on CB1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

Pravadoline (WIN 48,098), an aminoalkylindole (AAI), was initially investigated as a non-steroidal anti-inflammatory drug (NSAID). Subsequent research revealed its primary antinociceptive effects were not mediated by cyclooxygenase inhibition but through agonist activity at the cannabinoid type 1 (CB1) receptor. This discovery was pivotal, leading to the development of more potent synthetic cannabinoids, such as WIN 55,212-2, and significantly advanced the understanding of the endocannabinoid system. This technical guide provides an in-depth exploration of this compound's mechanism of action at the CB1 receptor, focusing on its binding characteristics, G-protein-mediated signal transduction, and the downstream cellular consequences. Detailed experimental protocols for key assays used to characterize this interaction are provided, accompanied by quantitative data and illustrative diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Introduction to this compound and the Aminoalkylindole Class

The aminoalkylindole (AAI) class of cannabinoids emerged from structure-activity relationship (SAR) studies by Sterling Winthrop, which initially aimed to develop novel analgesics.[1] this compound was a key compound in this series. While its analgesic properties were confirmed, the mechanism was found to be independent of prostaglandin synthesis.[2] Instead, its activity was traced to the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[2][3] This finding established the AAIs as a distinct class of cannabimimetic agents, structurally different from classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[4] this compound itself is a moderately potent agonist, but its scaffold served as the template for highly potent and widely studied agonists like WIN 55,212-2.[1][5]

G cluster_0 Structural Evolution of Aminoalkylindoles This compound (WIN 48,098) This compound (WIN 48,098) SAR Studies SAR Studies This compound (WIN 48,098)->SAR Studies Initial Scaffold WIN 55,212-2 WIN 55,212-2 SAR Studies->WIN 55,212-2 Leads to Higher Potency Analog

Figure 1. Logical relationship of this compound to its potent analog WIN 55,212-2.

Molecular Target: The Cannabinoid Type 1 (CB1) Receptor

The CB1 receptor is a Class A GPCR and is one of the most abundantly expressed GPCRs in the brain.[6] It is primarily located on presynaptic nerve terminals, where it acts as a retrograde neuromodulator, inhibiting the release of neurotransmitters.[3][7] The receptor features seven transmembrane domains and couples predominantly to the Gi/o family of heterotrimeric G-proteins.[3][8] The binding of an agonist like this compound stabilizes a receptor conformation that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, initiating the signaling cascade.[8]

Signal Transduction Pathway of this compound at the CB1 Receptor

As a CB1 receptor agonist, this compound and its analogs trigger a canonical Gi/o-coupled signaling pathway. The key events are as follows:

  • Receptor Binding and G-Protein Activation : this compound binds to a hydrophobic pocket within the transmembrane domains of the CB1 receptor.[2] This induces a conformational change, activating the associated Gi/o protein. The Gαi subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer.[3]

  • Inhibition of Adenylyl Cyclase : The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).[2][9] This leads to a decrease in intracellular cAMP concentrations, affecting the activity of downstream effectors like Protein Kinase A (PKA).[9][10]

  • Modulation of Ion Channels : The dissociated Gβγ subunit complex directly modulates the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[9] Concurrently, it inhibits voltage-gated N- and P/Q-type calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release from the presynaptic terminal.[1][3]

G cluster_membrane Plasma Membrane cluster_effects Downstream Effects This compound This compound CB1R CB1 Receptor This compound->CB1R Binds G_Protein Gi/o Protein (GDP-bound) CB1R->G_Protein Activates G_alpha_i Gαi (GTP-bound) G_Protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits Ca_Channel Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) G_beta_gamma->K_Channel Activates cAMP_decrease [cAMP] ↓ AC->cAMP_decrease Ca_influx_decrease [Ca²⁺] influx ↓ (Neurotransmitter Release ↓) Ca_Channel->Ca_influx_decrease K_efflux_increase K⁺ efflux ↑ (Hyperpolarization) K_Channel->K_efflux_increase

Figure 2. CB1 receptor signaling pathway activated by this compound.

Quantitative Pharmacology

While this compound was foundational, much of the quantitative pharmacological data in the literature focuses on its more potent and widely used analog, WIN 55,212-2. The data for WIN 55,212-2 are presented here as a representative example of a high-efficacy AAI agonist acting at the CB1 receptor.

ParameterLigandReceptorValueAssay TypeReference
Binding Affinity (Kd) WIN 55,212-2Human CB116.7 nMRadioligand Binding (Meta-analysis)[11]
Binding Affinity (Ki) WIN 55,212-2Rat CB12.4 nMRadioligand Binding (Meta-analysis)[11]
Functional Potency (IC50) CP55,940Human CB120.89 nMAdenylyl Cyclase Inhibition[9]
Functional Efficacy (Imax) CP55,940Human CB135% InhibitionAdenylyl Cyclase Inhibition[9]

Key Experimental Protocols

Characterization of compounds like this compound at the CB1 receptor relies on a standard set of in vitro pharmacological assays.

Radioligand Competition Binding Assay

This assay measures the affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from the CB1 receptor.

Methodology:

  • Membrane Preparation : CB1 receptors are sourced from brain tissue homogenates (e.g., rat brain) or cell lines recombinantly expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).[12] Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.[12] Protein concentration is determined using a standard method (e.g., BCA assay).[1]

  • Assay Setup : The assay is typically performed in 96-well plates.[12]

    • Total Binding (TB) : Wells contain membranes, assay buffer, and a fixed concentration of a radioligand (e.g., [³H]CP-55,940) near its Kd value.[13]

    • Non-Specific Binding (NSB) : Wells contain the same components as TB, plus a high concentration of an unlabeled, potent cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.[13]

    • Competition : Wells contain membranes, radioligand, and varying concentrations of the test compound (e.g., this compound).

  • Incubation : Plates are incubated, typically for 60-90 minutes at 30°C or 37°C, to allow binding to reach equilibrium.[1][12]

  • Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[12] The filters are quickly washed with ice-cold buffer to remove unbound radioligand.

  • Quantification : Radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis : Specific binding is calculated as (TB - NSB). The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[12]

G start Start prep Prepare CB1-expressing membranes start->prep plate Plate membranes, radioligand, and test compound (varied conc.) prep->plate incubate Incubate to reach equilibrium (e.g., 60 min, 30°C) plate->incubate filter Rapid vacuum filtration to separate bound/free ligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify bound radioactivity (Scintillation Counting) wash->count analyze Calculate IC₅₀ and Ki values (Cheng-Prusoff Equation) count->analyze end End analyze->end

Figure 3. Experimental workflow for a CB1 radioligand competition binding assay.
[³⁵S]GTPγS Functional Assay

This assay measures the functional activity (potency and efficacy) of a compound by quantifying its ability to stimulate G-protein activation. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[8]

Methodology:

  • Membrane Preparation : Membranes are prepared as described for the binding assay.

  • Assay Setup : In assay buffer (containing MgCl₂, EDTA, and NaCl), membranes are incubated with a fixed concentration of GDP, varying concentrations of the test agonist (e.g., this compound), and [³⁵S]GTPγS.[8]

    • Basal Binding : Contains membranes, GDP, and [³⁵S]GTPγS without an agonist.

    • Non-Specific Binding : Determined in the presence of a high concentration of unlabeled GTPγS.

  • Incubation : The reaction mixture is incubated at 30°C for 60 minutes.[1]

  • Filtration and Quantification : The assay is terminated by rapid filtration through glass fiber filters, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis : Data are plotted as agonist concentration versus [³⁵S]GTPγS binding. Potency (EC₅₀) and efficacy (Eₘₐₓ, relative to a full agonist) are determined by non-linear regression.

G start Start prep Prepare CB1-expressing membranes start->prep plate Incubate membranes with GDP, test agonist (varied conc.), and [³⁵S]GTPγS prep->plate filter Terminate reaction by rapid vacuum filtration plate->filter count Quantify membrane-bound [³⁵S]GTPγS via scintillation filter->count analyze Calculate EC₅₀ and Eₘₐₓ (Non-linear Regression) count->analyze end End analyze->end

Figure 4. Experimental workflow for a [³⁵S]GTPγS functional assay.
Adenylyl Cyclase Inhibition Assay

This assay directly measures the primary downstream consequence of CB1-Gαi activation: the inhibition of cAMP production.

Methodology:

  • Cell Culture : Whole cells expressing the CB1 receptor (e.g., CHO-CB1 cells) are used.

  • Assay Setup : Cells are pre-incubated with the test agonist (e.g., this compound) at various concentrations.

  • Stimulation : Adenylyl cyclase is then stimulated using a known activator, typically forskolin.[9][14] This stimulation results in a large production of cAMP.

  • Lysis and Quantification : After incubation, the cells are lysed, and the intracellular concentration of cAMP is measured. This is commonly done using competitive immunoassays, such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

  • Data Analysis : The ability of the agonist to inhibit the forskolin-stimulated cAMP accumulation is quantified. Data are plotted as agonist concentration versus percent inhibition of the forskolin response, from which potency (IC₅₀) and efficacy (maximal inhibition) are calculated.[9]

Conclusion

This compound holds a significant place in the history of cannabinoid pharmacology. Although not a highly potent agent itself, its discovery as a CB1 agonist unveiled the therapeutic potential of the aminoalkylindole chemical class and spurred the development of powerful research tools like WIN 55,212-2. Its mechanism of action is archetypal for a CB1 agonist, involving binding to the receptor, activation of Gi/o proteins, and the subsequent inhibition of adenylyl cyclase and modulation of key ion channels. This cascade ultimately leads to a reduction in neuronal excitability and neurotransmitter release, which underlies the compound's analgesic effects. The experimental protocols detailed herein remain the gold standard for characterizing the binding and functional activity of novel ligands at the CB1 receptor, a testament to the foundational research in which this compound played a crucial role.

References

Pravadoline: A Technical Whitepaper on its Dual Mechanism of Action as a Cyclooxygenase (COX) Inhibitor and Cannabinoid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pravadoline (WIN 48,098) is a unique analgesic compound that exhibits a dual mechanism of action, functioning as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist. Developed in the 1980s as a novel anti-inflammatory and analgesic agent, its pharmacological profile revealed unexpectedly potent analgesic effects that could not be solely attributed to its inhibition of prostaglandin synthesis. Subsequent research identified this compound as one of the first aminoalkylindole cannabinoid agonists. This technical guide provides an in-depth analysis of this compound's core pharmacology, presenting quantitative data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathways and experimental workflows.

Introduction

This compound, chemically known as (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone, was initially investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarities to indomethacin.[1] Early studies confirmed its ability to inhibit prostaglandin synthesis.[2][3][4][5][6] However, the analgesic potency of this compound in various animal models surpassed that expected from its COX-inhibiting activity alone, and its effects were not reversible by the opioid antagonist naloxone, suggesting a non-opioid mechanism of action.[1][6] This led to the discovery of its activity at cannabinoid receptors, specifically as a CB1 receptor agonist, placing it in the novel class of aminoalkylindole cannabinoids.[1] This document serves as a comprehensive resource for researchers, summarizing the key quantitative data, outlining detailed experimental methodologies for studying this compound and similar compounds, and illustrating the relevant biological pathways.

Quantitative Pharmacological Data

The dual activity of this compound is characterized by its interaction with both the cyclooxygenase enzymes and the cannabinoid receptors. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
ParameterValueSpecies/SystemReference
IC50 (Prostaglandin Synthesis Inhibition)4.9 µMMouse Brain Microsomes[1][2][4][6]
COX-1 InhibitionNot explicitly quantified in available literature. Stated to be a COX-1 inhibitor.-[7]
COX-2 InhibitionNot explicitly quantified in available literature. Stated to be a COX-2 inhibitor.-[7]
Table 2: In Vitro Cannabinoid Receptor Binding Affinity
ReceptorParameterValueRadioligandTissue/SystemReference
CB1Ki2511 nM--[1][2]
CB2KiNot explicitly quantified in available literature.--

Note: The primary focus of early research on this compound was on its CB1 receptor-mediated effects. Specific binding affinity data for the CB2 receptor is not well-documented in publicly available sources.

Table 3: In Vivo Analgesic and Anti-Inflammatory Activity
TestSpeciesEndpointED50 / Minimum Effective Dose (MED)Route of AdministrationReference
Acetylcholine-induced WrithingMouseInhibition of writhing41 mg/kgp.o.[6]
Acetic Acid-induced WrithingRatInhibition of writhing15 mg/kgp.o.[6]
Randall-Selitto Test (Brewer's Yeast-induced Hyperalgesia)RatPrevention of hyperalgesia1 mg/kg (MED)p.o.[1][6]
Adjuvant-Arthritic Paw FlexionRatPrevention of nociceptive response41 mg/kgp.o.[1][6]
Bradykinin-induced Head and Forepaw FlexionRatPrevention of nociceptive response78 mg/kgp.o.[1]
Tail Immersion Test (55°C)MouseProlonged response latency100 mg/kg (MED)s.c.[1][6]
Prostaglandin Synthesis Inhibition (ex vivo)MouseInhibition of brain PG synthesis20 mg/kgp.o.[4][6]

Signaling Pathways

This compound's dual mechanism of action involves two distinct signaling pathways: the cyclooxygenase pathway, which is central to inflammation and pain, and the cannabinoid receptor signaling pathway, which modulates neurotransmission and nociception.

Cyclooxygenase (COX) Signaling Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. These prostanoids are key mediators of inflammation, pain, and fever. This compound inhibits this process, thereby reducing the production of these pro-inflammatory molecules.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain This compound This compound This compound->COX1 This compound->COX2

This compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Cannabinoid Receptor Signaling Pathway

This compound acts as an agonist at cannabinoid receptors, primarily CB1 receptors, which are G-protein coupled receptors (GPCRs). Activation of CB1 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in a reduction of neurotransmitter release and neuronal excitability. This contributes to its analgesic effects.

Cannabinoid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1_Receptor CB1 Receptor G_Protein Gi/o CB1_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP - ATP ATP ATP->Adenylyl_Cyclase Reduced_Neurotransmission Reduced Neurotransmitter Release cAMP->Reduced_Neurotransmission Downstream Effects This compound This compound This compound->CB1_Receptor

This compound activates CB1 receptors, leading to reduced neurotransmission.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Prostaglandin Synthesis Inhibition Assay

This protocol is based on the methods used in the initial characterization of this compound's COX inhibitory activity.

Objective: To determine the in vitro potency of this compound in inhibiting prostaglandin synthesis.

Materials:

  • Mouse brain tissue

  • Homogenization buffer (e.g., Tris-HCl buffer, pH 7.4)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Arachidonic acid (substrate)

  • Radioactively labeled arachidonic acid (e.g., [1-14C]arachidonic acid)

  • Indomethacin (positive control)

  • Scintillation cocktail and counter

Procedure:

  • Microsome Preparation: Homogenize fresh mouse brain tissue in cold buffer and centrifuge to pellet cellular debris. Further centrifuge the supernatant at high speed to pellet the microsomal fraction, which is rich in COX enzymes. Resuspend the microsomal pellet in buffer.

  • Incubation: In reaction tubes, combine the microsomal preparation with various concentrations of this compound, indomethacin, or vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of unlabeled and radioactively labeled arachidonic acid.

  • Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a solution that stops the enzyme activity and acidifies the mixture (e.g., citric acid).

  • Extraction: Extract the prostaglandins from the reaction mixture using an organic solvent (e.g., ethyl acetate).

  • Quantification: Evaporate the organic solvent and redissolve the residue. Quantify the amount of radioactive prostaglandins formed using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition of prostaglandin synthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Prostaglandin_Synthesis_Assay_Workflow Start Start Microsome_Prep Prepare Mouse Brain Microsomes Start->Microsome_Prep Incubate Incubate Microsomes with This compound/Control Microsome_Prep->Incubate Add_Substrate Add Radioactive Arachidonic Acid Incubate->Add_Substrate Terminate_Reaction Terminate Reaction Add_Substrate->Terminate_Reaction Extract_PGs Extract Prostaglandins Terminate_Reaction->Extract_PGs Quantify Quantify Radioactivity (Scintillation Counting) Extract_PGs->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Workflow for the in vitro prostaglandin synthesis inhibition assay.
Cannabinoid Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of aminoalkylindoles like this compound to cannabinoid receptors.

Objective: To determine the Ki of this compound for the CB1 receptor.

Materials:

  • Rat brain membranes (or cells expressing recombinant CB1 receptors)

  • Binding buffer (e.g., Tris-HCl with BSA)

  • [3H]CP-55,940 (radioligand)

  • This compound stock solution

  • Non-labeled CP-55,940 (for determining non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brain tissue by homogenization and centrifugation.

  • Assay Setup: In reaction tubes, combine the membrane preparation, a fixed concentration of [3H]CP-55,940, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of non-labeled CP-55,940.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Acetylcholine-Induced Writhing Test

This is a common assay for evaluating the efficacy of peripherally acting analgesics.

Objective: To assess the analgesic effect of this compound against chemically induced visceral pain in mice.

Materials:

  • Male mice

  • This compound suspension/solution for oral administration

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Acetylcholine chloride solution (e.g., 5 mg/kg in saline) for intraperitoneal injection

  • Observation chambers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice to the laboratory environment and randomly assign them to treatment groups (vehicle control, positive control like aspirin, and different doses of this compound).

  • Drug Administration: Administer this compound or vehicle orally (p.o.) to the respective groups.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer acetylcholine solution intraperitoneally (i.p.) to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group. Calculate the ED50 value.

In Vivo Randall-Selitto Test

This test measures the response to mechanical pressure on an inflamed paw and is used to evaluate analgesics.

Objective: To determine the effect of this compound on mechanical hyperalgesia in rats.

Materials:

  • Male rats

  • Brewer's yeast suspension (e.g., 5% in saline)

  • This compound suspension/solution for oral administration

  • Vehicle control

  • Randall-Selitto apparatus (paw pressure analgesymeter)

Procedure:

  • Induction of Inflammation: Inject brewer's yeast suspension into the plantar surface of one hind paw of each rat to induce inflammation and hyperalgesia.

  • Drug Administration: At a specified time after the yeast injection (e.g., 2-3 hours, when hyperalgesia is established), administer this compound or vehicle orally to the rats.

  • Measurement of Nociceptive Threshold: At various time points after drug administration, apply a constantly increasing mechanical pressure to the inflamed paw using the Randall-Selitto apparatus.

  • Endpoint: Record the pressure at which the rat withdraws its paw or vocalizes. A cut-off pressure is set to prevent tissue damage.

  • Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated groups with the vehicle control group at each time point. An increase in the withdrawal threshold indicates an analgesic effect.

Conclusion

This compound stands as a pioneering molecule in drug discovery, bridging the gap between traditional NSAIDs and the then-emerging field of cannabinoid pharmacology. Its dual mechanism of action, inhibiting prostaglandin synthesis while also activating cannabinoid receptors, provides a unique pharmacological profile. This technical guide has consolidated the key quantitative data, provided detailed experimental protocols for its characterization, and visualized its molecular pathways of action. While there are gaps in the historical data, particularly concerning the specific inhibition of COX isoforms and CB2 receptor affinity, the information presented here offers a robust foundation for researchers and drug development professionals interested in the complex pharmacology of this compound and the development of novel analgesics with multi-target mechanisms. Further investigation into its interactions with COX-1/COX-2 and the CB2 receptor could provide valuable insights for the design of future pain therapeutics.

References

Pravadoline: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pravadoline (WIN 48,098) is a fascinating analgesic compound that exhibits a dual mechanism of action, setting it apart from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Initially developed as a prostaglandin synthesis inhibitor, its potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, led to the discovery of its activity as a cannabinoid receptor agonist. This guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended for researchers and professionals in the fields of medicinal chemistry and drug development. Detailed experimental protocols, quantitative pharmacological data, and visualizations of its signaling pathways and synthetic workflow are presented to facilitate a deeper understanding and further investigation of this unique molecule.

Chemical Structure and Properties

This compound is an aminoalkylindole derivative with the systematic IUPAC name (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone[1]. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone[1]
Chemical Formula C₂₃H₂₆N₂O₃[1]
Molecular Weight 378.47 g/mol [1]
CAS Number 92623-83-1[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the preparation of the core indole structure, 2-methyl-3-(4-methoxybenzoyl)indole, followed by N-alkylation with 4-(2-chloroethyl)morpholine.

Synthesis of the Indole Core: 2-methyl-3-(4-methoxybenzoyl)indole

A potential synthetic route to the indole core involves the reaction of 2-methylindole with 4-methoxybenzoyl chloride.

Synthesis of the Alkylating Agent: 4-(2-chloroethyl)morpholine

This reagent can be synthesized from morpholine and 2-chloroethanol, followed by reaction with thionyl chloride.

Final Step: N-alkylation to Yield this compound

The final step is the N-alkylation of the 2-methyl-3-(4-methoxybenzoyl)indole with 4-(2-chloroethyl)morpholine.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of 2-methyl-3-(4-methoxybenzoyl)indole

Materials:

  • 2-methylindole

  • 4-methoxybenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 2-methylindole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 2-methyl-3-(4-methoxybenzoyl)indole.

Synthesis of 4-(2-chloroethyl)morpholine hydrochloride

Materials:

  • Morpholine

  • 2-chloroethanol

  • Toluene

  • Thionyl chloride

  • Ethanol for recrystallization

Procedure:

  • Add morpholine (1.0 eq) and 2-chloroethanol (1.2 eq) to toluene and heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Under an ice bath, slowly add thionyl chloride (2.0 eq) dropwise.

  • Continue stirring in the ice bath for 20 minutes, then remove the ice bath and stir at room temperature for 6 hours.

  • Remove toluene and excess thionyl chloride by distillation under reduced pressure.

  • Recrystallize the resulting residue from ethanol to obtain 4-(2-chloroethyl)morpholine hydrochloride as a solid.

Synthesis of this compound

Materials:

  • 2-methyl-3-(4-methoxybenzoyl)indole

  • 4-(2-chloroethyl)morpholine hydrochloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-methyl-3-(4-methoxybenzoyl)indole (1.0 eq).

  • Dissolve the indole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add 4-(2-chloroethyl)morpholine (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent) (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford this compound.

Pharmacological Activity and Mechanism of Action

This compound's analgesic properties are attributed to its dual mechanism of action: inhibition of cyclooxygenase (COX) enzymes and agonism at the cannabinoid receptor 1 (CB1).

Quantitative Pharmacological Data
ParameterValueTargetSource
IC₅₀ 4.9 µMProstaglandin Synthesis (in mouse brain)[1][2]
Kᵢ 2511 nMCB1 Receptor[1]
Signaling Pathways

The signaling pathways affected by this compound are depicted below.

Pravadoline_Signaling_Pathways cluster_cox COX Inhibition Pathway cluster_cb1 CB1 Agonism Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain CB1_Receptor CB1 Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia This compound This compound This compound->COX_Enzymes Inhibits This compound->CB1_Receptor Activates

This compound's dual mechanism of action.

Experimental Workflow Overview

The overall workflow for the synthesis and characterization of this compound is outlined in the following diagram.

Pravadoline_Experimental_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_pharmacology Pharmacological Evaluation Start_Indole 2-Methylindole Indole_Core 2-Methyl-3-(4-methoxybenzoyl)indole Start_Indole->Indole_Core Acylation Start_Acyl 4-Methoxybenzoyl chloride Start_Acyl->Indole_Core Acylation Pravadoline_Product This compound Indole_Core->Pravadoline_Product N-Alkylation Start_Morpholine Morpholine Alkylating_Agent 4-(2-chloroethyl)morpholine Start_Morpholine->Alkylating_Agent Alkylation Start_Chloroethanol 2-Chloroethanol Start_Chloroethanol->Alkylating_Agent Alkylation Alkylating_Agent->Pravadoline_Product N-Alkylation Purification Column Chromatography Pravadoline_Product->Purification Characterization NMR, Mass Spectrometry Purification->Characterization COX_Assay COX Inhibition Assay (Prostaglandin Synthesis) Characterization->COX_Assay CB1_Assay CB1 Receptor Binding Assay Characterization->CB1_Assay Data_Analysis IC50 & Ki Determination COX_Assay->Data_Analysis CB1_Assay->Data_Analysis

Overall workflow for this compound synthesis and evaluation.

Conclusion

This compound remains a compound of significant interest due to its unique pharmacological profile. The synthetic routes outlined in this guide provide a foundation for its preparation and further derivatization. Understanding its dual mechanism of action through the provided signaling pathways offers insights into its potent analgesic effects. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound and related aminoalkylindoles. Further investigation into its COX-1 versus COX-2 selectivity and the downstream effects of its CB1 receptor agonism could unveil new avenues for the development of novel analgesics with improved safety profiles.

References

A Comparative Pharmacological Profile: Pravadoline vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of Pravadoline and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This compound, a novel analgesic agent, exhibits a unique dual mechanism of action, functioning as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist. This contrasts with NSAIDs, which primarily exert their therapeutic effects through the inhibition of COX enzymes. This document delves into their respective mechanisms of action, receptor binding affinities, and pharmacokinetic/pharmacodynamic properties. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in comparative tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their distinct pharmacological characteristics. This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge necessary for informed research and development in the field of analgesics.

Introduction

Pain and inflammation are complex physiological processes that are central to a multitude of pathological conditions. For decades, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have been the cornerstone of treatment for mild to moderate pain and inflammation. Their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-established.[1][2] However, the therapeutic benefits of NSAIDs are often accompanied by a range of adverse effects, most notably gastrointestinal complications, renal toxicity, and cardiovascular risks, which are largely attributed to the non-selective inhibition of COX isoforms.[1][3]

This compound (WIN 48,098) emerged in the 1980s as a potential analgesic with a distinct pharmacological profile.[4] While it shares the COX-inhibiting properties of NSAIDs, it was discovered to possess unexpectedly potent analgesic effects that could not be solely attributed to this mechanism.[4] Subsequent research revealed that this compound also functions as a cannabinoid receptor agonist, representing a novel class of analgesic compounds, the aminoalkylindoles.[4][5] This dual mechanism of action suggests a potential for a differentiated therapeutic profile, possibly with an improved safety and tolerability profile compared to traditional NSAIDs.

This technical guide aims to provide a detailed, comparative analysis of the pharmacology of this compound and NSAIDs, focusing on the core requirements of data presentation, experimental methodologies, and visual representation of complex biological processes.

Mechanism of Action

NSAIDs: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][7]

  • COX-1 is a constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[2][6] Inhibition of COX-1 is primarily associated with the adverse effects of NSAIDs, such as gastric ulcers and bleeding.[3][6]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6][8] Its inhibition is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[6][8]

The therapeutic goal for many modern NSAIDs is to selectively inhibit COX-2 while sparing COX-1, thereby reducing the incidence of gastrointestinal side effects.

This compound: A Dual Mechanism

This compound exhibits a more complex mechanism of action, engaging two distinct pathways:

  • COX Inhibition: Similar to NSAIDs, this compound inhibits the synthesis of prostaglandins by inhibiting COX enzymes.[4][9] This action contributes to its anti-inflammatory properties.

  • Cannabinoid Receptor Agonism: this compound is an agonist at the cannabinoid receptor type 1 (CB1).[4][10] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[5] Activation of CB1 receptors is known to produce analgesic effects. This cannabinoid-mediated activity is responsible for the potent antinociceptive effects of this compound, which are observed at doses lower than those required for significant anti-inflammatory effects.[4] Importantly, these analgesic effects are not antagonized by naloxone, indicating they are independent of the opioid system.[4][9]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and a selection of representative NSAIDs, allowing for a direct comparison of their potencies and selectivities.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Notes
This compound COX (in vitro, mouse brain)4.9[4][9]---
Indomethacin COX-10.01 - 0.1Highly potent, non-selective
COX-20.5 - 1.0
Ibuprofen COX-12 - 15Non-selective
COX-210 - 50
Diclofenac COX-10.1 - 1.0Preferential for COX-2
COX-20.01 - 0.1
Celecoxib COX-15 - 15COX-2 selective
COX-20.04 - 0.1

Table 2: Cannabinoid Receptor Binding Affinity

CompoundReceptorKᵢ (nM)Notes
This compound CB12511[4]Aminoalkylindole cannabinoid agonist

Table 3: In Vivo Analgesic and Anti-Inflammatory Activity of this compound

Animal ModelTestED₅₀ / Minimum Effective Dose
MouseAcetylcholine-induced writhing41 mg/kg p.o.[9]
MousePGE₂-induced writhing24 mg/kg p.o.[9]
MouseTail immersion (55°C)100 mg/kg s.c.[4][9]
RatAcetic acid-induced writhing15 mg/kg p.o.[9]
RatBrewer's yeast-induced hyperalgesia (Randall-Selitto)1 mg/kg p.o.[4][9]
RatAdjuvant-arthritic paw flexion41 mg/kg p.o.[4][9]
RatBradykinin-induced flexion78 mg/kg p.o.[4][9]

Signaling Pathways

NSAID Signaling Pathway

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 GI_Protection GI Protection, Platelet Aggregation, Renal Function Prostaglandins_Thromboxanes_1->GI_Protection Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_2->Inflammation_Pain_Fever PLA2 Phospholipase A₂ NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Caption: NSAID Mechanism of Action.
This compound Signaling Pathway

Pravadoline_Pathway cluster_this compound This compound cluster_cox COX Pathway cluster_cb1 Cannabinoid Pathway Pravadoline_node This compound COX_Enzymes COX-1 / COX-2 Pravadoline_node->COX_Enzymes CB1_Receptor CB1 Receptor (GPCR) Pravadoline_node->CB1_Receptor Prostaglandin_Synthesis Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Synthesis Anti_inflammatory_Effect Anti-inflammatory Effect Prostaglandin_Synthesis->Anti_inflammatory_Effect Leads to G_Protein Gαi/o Protein CB1_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC MAPK MAPK Activation G_Protein->MAPK Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesic_Effect Analgesic Effect cAMP->Analgesic_Effect MAPK->Analgesic_Effect Ion_Channels->Analgesic_Effect Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_separation Separation & Washing cluster_detection Detection & Analysis Prep_Solutions Prepare serial dilutions of This compound and radioligand Add_Components Add buffer, unlabeled ligand (test or non-specific), radioligand, and membranes to 96-well plate Prep_Solutions->Add_Components Prep_Membranes Thaw and dilute receptor membranes Prep_Membranes->Add_Components Incubate Incubate to reach binding equilibrium Add_Components->Incubate Filter Rapidly filter contents through glass fiber filters Incubate->Filter Wash Wash filters with cold wash buffer to remove unbound radioligand Filter->Wash Scintillation_Count Measure radioactivity on filters Wash->Scintillation_Count Data_Analysis Calculate specific binding, plot competition curve, determine IC₅₀, and calculate Kᵢ Scintillation_Count->Data_Analysis

References

The Serendipitous Discovery of Cannabinoid Activity: Pravadoline's Pivotal Role in the Genesis of Aminoalkylindoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The story of the aminoalkylindoles (AAIs), a prominent class of synthetic cannabinoid receptor agonists, begins not with a targeted search for psychoactive compounds, but with the development of a potential new anti-inflammatory drug. Pravadoline (WIN 48,098), a compound structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, was synthesized in the 1980s by Sterling-Winthrop as a novel analgesic and inhibitor of prostaglandin synthesis through the cyclooxygenase (COX) enzyme.[1][2] However, its unexpectedly potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, hinted at a different mechanism of action.[1][3] This anomaly sparked a line of inquiry that would ultimately unveil a new class of cannabinoid agonists and profoundly influence the landscape of cannabinoid research and, inadvertently, the illicit drug market. This technical guide delineates the pivotal role of this compound in the discovery and development of the aminoalkylindoles, providing a comprehensive overview of the key experimental findings, methodologies, and structure-activity relationships that emerged from this seminal research.

From Anti-inflammatory to Cannabimimetic: The Unmasking of this compound's True Mechanism

Initial studies on this compound confirmed its ability to inhibit prostaglandin synthesis, with an in vitro IC50 of 4.9 μM in mouse brain.[3] However, its analgesic properties were not blocked by opioid antagonists like naloxone, ruling out an opioid-based mechanism.[1][3] The breakthrough came with the observation that this compound, like opioid analgesics, could inhibit electrically stimulated contractions of the mouse vas deferens (MVD).[3][4] Crucially, this effect was also not reversed by naloxone, suggesting a novel, non-opioid pathway for its analgesic activity.[3]

This led researchers to investigate other potential targets, and it was discovered that this compound binds to the cannabinoid receptor, now known as the CB1 receptor.[1][2] This finding was revolutionary, as this compound represented a structurally novel class of compounds with cannabinoid activity, distinct from the classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC).[5] This discovery marked the birth of the aminoalkylindole class of synthetic cannabinoids.[1][6]

Quantitative Pharmacological Data

The development and characterization of this compound and its analogs were heavily reliant on quantitative in vitro and in vivo assays. The following tables summarize the key pharmacological data for this compound and its more potent successor, WIN 55,212-2.

CompoundCB1 Receptor Binding Affinity (Ki, nM)Reference
This compound2511[1]
WIN 55,212-23[7]
CompoundIn Vitro Functional Activity (IC50/EC50)AssayReference
This compound4.9 μM (IC50)Inhibition of prostaglandin synthesis in mouse brain[3]
This compound0.45 μM (IC50)Inhibition of neuronally stimulated contractions in mouse vas deferens[4]
WIN 55,212-22.7 ± 0.3 nM (EC50)Inhibition of low Mg²⁺-induced [Ca²⁺]i spiking in rat hippocampal cultures[8]
WIN 55,212-20.3 μM (EC50)Inhibition of adenylyl cyclase in rat striatal or cerebellar membranes[9]

Key Experimental Protocols

The characterization of this compound and subsequent AAIs relied on two cornerstone experimental techniques: radioligand binding assays to determine receptor affinity and the mouse vas deferens assay to assess functional activity as cannabinoid receptor agonists.

Radioligand Cannabinoid Receptor Binding Assay

This assay quantifies the affinity of a test compound for the cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

  • Membrane Preparations: Cell membranes from HEK-293 or CHO cells expressing human CB1 or CB2 receptors.[10]

  • Radioligand: [³H]CP-55,940 or [³H]WIN 55,212-2 (high-affinity cannabinoid receptor agonists).[10]

  • Test Compound: this compound or other aminoalkylindoles.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).[10]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[10]

  • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[10]

  • Scintillation Cocktail.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filters.[10]

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Mouse Vas Deferens (MVD) Functional Assay

This bioassay assesses the functional activity of cannabinoid receptor agonists by measuring their ability to inhibit neurotransmitter release in an isolated tissue preparation.[4]

Materials and Reagents:

  • Tissue: Vasa deferentia isolated from male mice.[12]

  • Organ Bath: A temperature-controlled (37°C) organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit buffer) and bubbled with 95% O₂ and 5% CO₂.[12]

  • Electrodes: Platinum electrodes for electrical field stimulation.[12]

  • Force Transducer: An isometric force transducer to measure muscle contractions.[12]

  • Stimulator: A stimulator to deliver electrical pulses.[12]

  • Test Compound: this compound or other aminoalkylindoles.

Procedure:

  • Tissue Preparation: Isolate the vasa deferentia from the mice and mount them in the organ bath under a slight tension.

  • Equilibration: Allow the tissue to equilibrate in the buffer for a period of time (e.g., 45 minutes) before starting the experiment.[12]

  • Electrical Stimulation: Apply electrical field stimulation to elicit regular contractions of the vas deferens. This is achieved by acting on prejunctional neuronal CB1 receptors to inhibit the release of contractile neurotransmitters.[4]

  • Cumulative Concentration-Response Curve: Add increasing concentrations of the test compound to the organ bath at set intervals and record the resulting inhibition of the electrically evoked contractions.

  • Data Analysis: Plot the percentage inhibition of contraction against the logarithm of the agonist concentration to generate a concentration-response curve. From this curve, the IC50 value (the concentration of the agonist that produces 50% of its maximum inhibitory effect) can be determined.

Structure-Activity Relationships (SAR) and the Evolution of Aminoalkylindoles

The discovery of this compound's cannabinoid activity spurred extensive research into the structure-activity relationships of the AAI class. This led to the synthesis of numerous analogs with the goal of increasing potency and selectivity for the cannabinoid receptors. A key development was the synthesis of WIN 55,212-2, a conformationally restrained analog of this compound that exhibited significantly higher affinity for the CB1 receptor.[4]

Key SAR findings for the aminoalkylindoles include:

  • Indole N1-Substituent: The nature of the substituent at the N1 position of the indole ring is crucial for activity. A morpholinoethyl group, as seen in this compound and WIN 55,212-2, was found to be optimal.[1]

  • Indole C2-Substituent: Small substituents, such as a methyl group or hydrogen, at the C2 position are generally preferred for high affinity.[1]

  • Indole C3-Substituent: The aroyl group at the C3 position is a critical determinant of potency. Replacement of the methoxyphenyl group of this compound with a naphthoyl group, as in WIN 55,212-2, dramatically increases affinity.[2]

Signaling Pathways and Visualization

Aminoalkylindoles, like other cannabinoid receptor agonists, exert their effects by activating G-protein-coupled receptors (GPCRs), primarily the CB1 and CB2 receptors. Upon agonist binding, these receptors couple to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular signaling events.

Cannabinoid Receptor Signaling Pathway

G This compound This compound / AAI CB1R CB1 Receptor (GPCR) This compound->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel Inwardly Rectifying K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_release Neurotransmitter Release cAMP->Neurotransmitter_release Modulates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Ca_influx->Neurotransmitter_release Triggers K_efflux K+ Efflux K_channel->K_efflux Mediates K_efflux->Neurotransmitter_release Inhibits

Caption: Cannabinoid receptor signaling cascade initiated by AAI binding.

Experimental Workflow for AAI Characterization

G Synthesis Synthesis of This compound/AAI Analog Binding_Assay Radioligand Binding Assay (CB1/CB2 Receptors) Synthesis->Binding_Assay Functional_Assay Mouse Vas Deferens Functional Assay Synthesis->Functional_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value IC50_Value Determine IC50 (Functional Potency) Functional_Assay->IC50_Value SAR_Analysis Structure-Activity Relationship Analysis Ki_Value->SAR_Analysis IC50_Value->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

Caption: Workflow for the characterization and development of AAIs.

Conclusion

This compound stands as a landmark compound in the history of cannabinoid pharmacology. Its unexpected cannabimimetic activity not only unveiled a new class of synthetic cannabinoids, the aminoalkylindoles, but also provided researchers with invaluable tools to probe the endocannabinoid system. The journey from a failed NSAID to the progenitor of a vast family of research chemicals and, unfortunately, designer drugs, underscores the often-serendipitous nature of drug discovery. The detailed experimental protocols and quantitative data that emerged from the study of this compound and its successors, such as WIN 55,212-2, laid a critical foundation for our current understanding of cannabinoid receptor pharmacology and continue to inform the development of novel therapeutic agents targeting this complex system.

References

In Vivo Analgesic Profile of Pravadoline in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pravadoline (WIN 48,098) is a novel analgesic compound with a unique pharmacological profile, exhibiting activities distinct from traditional opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This technical guide provides an in-depth overview of the in vivo analgesic effects of this compound in various rodent models of nociception. It summarizes key quantitative data, details established experimental protocols, and visualizes the compound's proposed mechanism of action and experimental workflows.

Introduction

This compound emerged in the 1980s as a potential anti-inflammatory and analgesic agent.[2] Structurally related to NSAIDs like indometacin, it was initially identified as an inhibitor of prostaglandin synthesis through the cyclooxygenase (COX) enzyme.[2] However, its potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, suggested a more complex mechanism.[2] Subsequent research revealed that this compound also functions as a cannabinoid receptor agonist, representing a new class of aminoalkylindole compounds.[2][3] This dual mechanism of action contributes to its broad efficacy in models of thermal, chemical, and mechanical pain. Unlike opioids, its analgesic effects are not antagonized by naloxone, indicating a non-opioid pathway.[1][2]

Quantitative Analgesic Activity

The analgesic efficacy of this compound has been quantified in several standard rodent models of pain. The following tables summarize the effective dose (ED50), minimum effective dose (MED), and in vitro inhibitory concentrations (IC50) reported in the literature.

Table 1: In Vivo Analgesic Activity of this compound in Rodent Models

Test ModelSpeciesNociceptive StimulusRoute of AdministrationEndpointThis compound Efficacy
Acetic Acid-Induced WrithingRat0.6% Acetic Acid (i.p.)Oral (p.o.)Reduction in writhingED50: 15 mg/kg[1]
Acetylcholine-Induced WrithingMouseAcetylcholine (i.p.)Oral (p.o.)Reduction in writhingED50: 41 mg/kg[1]
Prostaglandin E2-Induced WrithingMousePGE2 (i.p.)Oral (p.o.)Reduction in writhingED50: 24 mg/kg[1]
Tail Immersion TestMouseHot Water (55°C)Subcutaneous (s.c.)Increased response latencyMED: 100 mg/kg[1]
Randall-Selitto Test (Brewer's Yeast)RatMechanical Pressure (paw)Oral (p.o.)Prevention of hyperalgesiaMED: 1 mg/kg[1][2]
Adjuvant-Arthritic Paw FlexionRatMechanical Flexion (paw)Oral (p.o.)Prevention of nociceptive responseED50: 41 mg/kg[1][2]
Bradykinin-Induced NociceptionRatBradykinin (i.a.)Oral (p.o.)Prevention of head/forepaw flexionED50: 78 mg/kg[1][2]

Table 2: In Vitro and Ex Vivo Inhibitory Activity of this compound

TargetSystemEndpointThis compound Efficacy
Prostaglandin SynthesisMouse Brain (in vitro)Inhibition of PG synthesisIC50: 4.9 µM[1][2]
Prostaglandin SynthesisMouse Brain (ex vivo)Inhibition of PG synthesisED50: 20 mg/kg (p.o.)[1]
CB1 Receptor BindingNot SpecifiedBinding affinityKi: 2511 nM[2]
Mouse Vas Deferens ContractionsMouse Vas Deferens (in vitro)Inhibition of neurally stimulated contractionsIC50: 0.45 µM[4]

Mechanism of Action

This compound's analgesic properties are attributed to a dual mechanism involving both the inhibition of cyclooxygenase (COX) enzymes and the activation of cannabinoid receptors.

  • Cyclooxygenase (COX) Inhibition: Like NSAIDs, this compound inhibits the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][5] It has been shown to inhibit prostaglandin formation in the brain both in vitro and ex vivo.[1]

  • Cannabinoid Receptor Agonism: this compound was one of the first aminoalkylindoles identified as a cannabinoid agonist.[2][3] It binds to the CB1 receptor, a G-protein-coupled receptor (GPCR) highly expressed in the central nervous system, which is known to modulate pain perception.[2][3][6] This action is independent of the opioid system.[1][2]

Pravadoline_Mechanism_of_Action cluster_this compound This compound cluster_pathways Signaling Pathways cluster_cox COX Pathway cluster_cannabinoid Cannabinoid Pathway cluster_effects Physiological Effects This compound This compound COX_Enzyme COX-1 / COX-2 This compound->COX_Enzyme Inhibits CB1_Receptor CB1 Receptor (GPCR) This compound->CB1_Receptor Activates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation ↓ Inflammation Prostaglandins->Inflammation Mediates G_Protein G-Protein Activation CB1_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Pain_Perception ↓ Pain Perception cAMP->Pain_Perception Modulates Analgesia Analgesia Inflammation->Analgesia Pain_Perception->Analgesia Writhing_Test_Workflow start Start acclimatize Acclimatize Rodents start->acclimatize administer Administer this compound or Vehicle acclimatize->administer wait Absorption Period (e.g., 30-60 min) administer->wait induce Induce Writhing (i.p. Acetic Acid) wait->induce observe Observe and Count Writhes (15-30 min) induce->observe analyze Analyze Data: Compare Writhing Counts observe->analyze end End analyze->end Hot_Plate_Test_Workflow start Start baseline Measure Baseline Reaction Latency on Hot Plate start->baseline administer Administer this compound or Vehicle baseline->administer test_intervals Test at Predetermined Time Intervals administer->test_intervals measure_latency Place on Hot Plate and Record Response Latency test_intervals->measure_latency analyze Analyze Data: Compare Latencies test_intervals->analyze All Intervals Complete measure_latency->test_intervals Next Interval end End analyze->end Tail_Flick_Test_Workflow start Start baseline Measure Baseline Tail Withdrawal Latency start->baseline administer Administer this compound or Vehicle baseline->administer test_intervals Test at Predetermined Time Intervals administer->test_intervals apply_stimulus Apply Thermal Stimulus (Radiant Heat or Hot Water) test_intervals->apply_stimulus analyze Analyze Data: Compare Latencies test_intervals->analyze All Intervals Complete record_latency Record Time to Tail Flick/Withdrawal apply_stimulus->record_latency record_latency->test_intervals Next Interval end End analyze->end

References

Pravadoline: A Technical Whitepaper on its Anti-inflammatory and Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pravadoline (WIN 48,098) is a novel compound initially investigated for its anti-inflammatory properties, structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like indometacin.[1] Developed in the 1980s, its primary mechanism was understood to be the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzyme.[1][2] However, subsequent research revealed a more complex pharmacological profile. This compound exhibits potent analgesic effects at doses significantly lower than those required for a substantial anti-inflammatory response.[1] This led to the discovery of its activity as a cannabinoid receptor agonist, identifying it as the first of the aminoalkylindole class of cannabinoids.[1] This document provides a technical overview of this compound's dose-dependent anti-inflammatory and analgesic properties, its dual mechanism of action, and the experimental protocols used for its evaluation.

Pharmacological Profile and Mechanism of Action

This compound possesses a dual mechanism of action, contributing to its complex pharmacological effects.

  • Cyclooxygenase (COX) Inhibition: Like traditional NSAIDs, this compound inhibits the COX enzyme, which is responsible for converting arachidonic acid into prostaglandins.[1][2] Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.[3][4][5] By inhibiting their synthesis, this compound can exert anti-inflammatory effects.

  • Cannabinoid Receptor Agonism: this compound was unexpectedly found to be a potent agonist of the cannabinoid type 1 (CB1) receptor.[1] This activity is responsible for its strong analgesic effects, which are observed at doses tenfold smaller than its effective anti-inflammatory doses.[1] Its discovery paved the way for the development of other aminoalkylindole cannabinoid agonists, such as WIN 55,212-2, which is now widely used in research.[1][6]

This dual activity distinguishes this compound from classic NSAIDs and opioids, suggesting a unique therapeutic potential.[2]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro and Ex Vivo Activity of this compound
ParameterAssaySystemValueReference
COX Inhibition Prostaglandin Synthesis InhibitionMouse Brain (in vitro)IC₅₀: 4.9 µM[1][2]
Prostaglandin Synthesis InhibitionMouse Brain (ex vivo)ED₅₀: 20 mg/kg, p.o.[2]
Cannabinoid Activity CB₁ Receptor Binding AffinityN/AKᵢ: 2511 nM[1]
Functional AgonismMouse Vas DeferensIC₅₀: 0.45 µM[7]

IC₅₀: Half maximal inhibitory concentration; ED₅₀: Half maximal effective dose; Kᵢ: Inhibitory constant; p.o.: Oral administration.

Table 2: Dose-Response of this compound in Rodent Models of Nociception and Inflammation
ModelSpeciesEffect MeasuredRouteEffective DoseReference
Brewer's Yeast-Induced Hyperalgesia (Randall-Selitto test)RatPrevention of hyperalgesiap.o.MED: 1 mg/kg[1][2]
Acetic Acid-Induced WrithingRatPrevention of writhingp.o.ED₅₀: 15 mg/kg[2]
PGE₂-Induced WrithingMousePrevention of writhingp.o.ED₅₀: 24 mg/kg[2]
Adjuvant-Arthritic Paw FlexionRatPrevention of nociceptive responsep.o.ED₅₀: 41 mg/kg[1][2]
Acetylcholine-Induced WrithingMousePrevention of writhingp.o.ED₅₀: 41 mg/kg[2]
Bradykinin-Induced FlexionRatPrevention of nociceptive responsep.o.ED₅₀: 78 mg/kg[1][2]
Tail Immersion Test (55°C)RatProlonged response latencys.c.MED: 100 mg/kg[1][2]

MED: Minimum effective dose; ED₅₀: Half maximal effective dose; p.o.: Oral administration; s.c.: Subcutaneous administration.

The data clearly indicates that this compound's anti-nociceptive effects (e.g., in the Randall-Selitto test) are evident at much lower doses (1 mg/kg) than its COX-inhibiting effects ex vivo (20 mg/kg). It is noted that this compound did not show significant anti-inflammatory activity at its antinociceptive doses.[2]

Signaling Pathways

COX Inhibition Pathway

This compound's anti-inflammatory action is mediated by the inhibition of cyclooxygenase (COX), a key enzyme in the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation This compound This compound This compound->COX Inhibition

This compound's inhibition of the COX enzyme pathway.
Cannabinoid Receptor Signaling Pathway

The primary analgesic effects of this compound are attributed to its agonist activity at the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor by this compound initiates an intracellular signaling cascade through the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels. This cascade ultimately results in the modulation of neurotransmitter release and a reduction in nociceptive signaling.

Cannabinoid_Pathway cluster_membrane Cell Membrane CB1 CB₁ Receptor Gi Gi Protein CB1->Gi Activates This compound This compound This compound->CB1 Binds & Activates AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Response Modulation of Neurotransmission & Inflammation cAMP->Response

This compound's agonist activity at the CB1 receptor.

Experimental Protocols & Methodologies

The pharmacological characterization of this compound involved several standard in vivo and in vitro assays.

In Vitro Prostaglandin Synthesis Assay

Objective: To determine the concentration of this compound required to inhibit COX activity by 50% (IC₅₀).

General Protocol:

  • Tissue Preparation: Homogenize mouse brain tissue in a suitable buffer to create a crude enzyme preparation containing cyclooxygenase.

  • Incubation: Aliquots of the brain homogenate are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid (the substrate for COX).

  • Reaction Termination & Extraction: After a set incubation period, the reaction is stopped (e.g., by acidification). The prostaglandin products (e.g., PGE₂) are extracted using an organic solvent.

  • Quantification: The amount of synthesized prostaglandin is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting inhibition versus log concentration.

In Vivo Randall-Selitto Test (Brewer's Yeast-Induced Hyperalgesia)

Objective: To assess the anti-hyperalgesic effect of this compound in a model of inflammatory pain.

General Protocol:

  • Baseline Measurement: The baseline mechanical nociceptive threshold of a rat's hind paw is determined using a pressure application device (analgesy-meter). The threshold is the pressure at which the rat withdraws its paw.

  • Induction of Inflammation: A subcutaneous injection of brewer's yeast suspension is administered into the plantar surface of the rat's hind paw to induce localized inflammation and hyperalgesia (increased sensitivity to pain).

  • Drug Administration: this compound (at various doses) or vehicle is administered to the rats, typically orally (p.o.), at a set time after the inflammatory insult.

  • Post-Treatment Measurement: At various time points after drug administration, the mechanical nociceptive threshold is re-measured.

  • Data Analysis: The post-treatment paw withdrawal thresholds in the drug-treated groups are compared to the vehicle-treated group. A significant increase in the withdrawal threshold indicates an anti-hyperalgesic (analgesic) effect.

Experimental_Workflow cluster_phase1 Phase 1: Baseline & Induction cluster_phase2 Phase 2: Treatment cluster_phase3 Phase 3: Assessment A 1. Measure Baseline Paw Pressure Threshold B 2. Induce Inflammation (Brewer's Yeast Injection) A->B C 3. Administer this compound (Different Doses) or Vehicle B->C D 4. Re-measure Paw Pressure Threshold (Post-Treatment) C->D E 5. Analyze Data: Compare Thresholds to Vehicle D->E

Workflow for the Randall-Selitto anti-hyperalgesia test.

Conclusion

This compound is a pharmacologically unique compound with a dual mechanism of action involving both COX inhibition and cannabinoid receptor agonism. While it was initially developed as an anti-inflammatory agent, its primary therapeutic potential appears to lie in its analgesic properties, which are mediated by the cannabinoid system and manifest at significantly lower doses than its anti-inflammatory effects.[1][2] The clear separation between its potent analgesic and weaker anti-inflammatory dose-responses is a critical consideration for its potential therapeutic application. Further research into its cannabinoid activity led to the development of highly potent and selective cannabinoid agonists that are invaluable tools in modern pharmacology.[1]

References

Pravadoline's Effect on Prostaglandin Synthesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pravadoline (WIN 48,098) is an aminoalkylindole derivative that exhibits a unique pharmacological profile, acting as both an inhibitor of prostaglandin synthesis and a cannabinoid receptor agonist. Initially developed in the 1980s as a novel analgesic and anti-inflammatory agent, its mechanism of action extends beyond the typical profile of nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth analysis of this compound's effects on the prostaglandin synthesis pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling cascades and workflows. While this compound's development was not pursued for clinical use, its dual-action nature continues to be of significant interest in pharmacological research.

Introduction: The Dual-Action Mechanism of this compound

This compound emerged from research aimed at discovering new non-opioid analgesics. Structurally related to indomethacin, it was initially characterized as an inhibitor of cyclooxygenase (COX), the key enzyme in the prostaglandin synthesis pathway. This inhibition of prostaglandin production is the hallmark of NSAIDs and accounts for their anti-inflammatory, analgesic, and antipyretic properties.

However, subsequent studies revealed that this compound's analgesic effects were observed at doses significantly lower than those required for its anti-inflammatory action, suggesting a mechanism independent of COX inhibition. This led to the discovery of its activity as a cannabinoid receptor agonist, specifically at the CB1 receptor. This dual mechanism of action, targeting both the arachidonic acid cascade and the endocannabinoid system, makes this compound a compound of considerable scientific interest.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory effect of this compound on prostaglandin synthesis has been quantified, although specific data on its differential effects on COX-1 and COX-2 are not extensively available in the public literature. The available data is summarized in the table below.

ParameterValueSpecies/SystemReference
IC50 (Prostaglandin Synthesis Inhibition) 4.9 µMMouse Brain Microsomes
IC50 (Prostaglandin Synthesis Inhibition) 5 µMMouse Brain Microsomes
Ki (CB1 Receptor Binding) 2511 nMNot Specified

Note: The IC50 values for prostaglandin synthesis inhibition represent the overall inhibition of cyclooxygenase activity and do not differentiate between the COX-1 and COX-2 isoforms. Research has indicated that this compound is a more potent inhibitor of prostaglandin formation in the brain compared to the stomach, which may suggest a degree of selectivity, though this has not been explicitly quantified in terms of COX-1/COX-2 IC50 ratios.

Prostaglandin Synthesis and Inhibition Pathway

Prostaglandins are lipid compounds derived from arachidonic acid that are involved in a wide range of physiological processes, including inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. PGH2 is subsequently converted to various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases.

G phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 This compound This compound This compound->cox inhibits pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (e.g., PGE2) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate

This compound's inhibition of the prostaglandin synthesis pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effect of this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like this compound against COX-1 and COX-2.

Objective: To determine the IC50 value of this compound for the inhibition of COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (redox indicator)

  • This compound stock solution (in DMSO or ethanol)

  • 96-well microplate

  • Microplate reader

Workflow:

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare reagent solutions: - COX Assay Buffer - Hemin solution - Arachidonic acid solution - TMPD solution - this compound dilutions B Add to wells: - Assay Buffer - Hemin - COX-1 or COX-2 enzyme - this compound or vehicle A->B C Pre-incubate at 25°C for 10 minutes B->C D Initiate reaction with TMPD and Arachidonic Acid C->D E Measure absorbance at 590 nm in kinetic mode for 5 minutes D->E F Calculate reaction rates E->F G Determine % inhibition F->G H Calculate IC50 value G->H

Workflow for the in vitro COX inhibition assay.

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Create a series of dilutions of the this compound stock solution to test a range of concentrations.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 140 µL COX Assay Buffer

    • 10 µL Hemin solution

    • 10 µL COX-1 or COX-2 enzyme solution

    • 10 µL of this compound dilution or vehicle (for control wells).

  • Pre-incubation: Gently mix the contents of the plate and incubate at 25°C for 10 minutes.

  • Reaction Initiation: To each well, add 10 µL of TMPD working solution followed by 10 µL of arach

The Structure-Activity Relationship of Pravadoline and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravadoline, an aminoalkylindole originally developed as a nonsteroidal anti-inflammatory drug (NSAID), has garnered significant interest for its dual mechanism of action.[1][2] Beyond its intended cyclooxygenase (COX) inhibitory effects, this compound and its analogs have been identified as potent agonists of the cannabinoid receptors, particularly the CB1 receptor.[3][4] This discovery has opened a new avenue for the development of novel therapeutic agents, moving from anti-inflammatory applications to potential treatments for pain and other neurological conditions. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their interaction with cannabinoid receptors. It summarizes quantitative data, details key experimental protocols, and visualizes the associated signaling pathways and logical SAR principles.

Quantitative Data: A Comparative Analysis

The affinity of this compound and its analogs for the cannabinoid receptors (CB1 and CB2) is a critical determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki) and, where available, functional activities (IC50 or EC50) of key compounds in this class. These data have been compiled from various radioligand binding assays and functional studies.

CompoundIndole N1-SubstituentIndole C2-SubstituentIndole C3-Acyl GroupCB1 Ki (nM)CB2 Ki (nM)Functional Activity (Assay)
This compound (WIN 48,098) 2-(4-morpholinyl)ethyl-CH34-Methoxyphenyl2511[1]>10000IC50 = 4.9 µM (COX inhibition)[1][2], IC50 = 450 nM (Mouse Vas Deferens)[3]
WIN 55,212-2 2-(4-morpholinyl)ethyl (in a constrained ring system)-CH31-Naphthyl62.33.3Full agonist at CB1 and CB2[4]
Analog 20 (R-enantiomer) 2-(4-morpholinyl)methyl (in a constrained ring system)-CH34-Methoxyphenyl--IC50 = 44 nM (Mouse Vas Deferens)[3]
6-Iodo-Pravadoline (AM-630) 2-(4-morpholinyl)ethyl-CH34-Methoxyphenyl (with Iodo at position 6 of indole)>100031.2CB2 receptor antagonist/inverse agonist
JWH-015 1-propyl-CH31-Naphthyl38313.8Selective CB2 agonist
AM-1241 ---4604.6Selective CB2 agonist

Experimental Protocols

The characterization of this compound and its analogs relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay for CB1 and CB2 Receptors

This assay determines the binding affinity of a test compound for the cannabinoid receptors by measuring the displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).

  • Radioligand: [3H]WIN 55,212-2 or [3H]CP-55,940.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4) and 1 mg/mL BSA.

  • Non-specific Binding Control: High concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand (at a concentration close to its Kd, typically 1-5 nM), and varying concentrations of the test compound.

  • Membrane Addition: Add the cell membrane preparation (typically 10-50 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mouse Vas Deferens (MVD) Functional Assay

This ex vivo assay assesses the functional activity of cannabinoid agonists by measuring their ability to inhibit neurally evoked contractions of the mouse vas deferens, a tissue rich in presynaptic CB1 receptors.[3]

Materials:

  • Male mice (e.g., ICR strain, 25-30g).

  • Organ bath setup with isometric force transducers.

  • Krebs-Henseleit buffer: (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1, bubbled with 95% O2/5% CO2.

  • Platinum electrodes for electrical field stimulation.

  • Stimulator.

  • Test compounds.

Procedure:

  • Tissue Preparation: Euthanize a mouse and dissect the vasa deferentia. Mount each vas deferens in an organ bath containing Krebs-Henseleit buffer at 37°C.

  • Equilibration: Allow the tissues to equilibrate for at least 30-60 minutes under a resting tension of approximately 0.5g.

  • Electrical Stimulation: Stimulate the tissues with electrical pulses (e.g., 0.1 Hz, 2 ms pulse width, supramaximal voltage) to induce twitch contractions.

  • Compound Addition: Once stable twitch responses are obtained, add cumulative concentrations of the test compound to the organ bath at regular intervals (e.g., every 15-20 minutes).

  • Data Recording: Record the amplitude of the twitch contractions.

  • Data Analysis: Express the inhibitory effect of the compound as a percentage of the pre-drug control twitch height. Plot the concentration-response curve and determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the twitch response.

Signaling Pathways and Structure-Activity Relationships

CB1 Receptor Signaling Pathway

This compound and its analogs exert their cannabinoid effects primarily through the CB1 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gi/o proteins.

CB1_Signaling_Pathway Ligand This compound Analog (Agonist) CB1R CB1 Receptor Ligand->CB1R Binds G_protein Gi/o Protein (αβγ) CB1R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channels (K⁺) G_beta_gamma->K_channel Activates MAPK MAPK Pathway (ERK1/2) G_beta_gamma->MAPK PI3K_AKT PI3K/Akt Pathway G_beta_gamma->PI3K_AKT cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release K_channel->Neurotransmitter_release Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival PI3K_AKT->Cell_Survival

CB1 Receptor Signaling Cascade

Activation of the Gi/o protein leads to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, decreasing the intracellular concentration of cyclic AMP (cAMP) and subsequently reducing the activity of protein kinase A (PKA). The Gβγ subunit can directly inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, both of which contribute to a reduction in neurotransmitter release. Additionally, Gβγ can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and proliferation.

Experimental Workflow for SAR Analysis

The systematic investigation of the structure-activity relationship of this compound analogs involves a multi-step process, from chemical synthesis to biological evaluation.

SAR_Workflow Lead Lead Compound (e.g., this compound) Synthesis Chemical Synthesis of Analogs Lead->Synthesis In_Vitro_Binding In Vitro Binding Assays (CB1 & CB2 Ki) Synthesis->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (e.g., MVD, cAMP) Synthesis->In_Vitro_Functional SAR_Analysis SAR Analysis (Identify Key Moieties) In_Vitro_Binding->SAR_Analysis In_Vitro_Functional->SAR_Analysis Lead_Optimization Lead Optimization (Design New Analogs) SAR_Analysis->Lead_Optimization In_Vivo In Vivo Studies (Analgesia, etc.) SAR_Analysis->In_Vivo Promising Compounds Lead_Optimization->Synthesis Iterative Cycle Candidate Drug Candidate In_Vivo->Candidate

Workflow for SAR Studies

The process begins with a lead compound, such as this compound, from which a library of analogs is synthesized with systematic modifications to different parts of the molecule. These analogs are then screened in in vitro binding assays to determine their affinity for CB1 and CB2 receptors. Functionally active compounds are further evaluated in assays like the mouse vas deferens preparation to assess their agonist or antagonist properties. The data from these assays are used to perform a structure-activity relationship analysis, identifying the chemical features that are crucial for high affinity and desired functional activity. This knowledge guides the design and synthesis of new, optimized analogs in an iterative cycle. Promising compounds from in vitro testing are then advanced to in vivo studies to evaluate their therapeutic potential.

Key Structure-Activity Relationships of Aminoalkylindoles

The affinity and selectivity of this compound analogs for cannabinoid receptors are governed by the nature of the substituents at three key positions of the indole core: the N1-alkyl chain, the C2-substituent, and the C3-acyl group.

SAR_Logic cluster_N1 N1-Position cluster_C2 C2-Position cluster_C3 C3-Position Indole_Core Indole Core N1 N1-Substituent Indole_Core->N1 C2 C2-Substituent Indole_Core->C2 C3 C3-Acyl Group Indole_Core->C3 Activity Cannabinoid Receptor Activity N1_Alkyl Aminoalkyl chain (e.g., morpholinoethyl) N1_Constrained Constrained ring system N1_Alkyl->N1_Constrained Increases CB1 affinity C2_Small Small, lipophilic group (e.g., -CH3) C2_Large Bulky group C2_Small->C2_Large Decreases affinity C3_Aryl Aromatic group (e.g., Phenyl) C3_Naphthyl Bicyclic aromatic (e.g., Naphthyl) C3_Aryl->C3_Naphthyl Significantly increases CB1 affinity

SAR of Aminoalkylindoles
  • N1-Substituent: The presence of an aminoalkyl chain, such as the morpholinoethyl group in this compound, is crucial for cannabinoid activity. Constraining this side chain within a rigid ring system, as seen in WIN 55,212-2, generally enhances affinity for the CB1 receptor.[3]

  • C2-Substituent: A small, lipophilic group, typically a methyl group, at the C2 position of the indole ring is optimal for high affinity. Larger substituents at this position are generally detrimental to binding.

  • C3-Acyl Group: The nature of the acyl group at the C3 position has a profound impact on affinity. Replacement of the 4-methoxyphenyl group of this compound with a more extensive aromatic system, such as a naphthyl group (as in WIN 55,212-2), dramatically increases affinity for both CB1 and CB2 receptors.

Conclusion

The study of this compound and its analogs has provided a rich understanding of the structure-activity relationships governing the interaction of aminoalkylindoles with cannabinoid receptors. The transition from a lead compound with modest cannabinoid activity to highly potent and selective analogs like WIN 55,212-2 highlights the power of medicinal chemistry in optimizing pharmacological properties. The key structural motifs identified—a constrained N1-aminoalkyl side chain, a small C2-substituent, and a large C3-aroyl group—serve as a blueprint for the design of future cannabinoid receptor modulators. The detailed experimental protocols and an understanding of the downstream signaling pathways are essential tools for researchers in the ongoing quest to develop novel therapeutics targeting the endocannabinoid system.

References

Methodological & Application

Pravadoline Administration Protocol for In Vivo Pain Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pravadoline (WIN 48,098) is a potent analgesic and anti-inflammatory agent with a unique dual mechanism of action.[1][2] It functions as both an inhibitor of the cyclooxygenase (COX) enzyme, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), and as an agonist of the cannabinoid receptor 1 (CB1).[1][3][4] This distinct pharmacological profile suggests its potential for managing a broader spectrum of pain compared to traditional analgesics, without the common side effects associated with opioids.[5] this compound has demonstrated significant antinociceptive effects in a variety of rodent models of chemical, thermal, and mechanical pain.[3][5]

These application notes provide a comprehensive overview of the in vivo administration of this compound for pain assessment, including its mechanism of action, effective dosages, and detailed protocols for key behavioral pain assays.

Mechanism of Action

This compound exerts its analgesic effects through two primary pathways:

  • Cyclooxygenase (COX) Inhibition: Like NSAIDs, this compound inhibits the synthesis of prostaglandins (PGs) by blocking the COX enzyme.[2][5] Prostaglandins are key mediators of inflammation and pain, and their inhibition contributes to the anti-inflammatory and analgesic properties of this compound.[5][6]

  • Cannabinoid Receptor 1 (CB1) Agonism: this compound is an agonist at the CB1 receptor, which is a key component of the endocannabinoid system involved in pain modulation.[1][7] Activation of CB1 receptors, primarily located in the central and peripheral nervous systems, leads to a reduction in neurotransmitter release and subsequent attenuation of pain signals.[8][9]

This dual-action mechanism allows this compound to target both inflammatory and neuropathic pain components.

Signaling Pathway of this compound

Pravadoline_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor AC Adenylate Cyclase CB1->AC - Ca_channel Ca²⁺ Channel CB1->Ca_channel - K_channel K⁺ Channel CB1->K_channel + cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux This compound This compound This compound->CB1 Agonist COX COX Enzyme This compound->COX Inhibitor Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Analgesia Analgesia Pain_Inflammation->Analgesia Reduced by this compound cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: this compound's dual mechanism of action.

Quantitative Data Summary

The following tables summarize the effective doses of this compound in various in vivo pain assays as reported in the literature.

Table 1: this compound Efficacy in Mouse Pain Models

Pain AssayAdministration RouteEffective Dose (ED50 or Minimum Effective Dose)Reference
Acetylcholine-induced WrithingOral (p.o.)41 mg/kg[5]
Prostaglandin E2-induced WrithingOral (p.o.)24 mg/kg[5]
Tail Immersion Test (55°C)Subcutaneous (s.c.)100 mg/kg (minimum effective dose)[5]
Prostaglandin Synthesis Inhibition (ex vivo)Oral (p.o.)20 mg/kg (ED50)[3][5]

Table 2: this compound Efficacy in Rat Pain Models

Pain AssayAdministration RouteEffective Dose (ED50 or Minimum Effective Dose)Reference
Acetic Acid-induced WrithingOral (p.o.)15 mg/kg[5]
Brewer's Yeast-induced Hyperalgesia (Randall-Selitto)Oral (p.o.)1 mg/kg (minimum effective dose)[1][5]
Adjuvant-Arthritic Paw FlexionOral (p.o.)41 mg/kg[1][5]
Bradykinin-induced Head and Forepaw FlexionOral (p.o.)78 mg/kg[1][5]

Experimental Workflow for In Vivo Pain Assay

Experimental_Workflow Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Pain Threshold Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration This compound or Vehicle Administration Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Pain Threshold Measurement Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis and Comparison Post_Treatment_Measurement->Data_Analysis

Caption: General workflow for an in vivo pain assay.

Detailed Experimental Protocols

The following are detailed protocols for common in vivo pain assays used to evaluate the analgesic effects of this compound.

Hot Plate Test (Thermal Pain)

The hot plate test is used to assess the response to a thermal pain stimulus.[10][11]

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Transparent cylindrical restrainer

  • Timer

  • Experimental animals (mice or rats)

  • This compound solution

  • Vehicle solution (e.g., saline, DMSO/Cremophor EL/water mixture)[12]

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[13]

  • Apparatus Setup: Set the hot plate temperature to a constant 52-55°C.[13]

  • Baseline Measurement: Gently place each animal on the hot plate within the restrainer and start the timer immediately.[13] Observe the animal for signs of pain, such as hind paw licking, flicking, or jumping.[13] Record the latency (in seconds) to the first pain response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[13][14]

  • Drug Administration: Administer this compound or vehicle solution to the animals via the desired route (e.g., p.o., s.c.).

  • Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test as described in step 3.[14][15]

  • Data Analysis: The analgesic effect is determined by the increase in response latency compared to the baseline and vehicle-treated groups.

Tail-Flick Test (Thermal Pain)

The tail-flick test also measures the response to a thermal stimulus, specifically applied to the tail.[16][17]

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

  • Timer

  • Experimental animals (mice or rats)

  • This compound solution

  • Vehicle solution

Procedure:

  • Acclimation: Acclimate the animals to the testing environment and the restrainer prior to the experiment.[18]

  • Baseline Measurement: Place the animal in the restrainer with its tail positioned over the heat source.[18] Activate the heat source and start the timer.[16] The latency to the reflexive flick of the tail away from the heat is recorded.[16] A cut-off time is used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle to the animals.

  • Post-Treatment Measurement: At specified time points after administration, repeat the tail-flick test.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Von Frey Filament Test (Mechanical Allodynia)

The von Frey test is used to assess mechanical sensitivity (allodynia).[19]

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers

  • Experimental animals (mice or rats)

  • This compound solution

  • Vehicle solution

Procedure:

  • Acclimation: Place the animals in the testing chambers on the elevated mesh platform and allow them to acclimate for at least one hour.[20]

  • Baseline Measurement: Apply the von Frey filaments to the plantar surface of the hind paw with enough force to cause the filament to bend.[20] Start with a filament in the middle of the range and use the "up-down" method to determine the 50% withdrawal threshold.[19]

  • Drug Administration: Administer this compound or vehicle solution.

  • Post-Treatment Measurement: At defined time points after administration, repeat the von Frey test to determine the post-treatment withdrawal threshold.

  • Data Analysis: An increase in the paw withdrawal threshold indicates a reduction in mechanical sensitivity and an analgesic effect.

Acetic Acid-Induced Writhing Test (Visceral Pain)

This test induces visceral pain and is used to screen for peripheral analgesic activity.[15]

Materials:

  • 0.6% acetic acid solution

  • Observation chambers

  • Timer

  • Experimental animals (mice)

  • This compound solution

  • Vehicle solution

Procedure:

  • Drug Administration: Administer this compound or vehicle to the animals.

  • Pain Induction: After a set pre-treatment time (e.g., 30 minutes), inject the 0.6% acetic acid solution intraperitoneally (i.p.).[15]

  • Observation: Immediately after the acetic acid injection, place the animal in an observation chamber and start a timer. After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 10-20 minutes).[15]

  • Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group.

Conclusion

This compound is a promising analgesic compound with a novel dual mechanism of action. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound's analgesic properties in various pain models. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Writhing Test Using Pravadoline in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The writhing test, particularly the acetic acid-induced writhing model in mice, is a widely utilized method for screening the efficacy of peripherally acting analgesic agents.[1] This model induces a characteristic and quantifiable nociceptive behavior, manifesting as abdominal constrictions and stretching of the hind limbs, in response to the intraperitoneal injection of an irritant like acetic acid. The underlying mechanism involves the release of inflammatory mediators such as prostaglandins and bradykinin, which sensitize peripheral nociceptors.[1] Pravadoline is a compound with a unique dual mechanism of action, exhibiting both cyclooxygenase (COX) inhibitory effects, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), and agonist activity at the cannabinoid CB1 receptor.[2] This makes it a compound of significant interest in pain research. These application notes provide a detailed protocol for evaluating the analgesic effects of this compound using the writhing test in mice.

Mechanism of Action of this compound

This compound's analgesic properties are attributed to its ability to interfere with pain signaling pathways at two key points:

  • Cyclooxygenase (COX) Inhibition : Like NSAIDs, this compound inhibits the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are potent inflammatory mediators that sensitize nociceptors to painful stimuli. By reducing prostaglandin synthesis, this compound decreases the inflammatory response and subsequent pain perception.

  • Cannabinoid CB1 Receptor Agonism : this compound also acts as an agonist at the CB1 cannabinoid receptors, which are primarily located in the central nervous system but also present in peripheral tissues. Activation of CB1 receptors can modulate neurotransmitter release and neuronal excitability, leading to a reduction in pain signaling.

Data Presentation

The analgesic efficacy of this compound in the writhing test is typically assessed by its ability to reduce the number of writhes in a dose-dependent manner. The following table presents illustrative data on the dose-dependent effect of this compound on acetic acid-induced writhing in mice.

Treatment GroupDose (mg/kg, p.o.)Number of Writhes (Mean ± SEM)% Inhibition
Vehicle Control-35.2 ± 2.5-
This compound526.8 ± 2.123.86%
This compound1020.5 ± 1.841.76%
This compound2015.1 ± 1.557.10%
This compound409.8 ± 1.272.16%
Positive Control (Aspirin)10012.4 ± 1.464.77%

Note: This data is representative and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Acetic Acid-Induced Writhing Test Protocol

1. Animals

  • Species: Male Swiss albino mice.

  • Weight: 20-25 g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water. They should be housed in a temperature-controlled environment with a 12-hour light/dark cycle.

2. Materials

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

  • Acetic Acid (0.6% v/v in distilled water)

  • Positive Control: Aspirin or another standard NSAID.

  • Syringes and needles for oral and intraperitoneal administration.

  • Observation chambers (transparent).

  • Stopwatch.

3. Experimental Procedure

  • Fasting: Fast the mice for 12-18 hours before the experiment, with continued access to water.

  • Grouping: Randomly divide the animals into experimental groups (n=6-10 per group):

    • Group 1: Vehicle Control (receives the vehicle).

    • Group 2-5: this compound-treated groups (e.g., 5, 10, 20, 40 mg/kg, p.o.).

    • Group 6: Positive Control (e.g., Aspirin, 100 mg/kg, p.o.).

  • Drug Administration: Administer this compound, the vehicle, or the positive control orally (p.o.) using a gavage needle.

  • Pre-treatment Time: Allow for a pre-treatment period of 60 minutes for the administered compounds to be absorbed.

  • Induction of Writhing: Inject 0.1 mL/10g of body weight of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.

  • Observation Period: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start the stopwatch. After a 5-minute latency period, record the total number of writhes for each animal over a 20-minute observation period. A writhe is characterized by a wave of contraction of the abdominal musculature followed by the extension of the hind limbs.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage inhibition of writhing for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Ethical Considerations

The acetic acid-induced writhing test is a model that causes pain and distress to the animals.[1] Researchers should take all necessary steps to minimize animal suffering. The number of animals used should be the minimum required to obtain statistically significant results. The experimental protocol should be approved by an Institutional Animal Ethics Committee.

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (1 week) Fasting Fasting (12-18 hours) Acclimatization->Fasting Grouping Random Grouping of Mice Fasting->Grouping Drug_Admin Oral Administration (this compound, Vehicle, Positive Control) Grouping->Drug_Admin Pre_treatment Pre-treatment Period (60 minutes) Drug_Admin->Pre_treatment Acetic_Acid Intraperitoneal Injection of Acetic Acid Pre_treatment->Acetic_Acid Observation Observation Period (Record Writhes for 20 min) Acetic_Acid->Observation Data_Analysis Data Analysis (% Inhibition Calculation) Observation->Data_Analysis

Caption: Experimental workflow for the writhing test.

Signaling_Pathways cluster_cox COX Inhibition Pathway cluster_cb1 CB1 Agonist Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Pravadoline_COX This compound Pravadoline_COX->COX_Enzymes Inhibits CB1_Receptor CB1 Receptor G_Protein Gi/o G-protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Reduced_Signaling Reduced Neuronal Excitability cAMP->Reduced_Signaling Analgesia Analgesia Reduced_Signaling->Analgesia Pravadoline_CB1 This compound Pravadoline_CB1->CB1_Receptor Activates

Caption: this compound's dual mechanism of action.

References

Application Notes and Protocols for Assessing Pravadoline's Analgesic Effect Using the Tail Immersion Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the tail immersion test to evaluate the analgesic properties of Pravadoline. This document includes background information on this compound's mechanism of action, a detailed experimental protocol, illustrative data, and visual diagrams of the experimental workflow and signaling pathway.

Introduction to this compound and its Analgesic Properties

This compound (also known as WIN 48,098) is a compound initially developed as a nonsteroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin synthesis through the cyclooxygenase (COX) pathway.[1] However, it was discovered to possess potent analgesic effects at doses much lower than those required for anti-inflammatory activity, suggesting a different mechanism of action.[1] Further research revealed that this compound is a cannabinoid receptor agonist, exerting its effects primarily through the CB1 receptor, which is abundant in the central nervous system.[2] This dual mechanism of action, combining peripheral COX inhibition with central cannabinoid receptor modulation, makes this compound a subject of significant interest in pain research. The analgesic activity of this compound is not reversible by the opioid antagonist naloxone, indicating its effects are not mediated by opioid receptors.[3]

The Tail Immersion Test for Analgesia

The tail immersion test is a standard and widely used method for assessing the efficacy of centrally acting analgesics.[4] The test measures the latency of an animal, typically a rat or mouse, to withdraw its tail from a noxious thermal stimulus, usually a hot water bath.[5] An increase in the tail withdrawal latency following the administration of a test compound is indicative of an analgesic effect.[4] This test is particularly sensitive to centrally acting analgesics and is a valuable tool for screening and characterizing novel pain therapeutics.[4]

Data Presentation: Analgesic Effect of this compound in the Tail Immersion Test

A study on the pharmacology of this compound identified a minimum effective dose of 100 mg/kg (subcutaneous) for prolonging the response latency in the tail immersion test using a water bath at 55°C.[3]

Table 1: Illustrative Dose-Response Effect of this compound on Tail Withdrawal Latency in Rodents

Treatment GroupDose (mg/kg, s.c.)N (Animals per Group)Mean Tail Withdrawal Latency (seconds) ± SEM% Maximum Possible Effect (%MPE)*
Vehicle Control0102.5 ± 0.30%
This compound25103.5 ± 0.413.3%
This compound50105.0 ± 0.633.3%
This compound100107.5 ± 0.866.7%
This compound2001010.0 ± 1.0100%
Positive Control (Morphine)101012.0 ± 1.2>100% (approaching cut-off)

%MPE is calculated as: ((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) x 100. A cut-off time of 15 seconds is assumed for this illustrative table.

Experimental Protocol: Tail Immersion Test for this compound

This protocol outlines the methodology for assessing the analgesic effect of this compound in rodents using the tail immersion test.

1. Animals:

  • Adult male or female Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g) are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Allow animals to acclimatize to the laboratory conditions for at least 3-5 days before the experiment.

2. Materials:

  • This compound (WIN 48,098)

  • Vehicle for this compound (e.g., saline, distilled water with a solubilizing agent like Tween 80)

  • Positive control: Morphine sulfate

  • Negative control: Vehicle

  • Water bath with a temperature controller

  • Thermometer

  • Animal restrainers (e.g., rodent restrainer or a towel)

  • Stopwatch

3. Experimental Procedure:

  • Water Bath Preparation: Fill the water bath and set the temperature to a constant 55°C ± 0.5°C.[3] The water level should be sufficient to immerse the distal 3-5 cm of the animal's tail.

  • Animal Grouping: Randomly divide the animals into different groups (e.g., vehicle control, positive control, and various this compound dose groups). A typical group size is 6-10 animals.

  • Baseline Latency Measurement: Gently restrain the animal, allowing the tail to be free. Immerse the distal 3-5 cm of the tail into the hot water bath. Start the stopwatch immediately upon immersion. Stop the stopwatch as soon as the animal flicks or withdraws its tail. This time is the baseline tail withdrawal latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 15-20 seconds) must be established. If the animal does not withdraw its tail within this time, remove the tail and record the latency as the cut-off time.

  • Drug Administration: Administer this compound (e.g., 25, 50, 100, 200 mg/kg) or the vehicle subcutaneously (s.c.).[3] Administer the positive control (e.g., morphine 10 mg/kg, intraperitoneally).

  • Post-Drug Latency Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail immersion procedure to measure the post-drug tail withdrawal latency.

  • Data Analysis: Record the tail withdrawal latencies for each animal at each time point. Calculate the mean and standard error of the mean (SEM) for each group. The percentage of the maximum possible effect (%MPE) can also be calculated to normalize the data. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization grouping Random Animal Grouping acclimatization->grouping baseline Baseline Latency Measurement grouping->baseline drug_admin Drug Administration (this compound, Vehicle, Morphine) baseline->drug_admin post_drug Post-Drug Latency Measurement (at various time points) drug_admin->post_drug data_analysis Data Analysis (Mean, SEM, %MPE, Statistics) post_drug->data_analysis results Results Interpretation data_analysis->results

Caption: Experimental workflow for the tail immersion test.

This compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound cb1 CB1 Receptor This compound->cb1 Binds and Activates gi Gi Protein cb1->gi Activates ac Adenylyl Cyclase gi->ac Inhibits ca_channel Ca2+ Channel gi->ca_channel Inhibits k_channel K+ Channel gi->k_channel Activates camp cAMP ac->camp Conversion ca_influx Decreased Ca2+ Influx ca_channel->ca_influx k_efflux Increased K+ Efflux k_channel->k_efflux pka PKA camp->pka Activates neurotransmitter Decreased Neurotransmitter Release ca_influx->neurotransmitter hyperpolarization Hyperpolarization k_efflux->hyperpolarization hyperpolarization->neurotransmitter analgesia Analgesic Effect neurotransmitter->analgesia

Caption: this compound's CB1 receptor signaling pathway.

References

Application Notes and Protocols for Measuring Pravadoline's Anti-Hyperalgesic Activity using the Randall-Selitto Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravadoline (WIN 48,098) is an analgesic compound with a unique dual mechanism of action, exhibiting properties of both nonsteroidal anti-inflammatory drugs (NSAIDs) and cannabinoid agonists.[1][2] It has demonstrated efficacy in preclinical models of pain, including inflammatory hyperalgesia. This document provides detailed application notes and protocols for assessing the anti-hyperalgesic activity of this compound using the Randall-Selitto test, a widely used method for measuring mechanical nociceptive thresholds.

The Randall-Selitto test, or paw pressure test, is a behavioral assay used to evaluate the efficacy of analgesic agents.[3] The test measures the amount of pressure an animal is willing to tolerate on its paw before exhibiting a withdrawal response. In the context of inflammatory pain, a hyperalgesic state is induced, typically with an inflammatory agent like brewer's yeast, which lowers the paw withdrawal threshold. The administration of an effective analgesic, such as this compound, is expected to reverse this hyperalgesia and increase the paw withdrawal threshold.

Data Presentation

Due to the limited availability of public dose-response data for this compound in the Randall-Selitto test, the following table presents illustrative data to demonstrate a typical dose-dependent anti-hyperalgesic effect. This data is hypothetical but reflects expected outcomes based on the known pharmacology of this compound.

Table 1: Illustrative Dose-Dependent Anti-Hyperalgesic Effect of this compound in the Randall-Selitto Test in Rats with Brewer's Yeast-Induced Hyperalgesia

Treatment GroupDose (mg/kg, p.o.)NBaseline Paw Withdrawal Threshold (g)Post-Induction Paw Withdrawal Threshold (g)Post-Treatment Paw Withdrawal Threshold (g)% Reversal of Hyperalgesia
Vehicle Control-10155 ± 5.285 ± 4.188 ± 4.54.3%
This compound0.310153 ± 4.983 ± 3.8105 ± 5.131.4%
This compound1.010156 ± 5.586 ± 4.3128 ± 6.260.0%
This compound3.010154 ± 5.184 ± 4.0145 ± 5.887.1%
Positive Control (Indomethacin)1010155 ± 5.385 ± 4.2135 ± 6.571.4%

*Data are presented as Mean ± SEM. *% Reversal of Hyperalgesia is calculated as: [((Post-Treatment Threshold - Post-Induction Threshold) / (Baseline Threshold - Post-Induction Threshold)) * 100].

Experimental Protocols

Animals
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 200-250 g at the start of the experiment.

  • Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and habituated to the handling and testing procedures for 2-3 days to minimize stress-induced variability.

Induction of Hyperalgesia
  • Agent: 20% (w/v) Brewer's Yeast suspension in sterile saline.

  • Procedure:

    • Gently restrain the rat.

    • Inject 0.1 mL of the 20% brewer's yeast suspension subcutaneously into the plantar surface of the right hind paw.

    • Allow 2-3 hours for the inflammation and hyperalgesia to develop. The peak hyperalgesic effect is typically observed between 2 and 4 hours post-injection.[2]

Drug Administration
  • Compound: this compound (WIN 48,098).

  • Vehicle: A suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water).

  • Dosing: Prepare fresh solutions of this compound on the day of the experiment. Administer the drug orally (p.o.) at the desired doses (e.g., 0.3, 1.0, 3.0 mg/kg). A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg, p.o.) should be included.

  • Timing: Administer the drug 2 hours after the induction of hyperalgesia.

Randall-Selitto Test Procedure
  • Apparatus: A commercially available paw pressure analgesy meter (e.g., Ugo Basile Analgesy-Meter). This device applies a linearly increasing mechanical force to the paw.[4]

  • Procedure:

    • Baseline Measurement: Before inducing hyperalgesia, measure the baseline paw withdrawal threshold for each rat.

    • Gently restrain the animal, allowing the hind paw to be placed on the plinth of the apparatus.

    • Apply a constantly increasing pressure to the dorsal surface of the paw using the instrument's pusher.

    • The endpoint is the force (in grams) at which the rat withdraws its paw, struggles, or vocalizes.

    • A cut-off pressure (e.g., 250 g) should be set to prevent tissue damage.

    • Post-Induction Measurement: 2 hours after brewer's yeast injection and before drug administration, measure the paw withdrawal threshold again to confirm the development of hyperalgesia.

    • Post-Treatment Measurement: 1 hour after drug administration (or at various time points to establish a time-course), measure the paw withdrawal threshold again.

Data Analysis
  • The paw withdrawal threshold is recorded in grams.

  • The anti-hyperalgesic effect can be expressed as the increase in paw withdrawal threshold after drug treatment compared to the vehicle control.

  • Calculate the percentage reversal of hyperalgesia for each animal.

  • Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups. A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathways

Pravadoline_Mechanism_of_Action cluster_this compound This compound cluster_cox COX Inhibition Pathway cluster_cb1 CB1 Receptor Agonism Pathway This compound This compound (WIN 48,098) COX_Enzymes COX-1 / COX-2 This compound->COX_Enzymes Inhibits CB1_Receptor CB1 Receptor (Presynaptic Neuron) This compound->CB1_Receptor Activates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Gi_Protein Gi/o Protein CB1_Receptor->Gi_Protein Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Calcium_Channels ↓ Ca²⁺ Influx Gi_Protein->Calcium_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate, CGRP) Calcium_Channels->Neurotransmitter_Release Reduced_Nociception Reduced Nociception Neurotransmitter_Release->Reduced_Nociception

Caption: Dual mechanism of action of this compound.

Randall_Selitto_Workflow cluster_setup Experimental Setup cluster_induction Hyperalgesia Induction cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Baseline_Measurement Baseline Paw Withdrawal Threshold Measurement Animal_Acclimation->Baseline_Measurement Yeast_Injection Inject 0.1 mL of 20% Brewer's Yeast into Paw Baseline_Measurement->Yeast_Injection Inflammation_Development Allow 2 hours for Inflammation to Develop Yeast_Injection->Inflammation_Development Post_Induction_Measurement Confirm Hyperalgesia (Measure Paw Withdrawal Threshold) Inflammation_Development->Post_Induction_Measurement Drug_Administration Administer this compound or Vehicle (p.o.) Post_Induction_Measurement->Drug_Administration Waiting_Period Wait for 1 hour for Drug Absorption Drug_Administration->Waiting_Period Post_Treatment_Measurement Measure Post-Treatment Paw Withdrawal Threshold Waiting_Period->Post_Treatment_Measurement Data_Analysis Calculate % Reversal of Hyperalgesia & Perform Statistical Analysis Post_Treatment_Measurement->Data_Analysis

Caption: Experimental workflow for the Randall-Selitto test.

References

Application Notes and Protocols: Evaluating Pravadoline in Arthritic Models Using the Paw Flexion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravadoline (WIN 48,098) is an analgesic and anti-inflammatory compound with a unique pharmacological profile. Initially developed as a cyclooxygenase (COX) inhibitor, its potent analgesic effects, observed at doses significantly lower than those required for anti-inflammatory action, suggested a different mechanism of action.[1][2] Subsequent research revealed that this compound acts as a cannabinoid receptor agonist, distinguishing it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids.[1][2] The paw flexion assay in rodent models of arthritis serves as a valuable tool to quantify the analgesic efficacy of compounds like this compound in a setting of chronic inflammatory pain.

These application notes provide a detailed overview of the use of the paw flexion assay to evaluate the therapeutic potential of this compound in the adjuvant-induced arthritis (AIA) rat model. This document includes comprehensive experimental protocols, quantitative data presentation, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

The analgesic efficacy of this compound as measured by the paw flexion assay in an adjuvant-induced arthritis model is summarized below. This data highlights the dose-dependent effect of this compound in reducing the nociceptive response.

CompoundAnimal ModelAssayEfficacy (ED₅₀)Route of AdministrationReference
This compoundAdjuvant-Arthritic RatPaw Flexion Assay41 mg/kgp.o. (oral)[2]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of a well-established animal model of chronic inflammation and pain, mimicking aspects of rheumatoid arthritis.

Materials:

  • Male Lewis or Sprague-Dawley rats (150-200 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml)

  • Mineral oil or paraffin oil

  • Tuberculin syringe with a 26-gauge needle

  • Isoflurane or other suitable anesthetic

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Anesthesia: Anesthetize the rats using isoflurane or another appropriate anesthetic agent.

  • Adjuvant Preparation: Thoroughly vortex the CFA suspension to ensure a uniform distribution of Mycobacterium tuberculosis.

  • Induction of Arthritis: Inject 0.1 mL of the CFA emulsion intradermally into the plantar surface of the rat's left hind paw.[3]

  • Monitoring: Monitor the animals daily for the development of arthritis. The primary inflammation at the injection site will be evident within hours to days. Systemic, secondary inflammation affecting the contralateral paw and other joints typically develops between days 11 and 14 post-injection.[3]

  • Assessment of Arthritis: The severity of arthritis can be assessed by measuring the paw volume using a plethysmometer and by assigning an arthritis score based on erythema and swelling of the joints.

Paw Flexion Assay

This assay is used to assess the nociceptive threshold in response to a mechanical stimulus in the arthritic paw.

Materials:

  • Adjuvant-arthritic rats (typically 14-21 days post-adjuvant injection)

  • Electronic von Frey apparatus or Randall-Selitto paw pressure apparatus

  • Appropriate polypropylene tips or pusher for the apparatus

  • Animal restrainer

Procedure:

  • Animal Acclimatization: Allow the rats to acclimate to the testing environment to minimize stress-induced variability.

  • Animal Restraint: Gently place the rat in a restrainer, allowing the hind paws to be accessible.

  • Application of Stimulus:

    • Electronic von Frey: Apply a gradually increasing force to the plantar surface of the arthritic hind paw using the filament of the electronic von Frey apparatus.

    • Paw Pressure Test: Apply a constantly increasing pressure to the dorsal surface of the arthritic paw using the pusher of the Randall-Selitto apparatus.[4]

  • Endpoint Measurement: The endpoint is the force (in grams) at which the rat withdraws its paw (flexion). This is considered the paw withdrawal threshold.

  • Data Collection: Record the paw withdrawal threshold for each animal. A higher threshold indicates an analgesic effect.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses and time points before conducting the paw flexion assay.

  • Post-Dosing Measurement: Repeat the paw flexion assay at specified time intervals after drug administration to determine the time course and peak effect of the compound.

Visualizations

Signaling Pathway of this compound

This compound exerts its analgesic effects primarily through the activation of cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade that ultimately leads to reduced neuronal excitability and decreased nociceptive signaling.

Pravadoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1_CB2 CB1/CB2 Receptor This compound->CB1_CB2 Binds to G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Excitability Reduced Neuronal Excitability PKA->Neuronal_Excitability Ca_channel->Neuronal_Excitability K_channel->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia

This compound's analgesic signaling pathway.
Experimental Workflow

The following diagram outlines the logical flow of the experimental procedures for evaluating this compound using the paw flexion assay in an adjuvant-induced arthritis model.

Experimental_Workflow cluster_setup Model Induction and Baseline cluster_treatment Treatment and Assessment cluster_analysis Data Analysis A1 Animal Acclimatization A2 Induction of Adjuvant Arthritis (Day 0) A1->A2 A3 Arthritis Development (Days 1-14) A2->A3 A4 Baseline Paw Flexion Assay A3->A4 B1 Randomization into Treatment Groups (Vehicle, this compound Doses) A4->B1 B2 Oral Administration of this compound/Vehicle B1->B2 B3 Post-Treatment Paw Flexion Assay (at various time points) B2->B3 C1 Data Collection (Paw Withdrawal Thresholds) B3->C1 C2 Statistical Analysis (e.g., ANOVA, Dose-Response) C1->C2 C3 Determination of ED₅₀ C2->C3

Workflow for evaluating this compound.

Conclusion

The paw flexion assay in the adjuvant-induced arthritis rat model is a robust and clinically relevant method for assessing the analgesic properties of novel compounds like this compound. The data indicates that this compound effectively reduces the nociceptive response in this model of chronic inflammatory pain. Its unique mechanism of action as a cannabinoid receptor agonist offers a promising alternative to traditional analgesics. These detailed protocols and application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other related compounds in the management of arthritic pain.

References

Pravadoline solubility in DMSO, DMF, and ethanol for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pravadoline is a potent analgesic and anti-inflammatory compound with a dual mechanism of action, acting as a cannabinoid receptor agonist and a cyclooxygenase (COX) inhibitor.[1][2] These characteristics make it a valuable tool for in vitro research in pain, inflammation, and neuroscience. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for dissolving and handling this compound in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol for use in a variety of in vitro assays.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is practically insoluble in water. Therefore, organic solvents are necessary to prepare stock solutions for in vitro studies. The solubility of this compound in common laboratory solvents is summarized in the table below.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)5 mg/mL[3]
Dimethylformamide (DMF)5 mg/mL[3]
Ethanol0.15 mg/mL[3]
DMSO:PBS (pH 7.2) (1:10)0.1 mg/mL[3]

Note: The molecular weight of this compound is 378.5 g/mol . This information is essential for calculating molar concentrations.

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of concentrated stock solutions of this compound in DMSO, DMF, and ethanol.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Dimethylformamide (DMF), sterile, cell culture grade

  • Absolute Ethanol (200 proof), sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • (Optional) Sonicator water bath

  • (Optional) 0.22 µm syringe filter (PTFE for organic solvents)

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and organic solvents. Work in a well-ventilated area or a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (3.785 mg/mL), weigh out 3.785 mg of this compound.

  • Dissolution:

    • Transfer the weighed this compound to a sterile vial.

    • Add the desired volume of the chosen solvent (DMSO, DMF, or ethanol) to the vial.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional): For sterile applications, such as cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile vial. Ensure the filter is compatible with the solvent used.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) vials to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C for long-term storage. When stored as a solid at -20°C, this compound is stable for at least five years.[3] While specific data on the stability of this compound in solution is limited, storing in single-use aliquots at low temperatures will maximize its shelf-life.

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the concentrated stock solution into aqueous cell culture medium for treating cells.

Important Considerations:

  • Solvent Toxicity: High concentrations of DMSO, DMF, and ethanol can be toxic to cells. It is crucial to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5% (v/v), and ideally below 0.1% (v/v).

  • Precipitation: this compound is poorly soluble in aqueous solutions. Abrupt dilution of the organic stock solution into the culture medium can cause the compound to precipitate. To avoid this, a serial dilution approach is recommended.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of the cell culture medium containing the same final concentration of the solvent (e.g., DMSO) as the experimental wells, but without this compound.

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform an intermediate dilution of the stock solution into pre-warmed, complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 intermediate dilution (e.g., 5 µL of stock into 495 µL of medium) to get a 100 µM solution.

    • Gently vortex or pipette the intermediate dilution up and down to ensure it is thoroughly mixed.

    • Perform the final dilution from the intermediate solution into the cell culture wells to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to get a final concentration of 10 µM.

  • Mixing: Mix the final working solution gently by swirling the plate or by pipetting up and down carefully to avoid disturbing the cells.

  • Incubation: Proceed with your experimental incubation period.

Signaling Pathways and Experimental Workflows

This compound's biological effects are primarily mediated through its interaction with the cannabinoid receptor 1 (CB1) and its inhibition of cyclooxygenase (COX) enzymes.

Cannabinoid Receptor 1 (CB1) Signaling Pathway

This compound is an agonist of the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of CB1 by this compound initiates a signaling cascade that ultimately leads to the modulation of neurotransmitter release and other cellular responses.

CB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CB1 CB1 Receptor This compound->CB1 Binds to G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_ion Ca2+ Influx Ca_channel->Ca_ion Reduces Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Decreases COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Substrate PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerized to Inflammation Inflammation & Pain Prostaglandins->Inflammation Promotes This compound This compound This compound->COX Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent (DMSO, DMF, or Ethanol) weigh->dissolve stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock store Aliquot and Store at -20°C stock->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Solution (Serial Dilution in Media) thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability, Cytokine, etc.) incubate->assay data Data Acquisition & Analysis assay->data

References

Preparation of Pravadoline Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravadoline (WIN 48,098) is a synthetic aminoalkylindole with a multifaceted pharmacological profile. Initially developed as an anti-inflammatory and analgesic agent acting as a cyclooxygenase (COX) inhibitor, its potent analgesic effects were later attributed to its activity as a cannabinoid receptor agonist, primarily targeting the CB1 receptor.[1][2][3] As a G-protein coupled receptor (GPCR) agonist, this compound has the potential to modulate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is critically involved in cell proliferation, differentiation, and survival. These characteristics make this compound a compound of interest for investigation in various therapeutic areas, including oncology and neurobiology.

This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments. It includes information on solution preparation, recommended working concentrations, and methodologies for assessing its effects on cell viability, apoptosis, and the MAPK/ERK signaling pathway.

Data Presentation

The following tables summarize key quantitative data for the use of this compound and the related compound WIN 55,212-2 in cell culture experiments.

ParameterValueReference(s)
This compound (WIN 48,098)
Molecular Weight378.5 g/mol [4]
Solubility
DMSO5 mg/mL[5]
DMF5 mg/mL[5]
Ethanol0.15 mg/mL[5]
WaterInsoluble[1]
Reported IC50 Values
Prostaglandin Synthesis (in vitro)4.9 µM[2]
Neuronal Contractions (MVD)0.45 µM[3][6]
WIN 55,212-2 (Related Compound)
Working Concentrations
Cell Viability Assays1 µM - 50 µM[7][8]
ERK Phosphorylation1 µM - 100 µM[9][10]
Apoptosis Assays1 µM - 50 µM[7]
Incubation Times
Cell Viability/Apoptosis24 - 72 hours[7][11]
ERK Phosphorylation5 - 60 minutes[10][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its investigation in cell culture.

Pravadoline_Signaling_Pathway This compound This compound CB1R CB1 Receptor (GPCR) This compound->CB1R G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK (Active) ERK->p_ERK TF Transcription Factors (e.g., c-Fos, c-Jun) p_ERK->TF Activation Gene_Expression Gene Expression (Proliferation, Survival, etc.) TF->Gene_Expression

This compound Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Treat_Cells Treat Cells with this compound (Various Concentrations) Prep_Stock->Treat_Cells Culture_Cells Culture Cells to Optimal Confluency Culture_Cells->Treat_Cells Viability Cell Viability Assay (e.g., MTT, WST-1) (24-72h) Treat_Cells->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) (24-72h) Treat_Cells->Apoptosis Western_Blot Western Blot (p-ERK/Total ERK) (5-60 min) Treat_Cells->Western_Blot Analyze_Data Analyze Data (IC50, % Apoptosis, etc.) Viability->Analyze_Data Apoptosis->Analyze_Data Western_Blot->Analyze_Data

Experimental Workflow

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (Molecular Weight: 378.5 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of stock solution, weigh out 3.785 mg of this compound.

  • Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.785 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO).

  • Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[11]

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on IC50 values from viability assays) and a vehicle control for a specified time (e.g., 24 or 48 hours).[13]

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of ERK Phosphorylation

This protocol details the procedure for detecting changes in the phosphorylation of ERK1/2 in response to this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[14]

  • Treat the cells with this compound at various concentrations for a short duration (e.g., 5, 15, 30, 60 minutes).[10] Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.

  • Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.

References

Application Notes and Protocols for the Long-Term Stability and Storage of Pravadoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability and recommended storage conditions for Pravadoline. The included protocols are based on established principles of stability testing for pharmaceutical compounds and are intended to serve as a guide for researchers. It is crucial to note that specific quantitative data for this compound's degradation under various stress conditions is not extensively available in the public domain. Therefore, the provided protocols, while detailed, should be considered as a starting point and will require optimization and validation for specific laboratory conditions and analytical instrumentation.

Long-Term Stability and Storage Conditions

This compound, in its crystalline solid form, demonstrates significant long-term stability when stored under appropriate conditions.

Recommended Storage: For optimal long-term stability, this compound should be stored at -20°C .[1]

Reported Stability: When stored at -20°C, this compound is reported to be stable for at least 5 years .[1]

Shipping Conditions: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1]

Quantitative Stability Data

Specific quantitative data on the degradation of this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress) is limited in publicly available literature. The following table provides a template for organizing such data once generated through experimental studies.

Stress ConditionParameterDurationThis compound (%)Degradation Products (%)Remarks
Hydrolysis 0.1 M HCl
0.1 M NaOH
Neutral (Water)
Oxidation 3% H₂O₂
Thermal 60°C
80°C
Photostability Visible Light
UV Light

Experimental Protocols for Stability Testing

The following protocols are designed based on the International Council for Harmonisation (ICH) guidelines for stability testing of drug substances.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products. The following is a proposed starting method that will require optimization and validation.

Objective: To develop a robust HPLC method capable of resolving this compound from all potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • Analytical column suitable for the separation of polar and non-polar compounds (e.g., C18 column, 250 mm x 4.6 mm, 5 µm)

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase pH adjustment)

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: this compound has UV maxima at 219, 272, and 322 nm.[1] The optimal wavelength for detection should be determined experimentally.

  • Injection Volume: 10 µL

Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating HPLC method.

3.2.1. Hydrolytic Degradation

  • Acid Hydrolysis: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.

  • Neutral Hydrolysis: Dissolve this compound in water to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for a specified period and analyze at various time points.

3.2.2. Oxidative Degradation

  • Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL. Store the solution at room temperature, protected from light, for a specified period. Analyze samples at various time points by HPLC.

3.2.3. Thermal Degradation

  • Place a known amount of solid this compound in a controlled temperature oven at 60°C and 80°C. Analyze samples at various time points by dissolving a portion of the solid in a suitable solvent and diluting for HPLC analysis.

3.2.4. Photolytic Degradation

  • Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent) and solid this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze the exposed and control samples at appropriate time intervals by HPLC.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis This compound This compound Stock Solution/Solid Acid Acid Hydrolysis (0.1 M HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) This compound->Base Oxidation Oxidative Stress (3% H₂O₂) This compound->Oxidation Thermal Thermal Stress (60-80°C) This compound->Thermal Photo Photolytic Stress (UV/Vis Light) This compound->Photo Sampling Time-Point Sampling & Neutralization Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for conducting forced degradation studies on this compound.

Proposed Degradation Pathway of the Indole Moiety

Based on the known degradation pathways of indole derivatives, a potential degradation pathway for the indole core of this compound under oxidative conditions is proposed below. This is a theoretical pathway and requires experimental confirmation.

Indole_Degradation_Pathway Indole Indole Moiety of this compound Intermediate1 Oxidized Intermediate (e.g., Hydroxylated Indole) Indole->Intermediate1 Oxidation Degradation_Product Ring-Opened Products Intermediate1->Degradation_Product Ring Cleavage

Caption: A proposed oxidative degradation pathway for the indole core of this compound.

Logical Relationship for Stability Assessment

Stability_Assessment_Logic cluster_inputs Inputs cluster_evaluation Evaluation cluster_outputs Outputs LongTerm Long-Term Stability Data Assess Assess Degradation Profile and Rate LongTerm->Assess ForcedDeg Forced Degradation Data ForcedDeg->Assess ShelfLife Establish Shelf Life Assess->ShelfLife Storage Define Storage Conditions Assess->Storage Packaging Recommend Packaging Assess->Packaging

Caption: Logical flow for assessing stability and defining storage parameters.

References

Application Notes and Protocols: In Vitro Assays to Measure Pravadoline's Cyclooxygenase (COX) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pravadoline (WIN 48,098) is an analgesic and anti-inflammatory compound that has been shown to inhibit the synthesis of prostaglandins.[1][2][3] This inhibition is achieved through the modulation of cyclooxygenase (COX) enzymes, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a key role in inflammation and pain.[4]

These application notes provide detailed protocols for established in vitro assays that can be employed to determine the specific IC50 values of this compound for both COX-1 and COX-2, enabling a comprehensive characterization of its COX inhibition profile. The following sections include an overview of the COX signaling pathway, quantitative data on this compound's known COX inhibition, and detailed experimental protocols for a fluorometric enzyme assay and a human whole blood assay.

Cyclooxygenase (COX) Signaling Pathway

The COX signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into a range of prostanoids, including prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2). These prostanoids are key mediators of physiological processes and inflammatory responses. This compound, as a COX inhibitor, is thought to exert its anti-inflammatory effects by blocking the conversion of arachidonic acid to PGH2.

COX_Signaling_Pathway Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostanoids Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Thromboxanes (TXA2) PGH2->Prostanoids Isomerases/ Synthases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation This compound This compound This compound->COX1_COX2

Caption: The Cyclooxygenase Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the currently available quantitative data on this compound's COX inhibition. Researchers can use the provided protocols to determine the specific IC50 values for COX-1 and COX-2 and populate a similar table to compare its activity with standard reference compounds.

CompoundIC50 (COX-1) (µM)IC50 (COX-2) (µM)Selectivity Index (IC50 COX-1 / IC50 COX-2)
This compound Data not availableData not availableData not available
This compound (Overall PG Synthesis)--4.9[1]
Indomethacin (Non-selective)Example: 0.063[5]Example: 0.48[5]Example: 0.13
Celecoxib (COX-2 Selective)Example: 15[1]Example: 0.04[1]Example: 375

Experimental Protocols

Two common in vitro methods for determining COX-1 and COX-2 inhibition are detailed below.

Fluorometric Assay for COX-1 and COX-2 Inhibition using Purified Enzymes

This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe. The inhibition of this activity is directly proportional to the inhibition of the COX enzyme.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Heme

  • Arachidonic Acid (substrate)

  • This compound

  • Known selective COX-1 inhibitor (e.g., SC-560)

  • Known selective COX-2 inhibitor (e.g., Celecoxib)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission ~535/587 nm)

Experimental Workflow:

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Pravadoline_Prep Prepare this compound serial dilutions in DMSO Plate_Setup Add this compound/controls to 96-well plate Pravadoline_Prep->Plate_Setup Controls_Prep Prepare controls (vehicle, selective inhibitors) Controls_Prep->Plate_Setup Enzyme_Prep Prepare COX-1 and COX-2 enzyme solutions Add_Enzyme Add COX-1 or COX-2 to appropriate wells Enzyme_Prep->Add_Enzyme Reagent_Mix Prepare Reaction Mix (Buffer, Probe, Heme) Reagent_Mix->Add_Enzyme Plate_Setup->Add_Enzyme Pre_incubation Pre-incubate for 15 min at 25°C Add_Enzyme->Pre_incubation Initiate_Reaction Initiate reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (Ex/Em 535/587 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Slope Calculate reaction rates (slopes) Measure_Fluorescence->Calculate_Slope Calculate_Inhibition Calculate % inhibition for each concentration Calculate_Slope->Calculate_Inhibition Determine_IC50 Determine IC50 values by plotting % inhibition vs. log[this compound] Calculate_Inhibition->Determine_IC50

Caption: Workflow for the fluorometric COX inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare stock solutions of the reference inhibitors in DMSO.

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a reaction mixture containing the assay buffer, fluorometric probe, and heme.

  • Assay Procedure:

    • To the wells of a 96-well black microplate, add 10 µL of the serially diluted this compound solutions or reference inhibitors. For the control wells, add 10 µL of DMSO.

    • Add 80 µL of the reaction mixture to each well.

    • Add 10 µL of the working enzyme solution (either COX-1 or COX-2) to the respective wells.

    • Pre-incubate the plate at 25°C for 15 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Data Measurement and Analysis:

    • Immediately measure the fluorescence intensity kinetically using a microplate reader (Excitation/Emission ~535/587 nm) at 25°C for 5-10 minutes.

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Slope of test well / Slope of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay measures the production of specific prostaglandins in human whole blood, providing a more physiologically relevant model that accounts for plasma protein binding.

Materials:

  • Freshly drawn human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

  • Heparin (for COX-2 assay)

  • Lipopolysaccharide (LPS) (for COX-2 induction)

  • This compound

  • Known non-selective and selective COX inhibitors

  • DMSO

  • Enzyme immunoassay (EIA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2)

  • Centrifuge

Experimental Workflow:

WBA_Workflow cluster_cox1 COX-1 Assay (TxB2 Production) cluster_cox2 COX-2 Assay (PGE2 Production) cluster_analysis_wba Data Analysis Blood_Collection1 Collect whole blood (no anticoagulant) Incubate_Pravadoline1 Incubate blood with this compound/controls Blood_Collection1->Incubate_Pravadoline1 Clotting Allow blood to clot (1 hr at 37°C) Incubate_Pravadoline1->Clotting Centrifuge1 Centrifuge to separate serum Clotting->Centrifuge1 Measure_TxB2 Measure TxB2 in serum via EIA Centrifuge1->Measure_TxB2 Calculate_Inhibition_WBA Calculate % inhibition of TxB2 and PGE2 production Measure_TxB2->Calculate_Inhibition_WBA Blood_Collection2 Collect whole blood (with heparin) Incubate_Pravadoline2 Incubate blood with this compound/controls and LPS Blood_Collection2->Incubate_Pravadoline2 Incubation2 Incubate for 24 hrs at 37°C Incubate_Pravadoline2->Incubation2 Centrifuge2 Centrifuge to separate plasma Incubation2->Centrifuge2 Measure_PGE2 Measure PGE2 in plasma via EIA Centrifuge2->Measure_PGE2 Measure_PGE2->Calculate_Inhibition_WBA Determine_IC50_WBA Determine IC50 values for COX-1 and COX-2 Calculate_Inhibition_WBA->Determine_IC50_WBA

Caption: Workflow for the human whole blood COX inhibition assay.

Protocol:

For COX-1 Activity (TxB2 production):

  • Draw blood into tubes without anticoagulant.

  • Immediately aliquot 1 mL of blood into tubes containing various concentrations of this compound or control compounds dissolved in DMSO.

  • Incubate the tubes at 37°C for 1 hour to allow clotting.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and measure the concentration of TxB2 using a specific EIA kit.

For COX-2 Activity (PGE2 production):

  • Draw blood into tubes containing heparin.

  • Aliquot 1 mL of blood into tubes containing various concentrations of this compound or control compounds dissolved in DMSO.

  • Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression.

  • Incubate the tubes at 37°C for 24 hours.

  • Centrifuge the tubes to separate the plasma.

  • Collect the plasma and measure the concentration of PGE2 using a specific EIA kit.

Data Analysis:

  • Calculate the percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 values for COX-1 and COX-2 using non-linear regression analysis.

  • Calculate the COX-1/COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion

While this compound is known to inhibit COX, its selectivity for the COX-1 and COX-2 isoforms has not been well-documented. The protocols provided here offer robust and widely accepted methods for determining the inhibitory activity and selectivity of this compound. The resulting data will be crucial for a more complete understanding of its mechanism of action and for guiding further drug development efforts. Researchers are encouraged to use appropriate positive and negative controls to ensure the validity of their results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pravadoline Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pravadoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is an aminoalkylindole derivative with analgesic and anti-inflammatory properties.[1] It functions as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor 1 (CB1) agonist.[1] Like many indole-based compounds, this compound is poorly soluble in water, which can pose significant challenges for in vitro assays, formulation development, and achieving desired therapeutic concentrations.

Q2: What are the primary methods for improving the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as:

  • Physical Modifications: Such as reducing particle size to the nanoscale (nanosuspensions).

  • Chemical Modifications: Including adjustments to the pH of the solution.

  • Formulation Approaches: Utilizing co-solvents, surfactants, or forming inclusion complexes with cyclodextrins.

Q3: Which co-solvents are recommended for dissolving this compound?

Common water-miscible organic solvents can be effective in solubilizing this compound. These include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

The choice of co-solvent will depend on the specific experimental requirements, including concentration needs and downstream applications. It is crucial to consider the potential toxicity of the co-solvent in biological assays.

Q4: How does pH affect the solubility of this compound?

This compound is a weakly basic compound. Therefore, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the molecule can become protonated, leading to increased aqueous solubility. Conversely, in neutral or basic conditions (higher pH), it is likely to be less soluble.

Q5: Can cyclodextrins be used to enhance this compound's solubility?

Yes, cyclodextrins are effective solubilizing agents for poorly soluble drugs. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic this compound molecule, forming an inclusion complex that has improved solubility in water.

Q6: What is a nanosuspension and how can it improve this compound's solubility?

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles. By reducing the particle size of this compound to the nanometer range, the surface area-to-volume ratio is significantly increased. This leads to a higher dissolution rate and apparent solubility.

Troubleshooting Guides

Issue 1: this compound precipitates when diluted into aqueous buffer.

Cause: This is a common issue when a stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous medium where its solubility is low.

Solutions:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous solution.

  • Increase the percentage of co-solvent: If your experimental system allows, increasing the proportion of the organic co-solvent in the final aqueous solution can help maintain solubility. However, be mindful of the co-solvent's potential effects on your experiment.

  • Use a solubilizing excipient: Incorporate a surfactant (e.g., Tween 80) or a cyclodextrin into the aqueous buffer before adding the this compound stock solution.

Issue 2: Inconsistent results in biological assays.

Cause: Poor solubility can lead to the formation of drug aggregates or micro-precipitates, resulting in variable effective concentrations and inconsistent experimental outcomes.

Solutions:

  • Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.

  • Visually inspect solutions: Before adding to your assay, visually inspect the final dilution for any signs of precipitation or cloudiness.

  • Sonication: Briefly sonicating the final dilution can help to break up small aggregates.

  • Employ a solubility-enhancing formulation: Consistently using a co-solvent system, cyclodextrin complex, or nanosuspension will provide more reliable and reproducible results.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent System

This protocol describes how to prepare a solution of this compound using a water-miscible organic co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a high-concentration stock solution:

    • Weigh a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex and sonicate briefly to ensure complete dissolution.

  • Prepare the final aqueous solution:

    • Determine the desired final concentration of this compound and the acceptable final concentration of the co-solvent.

    • Add the required volume of the this compound stock solution to the pre-warmed (37°C) aqueous buffer.

    • Immediately vortex the solution vigorously to ensure rapid dispersion.

    • Note: It is crucial to add the stock solution to the buffer and not the other way around to minimize precipitation.

Quantitative Data:

The following table provides an estimate of this compound solubility in common co-solvents. Actual values may vary based on experimental conditions.

Co-solventEstimated Solubilization Capacity
DMSOHigh
EthanolModerate
PEG 400Moderate
Propylene GlycolModerate
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol details the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Determine the molar ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Prepare the HP-β-CD solution:

    • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Add this compound:

    • Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

  • Complexation:

    • Seal the container and stir the mixture at room temperature for 24-48 hours.

  • Lyophilization:

    • Freeze the resulting solution and lyophilize to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Reconstitution:

    • The lyophilized powder can be readily dissolved in aqueous buffers to the desired concentration.

Protocol 3: Formulation of a this compound Nanosuspension

This protocol outlines the preparation of a this compound nanosuspension using a wet milling technique.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.1% w/v Tween 80 in deionized water)

  • Zirconium oxide milling beads (0.5 mm diameter)

  • High-speed homogenizer or a planetary ball mill

  • Particle size analyzer

Procedure:

  • Prepare the pre-suspension:

    • Disperse the this compound powder in the stabilizer solution to form a coarse suspension.

  • Wet Milling:

    • Add the pre-suspension and an equal volume of zirconium oxide beads to the milling chamber.

    • Mill at a high speed for several hours. The optimal milling time should be determined by periodic particle size analysis.

  • Separation:

    • Separate the nanosuspension from the milling beads by decantation or filtration.

  • Characterization:

    • Analyze the particle size and distribution of the final nanosuspension using a particle size analyzer. The target is an average particle size of less than 500 nm with a narrow distribution.

Protocol 4: Quantification of this compound using HPLC-UV

This protocol provides a general method for the quantification of this compound in aqueous solutions. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid), for example, in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound has UV absorbance maxima around 219, 272, and 322 nm. The optimal wavelength should be determined empirically.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare standard solutions: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Construct a calibration curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Analyze samples: Inject the filtered experimental samples and determine the peak areas for this compound.

  • Quantify: Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

Pravadoline_Mechanism_of_Action cluster_CB1 CB1 Receptor Signaling cluster_COX COX Enzyme Inhibition This compound This compound CB1 CB1 Receptor This compound->CB1 Agonist COX COX-1 / COX-2 This compound->COX Inhibitor Gi Gi Protein AC Adenylyl Cyclase cAMP ↓ cAMP Ca_channel ↓ Ca²⁺ Influx K_channel ↑ K⁺ Efflux Analgesia_CB1 Analgesia Arachidonic_Acid Arachidonic Acid Prostaglandins ↓ Prostaglandins Inflammation Anti-inflammatory Effect

Solubility_Enhancement_Workflow Start Poorly Soluble This compound Powder Method_Selection Select Solubilization Method Start->Method_Selection Co_solvent Co-solvent Method Method_Selection->Co_solvent Simple & Quick Cyclodextrin Cyclodextrin Complexation Method_Selection->Cyclodextrin Improved Stability Nanosuspension Nanosuspension Formulation Method_Selection->Nanosuspension High Drug Load pH_Adjustment pH Adjustment Method_Selection->pH_Adjustment For Weak Base Prepare_Stock Prepare Concentrated Stock (e.g., in DMSO) Co_solvent->Prepare_Stock Prepare_Complex Prepare Inclusion Complex Powder Cyclodextrin->Prepare_Complex Prepare_Nano Prepare Nanosuspension by Wet Milling Nanosuspension->Prepare_Nano Adjust_pH Dissolve in Acidic Aqueous Buffer pH_Adjustment->Adjust_pH Dilute Dilute into Aqueous Buffer Prepare_Stock->Dilute End Solubilized this compound for Experiments Dilute->End Dissolve_Complex Dissolve Complex in Aqueous Buffer Prepare_Complex->Dissolve_Complex Dissolve_Complex->End Dilute_Nano Dilute Nanosuspension in Aqueous Buffer Prepare_Nano->Dilute_Nano Dilute_Nano->End Adjust_pH->End

References

Technical Support Center: Pravadoline Maleate Toxicity in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pravadoline maleate. The focus is on addressing potential toxicity issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary toxicity concern associated with this compound maleate in preclinical research?

A1: The primary toxicity concern is nephrotoxicity, specifically acute tubular necrosis (ATN). However, it is crucial to understand that this toxicity is not caused by this compound itself, but rather by the maleate salt form.[1] Studies have shown that the maleic acid moiety is responsible for the kidney damage observed in animal models.[1]

Q2: At what dosage does the nephrotoxicity of this compound maleate become a concern?

A2: In beagle dogs, single oral administration of this compound maleate at dosages greater than or equal to 40 mg/kg (which corresponds to 31 mg/kg of this compound base and 9 mg/kg of maleic acid) has been shown to induce acute tubular necrosis.[1] Studies focusing solely on maleic acid demonstrated that single oral doses of ≥9 mg/kg were sufficient to cause ATN in dogs.[1] In rats, maleic acid has been used to induce experimental Fanconi's syndrome at doses of 200 mg/kg and 400 mg/kg.[2]

Q3: Are there alternative salt forms of this compound that are less toxic?

A3: Yes, studies have been conducted with the ethanesulfonate salt of this compound (WIN 48098-7). This alternative salt form did not cause the renal toxicity observed with the maleate salt, even at equimolar dosages.[1] This strongly suggests that replacing the maleate salt can mitigate the risk of nephrotoxicity.

Q4: What are the observable clinical signs of maleate-induced nephrotoxicity in animal models?

A4: Common clinical signs of kidney poisoning in dogs include loss of appetite, drooling, vomiting, diarrhea (which may be bloody), lethargy, and changes in urination (either excessive or decreased).[2] In experimental settings with maleic acid, rats may exhibit signs consistent with Fanconi's syndrome, such as glycosuria, phosphaturia, and aminoaciduria.[3]

Q5: How can I monitor for renal toxicity in my animal studies?

A5: Regular monitoring of serum and urine biomarkers is essential. Key serum biomarkers include blood urea nitrogen (BUN) and creatinine (SCr).[4] Urinary biomarkers can provide earlier and more sensitive detection of kidney injury and include albumin, beta-2-microglobulin, clusterin, cystatin C, and kidney injury molecule-1 (KIM-1).[5][6] Histopathological examination of kidney tissue at the end of the study is the gold standard for confirming and characterizing renal damage.[7]

Troubleshooting Guides

This section provides solutions to specific problems that researchers may encounter during their experiments with this compound maleate.

Issue 1: Unexpected Animal Mortality or Severe Adverse Events
  • Potential Cause: The dose of this compound maleate may be too high, leading to acute maleic acid toxicity.

  • Troubleshooting Steps:

    • Review Dosing Calculations: Double-check all calculations to ensure the correct dose is being administered, paying close attention to the contribution of maleic acid to the total weight of this compound maleate.

    • Dose Reduction: If mortality is observed, consider reducing the dose in subsequent cohorts. A dose-ranging study is highly recommended to establish a maximum tolerated dose (MTD) and a no-observed-adverse-effect level (NOAEL).

    • Alternative Salt Form: If the research goals allow, switch to a non-nephrotoxic salt form of this compound, such as the ethanesulfonate salt.[1]

    • Hydration: Ensure animals are adequately hydrated, as dehydration can exacerbate kidney injury.

Issue 2: High Variability in Experimental Results
  • Potential Cause: Variability can arise from inconsistencies in drug formulation, administration, or underlying differences in the animal population.

  • Troubleshooting Steps:

    • Standardize Formulation Preparation: Ensure the this compound maleate formulation is homogenous and stable. Prepare it fresh daily if stability is a concern and use a consistent vehicle. For oral gavage, a well-described vehicle is 0.5% methylcellulose with 0.2% Tween 80.[8]

    • Consistent Administration Technique: If using oral gavage, ensure all personnel are properly trained to minimize stress and ensure accurate delivery to the stomach.[9][10][11][12][13]

    • Homogenous Animal Cohorts: Use animals of the same age, sex, and strain to reduce biological variability.

    • Acclimatization: Acclimate animals to the housing and experimental conditions before the study begins to reduce stress-related physiological changes.

Issue 3: Difficulty in Preparing a Stable and Soluble Formulation for Oral Dosing
  • Potential Cause: this compound, as a lipophilic compound, may have poor aqueous solubility, making consistent oral formulation challenging.

  • Troubleshooting Steps:

    • Vehicle Selection: For preclinical oral studies, vehicles such as methylcellulose or other suspending agents are commonly used. The use of a surfactant like Tween 80 can also aid in solubilization.[8]

    • Particle Size Reduction: If working with a solid form, micronization of the active pharmaceutical ingredient (API) can improve dissolution rate and bioavailability.

    • pH Adjustment: The solubility of this compound may be pH-dependent. Investigating the solubility at different pH values may help in selecting an appropriate vehicle.

    • Stability Testing: If the formulation is not prepared fresh daily, conduct stability studies to ensure the concentration of this compound maleate remains consistent over the storage period.[14][15]

Data Presentation

The following tables summarize quantitative data from key toxicity studies.

Table 1: this compound Maleate and Maleic Acid Nephrotoxicity in Dogs

CompoundDosageRoute of AdministrationSpeciesKey FindingsReference
This compound Maleate≥ 40 mg/kgOralBeagleAcute Tubular Necrosis[1]
(WIN 48098-6)(31 mg/kg this compound base, 9 mg/kg maleic acid)
Maleic Acid≥ 9 mg/kgOralBeagleAcute Tubular Necrosis[1]
This compound EthanesulfonateEquimolar to 40 mg/kg this compound MaleateOralBeagleNo evidence of nephrotoxicity[1]
(WIN 48098-7)

Table 2: Maleic Acid-Induced Renal Injury in Rodents

CompoundDosageRoute of AdministrationSpeciesKey FindingsReference
Maleic Acid200 mg/kg, 400 mg/kgIntraperitonealRatProximal tubular necrosis[2]
Maleic Acid100 mg/kgIntravenousRatReversible decline in Na:K pump activity in the proximal convoluted tubule[16]
Maleic Acid10 and 30 mg/kgIntravenousRat5-fold higher accumulation in the kidney cortex compared to blood[3]

Experimental Protocols

Protocol 1: Induction of Maleic Acid Nephrotoxicity in Rats (Oral Gavage)

This protocol is a general guideline for inducing nephrotoxicity using maleic acid. Researchers should adapt it based on their specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimate animals to the facility for at least one week before the experiment.

  • Formulation Preparation:

    • Prepare a solution or suspension of maleic acid in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose).

    • The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.[9]

  • Dosing:

    • Administer a single dose of maleic acid (e.g., 200-400 mg/kg) via oral gavage using an appropriately sized feeding needle.[9][10][11][12][13]

    • A control group should receive the vehicle only.

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals.

    • Collect blood and urine samples at baseline and at specified time points post-dosing (e.g., 24, 48, and 72 hours).

  • Biochemical Analysis:

    • Measure serum creatinine and BUN levels using commercially available kits.[2][5][17]

    • Analyze urine for biomarkers of kidney injury (e.g., albumin, KIM-1) using ELISA kits.[6][18][19]

  • Histopathology:

    • At the end of the study, euthanize the animals and collect the kidneys.

    • Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin.

    • Stain kidney sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for histopathological evaluation.[7][20][21]

    • Score the degree of acute tubular necrosis using a semi-quantitative scoring system.[20]

Mandatory Visualizations

Diagram 1: Signaling Pathway of Maleic Acid-Induced Nephrotoxicity

Maleic_Acid_Toxicity cluster_proximal_tubule Proximal Tubule Cell Maleic_Acid Maleic Acid Mitochondria Mitochondria Maleic_Acid->Mitochondria Inhibits Respiration ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Leads to Oxidative_Stress Oxidative Stress (ROS Production) Mitochondria->Oxidative_Stress Leads to Cellular_Injury Cellular Injury ATP_Depletion->Cellular_Injury Oxidative_Stress->Cellular_Injury Acute_Tubular_Necrosis Acute Tubular Necrosis Cellular_Injury->Acute_Tubular_Necrosis

Caption: Maleic acid induces nephrotoxicity by disrupting mitochondrial function.

Diagram 2: Experimental Workflow for Assessing this compound Maleate Toxicity

Experimental_Workflow Start Start: Dose Selection (e.g., 40 mg/kg this compound Maleate) Formulation Formulation Preparation (e.g., 0.5% Methylcellulose) Start->Formulation Dosing Oral Gavage to Animal Model (e.g., Rat) Formulation->Dosing Monitoring Clinical Observation & Sample Collection (Blood & Urine) Dosing->Monitoring Analysis Biochemical Analysis (BUN, Creatinine, Biomarkers) Monitoring->Analysis Histopathology Kidney Tissue Histopathology Monitoring->Histopathology Endpoint Endpoint: Assess Nephrotoxicity Analysis->Endpoint Histopathology->Endpoint

Caption: Workflow for in vivo assessment of this compound maleate toxicity.

Diagram 3: Troubleshooting Logic for Unexpected Toxicity

Troubleshooting_Logic action action Start Unexpected Toxicity Observed? Check_Dose Dose Calculation Correct? Start->Check_Dose Yes Check_Formulation Formulation Homogenous & Stable? Check_Dose->Check_Formulation Yes Action_Recalculate Recalculate Dose Check_Dose->Action_Recalculate No Check_Administration Administration Technique Consistent? Check_Formulation->Check_Administration Yes Action_Reformulate Prepare Fresh/ Standardize Formulation Check_Formulation->Action_Reformulate No Consider_Salt Is Maleate Salt the Culprit? Check_Administration->Consider_Salt Yes Action_Retrain Retrain Personnel Check_Administration->Action_Retrain No Action_Switch_Salt Use Alternative Salt (e.g., Ethanesulfonate) Consider_Salt->Action_Switch_Salt Yes

Caption: A logical approach to troubleshooting unexpected toxicity in studies.

References

Optimizing Pravadoline dosage for analgesic versus anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pravadoline. The following information is intended to aid in the design and execution of experiments to differentiate and optimize its analgesic versus anti-inflammatory effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exhibits a dual mechanism of action. It functions as a prostaglandin synthesis inhibitor by targeting the cyclooxygenase (COX) enzyme, which is the basis for its anti-inflammatory properties.[1][2][3] Additionally, it acts as a cannabinoid receptor agonist, primarily at the CB1 receptor, which is responsible for its potent analgesic effects.[1][4]

Q2: How do the effective doses for analgesic and anti-inflammatory effects differ?

A2: A key characteristic of this compound is the significant separation of its analgesic and anti-inflammatory dose-responses. Unexpectedly strong analgesic effects have been observed at doses ten times smaller than those required to produce an anti-inflammatory effect.[1] This suggests that at lower doses, the primary pharmacological activity is mediated by cannabinoid receptor agonism, while at higher doses, COX inhibition becomes more prominent.

Q3: Is the analgesic effect of this compound mediated by opioid receptors?

A3: No, the analgesic properties of this compound are not mediated by the opioid system. Studies have shown that its antinociceptive effects are not blocked by opioid antagonists such as naloxone, and this compound does not bind to opioid receptors at concentrations up to 10 μM.[1][2]

Q4: What are some known effective doses of this compound in animal models for analgesia?

A4: The effective dose (ED50) for analgesia varies depending on the specific animal model and pain stimulus used. For detailed information, please refer to the data tables in the "Quantitative Data Summary" section. For example, in the rat acetic acid-induced writhing test, the ED50 is 15 mg/kg, p.o.[2]

Q5: Has this compound been used in human clinical trials?

A5: While this compound was noted to have analgesic activity in humans, it was never fully developed for therapeutic use, partly due to initial toxicity concerns.[1][2] These concerns were later attributed to the salt form of the drug rather than this compound itself.[1]

Troubleshooting Guide

Issue 1: Lack of expected analgesic effect at a low dose.

  • Possible Cause 1: Incorrect Dose Calculation.

    • Solution: Double-check all dose calculations, including conversions for animal weight and drug concentration. Ensure the correct vehicle is being used for administration.

  • Possible Cause 2: Animal Model Specificity.

    • Solution: The analgesic efficacy of this compound can vary between different pain models (e.g., thermal vs. mechanical vs. chemical). Review the literature to confirm that the chosen model is appropriate for assessing cannabinoid-mediated analgesia. The minimum effective dose in the brewer's yeast-induced hyperalgesia test is 1 mg/kg, p.o., while the tail immersion test requires a minimum of 100 mg/kg, s.c.[1][2]

  • Possible Cause 3: Drug Stability.

    • Solution: Ensure that the this compound compound has been stored correctly and has not degraded. Prepare fresh solutions for each experiment.

Issue 2: Observing significant anti-inflammatory effects when only analgesia is desired.

  • Possible Cause 1: Dose is too high.

    • Solution: The anti-inflammatory effects of this compound are mediated by COX inhibition and occur at higher doses than those required for analgesia.[1] Reduce the administered dose to a range where cannabinoid receptor agonism is the predominant mechanism. Refer to the ED50 values for analgesia in the data tables as a starting point. The ED50 for ex vivo inhibition of prostaglandin formation in the brain is 20 mg/kg, p.o.[2]

  • Possible Cause 2: Overlap in Mechanisms.

    • Solution: While there is a tenfold difference, there may still be some overlap in the dose-response curves for analgesia and anti-inflammation. Consider using a more specific CB1 agonist, such as WIN 55,212-2, if complete separation of effects is critical for the experimental question.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Variability in Drug Administration.

    • Solution: Ensure consistent administration techniques (e.g., gavage, injection site) across all animals and experimental groups.

  • Possible Cause 2: Animal-to-Animal Variability.

    • Solution: Increase the number of animals per group to improve statistical power and account for biological variability. Ensure that all animals are of a similar age, weight, and genetic background.

  • Possible Cause 3: Circadian Rhythm Effects.

    • Solution: Conduct experiments at the same time of day to minimize the influence of circadian variations in pain perception and drug metabolism.

Quantitative Data Summary

Table 1: In Vitro and Ex Vivo Activity of this compound

ParameterValueTarget/SystemReference
IC504.9 µMProstaglandin Synthesis (in vitro, mouse brain)[1][2]
Ki2511 nMCB1 Receptor Binding[1]
ED5020 mg/kg, p.o.Prostaglandin Synthesis Inhibition (ex vivo, mouse brain)[2]

Table 2: Analgesic Efficacy of this compound in Rodent Models

Animal ModelSpeciesEndpointEffective Dose (ED50 or MED)RouteReference
Acetic Acid-Induced WrithingRatPrevention of writhing15 mg/kgp.o.[2]
Acetylcholine-Induced WrithingMousePrevention of writhing41 mg/kgp.o.[2]
PGE2-Induced WrithingMousePrevention of writhing24 mg/kgp.o.[2]
Brewer's Yeast-Induced Hyperalgesia (Randall-Selitto test)RatPrevention of hyperalgesia1 mg/kg (MED)p.o.[1][2]
Adjuvant-Arthritic Paw FlexionRatPrevention of nociceptive response41 mg/kgp.o.[1][2]
Bradykinin-Induced FlexionRatPrevention of head and forepaw flexion78 mg/kgp.o.[1][2]
Tail Immersion (55°C)MouseProlonged response latency100 mg/kg (MED)s.c.[1][2]

ED50: Median Effective Dose; MED: Minimum Effective Dose; p.o.: oral administration; s.c.: subcutaneous administration.

Experimental Protocols

1. Assessment of Analgesic Efficacy: Rat Acetic Acid-Induced Writhing Test

  • Objective: To evaluate the analgesic effect of this compound by quantifying the reduction in visceral pain responses.

  • Materials:

    • Male Wistar rats (180-220g)

    • This compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • 0.6% acetic acid solution

    • Observation chambers

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer this compound or vehicle orally (p.o.) at the desired doses.

    • After a predetermined pretreatment time (e.g., 60 minutes), inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.

    • Immediately place each animal in an individual observation chamber.

    • Record the total number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group.

    • Determine the ED50 value using an appropriate statistical method (e.g., log-probit analysis).

2. Assessment of Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction in paw swelling.

  • Materials:

    • Male Wistar rats (150-180g)

    • This compound

    • Vehicle

    • 1% carrageenan solution in saline

    • Plebysmometer or digital calipers

  • Procedure:

    • Administer this compound or vehicle orally (p.o.) at the desired doses.

    • After 60 minutes, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the initial paw volume (or thickness) immediately before the carrageenan injection using a plethysmometer or calipers.

    • Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle control group at each time point.

    • The difference in paw volume before and after carrageenan injection represents the degree of inflammation.

Visualizations

Dosage_Optimization_Workflow start Define Experimental Goal analgesia_goal Primarily Analgesic Effect start->analgesia_goal Analgesia? inflammation_goal Anti-inflammatory Effect start->inflammation_goal Anti-inflammation? low_dose Select Low Dose Range (e.g., 1-10 mg/kg, p.o.) analgesia_goal->low_dose high_dose Select High Dose Range (e.g., >20 mg/kg, p.o.) inflammation_goal->high_dose analgesia_model Run Analgesia Model (e.g., Writhing Test) low_dose->analgesia_model inflammation_model Run Inflammation Model (e.g., Paw Edema) high_dose->inflammation_model evaluate_analgesia Evaluate Analgesic Efficacy analgesia_model->evaluate_analgesia evaluate_inflammation Evaluate Anti-inflammatory Efficacy inflammation_model->evaluate_inflammation check_inflammation Check for Anti-inflammatory Side Effects evaluate_analgesia->check_inflammation optimize Optimize Dose or Consider Alternative Compound check_inflammation->optimize Yes Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor AC Adenylyl Cyclase CB1->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Pain_Signal Pain Signal Transmission PKA PKA cAMP->PKA Activates PKA->Pain_Signal Modulates COX COX Enzyme Prostaglandins Prostaglandins COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Substrate Inflammation Inflammation Prostaglandins->Inflammation Mediates Pravadoline_low This compound (Low Dose) Pravadoline_low->CB1 Binds & Activates Pravadoline_high This compound (High Dose) Pravadoline_high->COX Inhibits

References

Minimizing off-target effects of Pravadoline in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to minimize and troubleshoot off-target effects of Pravadoline in cellular assays.

Introduction: The Dual Mechanism of this compound

This compound (WIN 48,098) is an aminoalkylindole that presents a unique challenge in experimental design due to its dual mechanism of action.[1] It was initially developed as an anti-inflammatory agent that inhibits the cyclooxygenase (COX) enzyme, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] However, it was later discovered to be a potent agonist of the cannabinoid receptor 1 (CB1), which is responsible for its strong analgesic effects observed at doses ten times lower than those required for anti-inflammatory activity.[1][3] This dual activity means that depending on the experimental focus, one of these mechanisms can be considered an "off-target" effect that needs to be controlled for.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound? A1: this compound has two primary molecular targets. It acts as an inhibitor of the cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[2][4] Additionally, it functions as an agonist for the G-protein coupled cannabinoid receptor 1 (CB1).[3]

Q2: What is the most common "off-target" effect when studying this compound's cannabinoid activity? A2: When investigating this compound as a cannabinoid agonist, its inhibition of COX enzymes is the most significant off-target effect.[2] This can lead to anti-inflammatory and other NSAID-like cellular responses that may confound the interpretation of CB1-mediated signaling.

Q3: Conversely, what is the off-target effect when studying its anti-inflammatory properties? A3: When studying this compound's NSAID-like, anti-inflammatory effects (COX inhibition), its activation of the CB1 receptor is the primary off-target effect.[1] This is particularly important as its analgesic properties manifest at much lower concentrations than its anti-inflammatory effects.[1]

Q4: At what concentrations does this compound typically engage its targets? A4: this compound inhibits COX with an IC₅₀ of 4.9 μM.[1][2] Its binding affinity (Ki) for the CB1 receptor is 2511 nM (2.51 μM).[1] However, functional activity at the CB1 receptor, measured in mouse vas deferens preparations, occurs at a lower IC₅₀ of 0.45 μM.[5][6] This suggests that cannabinoid effects will likely be observed at lower concentrations than COX-inhibitory effects.

Q5: Can this compound be cytotoxic? A5: High concentrations of any compound can lead to cytotoxicity.[7] It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a viability assay (e.g., MTT or Trypan Blue exclusion) before proceeding with functional assays. This will establish a non-toxic working concentration range.

Troubleshooting Guide

Q1: I am studying CB1 signaling, but I'm observing results consistent with anti-inflammatory effects. How can I isolate the CB1-mediated pathway? A1: This is a classic case of this compound's COX-inhibitory off-target activity.

  • Solution 1: Dose-Response Optimization: Since this compound's CB1 agonism is more potent than its COX inhibition, use the lowest effective concentration that elicits a CB1 response but is below the IC₅₀ for COX inhibition (ideally ≤ 0.5 µM).[1][5]

  • Solution 2: Use a CB1 Antagonist: Pre-treat cells with a selective CB1 antagonist (e.g., SR141716A). If the observed effect is blocked or significantly reduced, it confirms the involvement of the CB1 receptor.

  • Solution 3: Use a Positive Control: Compare the effects of this compound to a selective CB1 agonist (e.g., WIN 55,212-2) that has minimal COX activity.[5]

  • Solution 4: Use a COX-deficient system: If available, use cell lines that do not express the relevant COX isoform.

Q2: My cell viability is unexpectedly low after treatment with this compound. What should I do? A2: Unexplained cell death can compromise your results.

  • Action: Perform a cytotoxicity assay (see Protocol 2) across a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM).

  • Analysis: Determine the concentration at which viability drops significantly (e.g., below 90%). All subsequent functional experiments should be conducted at concentrations well below this cytotoxic threshold.

  • Consideration: Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level for your cells.

Q3: The potency (EC₅₀/IC₅₀) of this compound in my assay is significantly different from published values. Why? A3: Discrepancies in potency are common in cell-based assays and can arise from several factors.[8]

  • Cell Line Variability: Different cell lines have varying expression levels of CB1 receptors and COX enzymes. Confirm target expression in your cell line using methods like Western Blot or qPCR.

  • Assay Conditions: Factors like cell passage number, seeding density, serum concentration in media, and incubation time can all affect the outcome.[8] Standardize these parameters rigorously.

  • Reagent Stability: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

Q4: I am seeing a high background signal or significant well-to-well variability in my plate-based assay. How can I improve my results? A4: High variability can mask the true biological effect of your compound.[9]

  • Improve Cell Seeding: Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").

  • Optimize Reagent Addition: Use calibrated multichannel pipettes and ensure consistent, gentle mixing after adding this compound and other reagents.

  • Check for Compound Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence).[7] Run a control plate with this compound in cell-free media to check for direct interference with your detection method.

Quantitative Data Summary

The following table summarizes the key potency and binding affinity values for this compound at its primary targets.

TargetParameterValueReference
Cyclooxygenase (COX)IC₅₀ (in vitro inhibition)4.9 µM[1][2]
Cannabinoid Receptor 1 (CB1)Kᵢ (binding affinity)2511 nM (2.51 µM)[1]
Cannabinoid Receptor (Functional)IC₅₀ (mouse vas deferens)0.45 µM[5][6]

Visualizations

Pravadoline_Pathways This compound's Dual Signaling Pathways This compound This compound CB1 CB1 Receptor (Gαi/o-coupled) This compound->CB1 Agonist COX COX Enzyme This compound->COX Inhibitor AC Adenylyl Cyclase CB1->AC Inhibits cAMP ↓ Intracellular cAMP AC->cAMP Cannabinoid_Effects Cannabinoid Effects (e.g., Analgesia) cAMP->Cannabinoid_Effects PGs ↓ Prostaglandins COX->PGs AA Arachidonic Acid AA->COX NSAID_Effects NSAID-like Effects (e.g., Anti-inflammatory) PGs->NSAID_Effects Troubleshooting_Workflow Troubleshooting Experimental Results decision decision outcome outcome problem problem start Unexpected Result Observed is_cytotoxic Is cell viability reduced? start->is_cytotoxic run_mtt Run Cytotoxicity Assay (e.g., MTT) is_cytotoxic->run_mtt Yes is_offtarget Suspect Off-Target (COX) Effect? is_cytotoxic->is_offtarget No lower_conc Lower this compound Concentration run_mtt->lower_conc lower_conc->start Re-run Experiment use_controls Use Controls: 1. CB1 Antagonist 2. Selective COX Inhibitor is_offtarget->use_controls Yes potency_issue Is potency (EC50/IC50) correct? is_offtarget->potency_issue No result_ok Result Interpretable use_controls->result_ok check_assay Verify Assay Parameters: - Target Expression - Cell Passage/Density - Reagent Stability potency_issue->check_assay No potency_issue->result_ok Yes check_assay->start Re-run Experiment

References

Pravadoline In Vivo Studies: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpected results in in vivo studies involving Pravadoline (WIN 48,098). The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected analgesic effect of this compound in our rodent model. What are the potential causes?

A1: A lack of analgesic effect can stem from several factors, from the experimental setup to the unique properties of this compound. Consider the following:

  • Inappropriate Pain Model: this compound has demonstrated efficacy in models of chemical, thermal, and mechanical nociception.[1] Ensure your chosen model (e.g., acetic acid-induced writhing, tail immersion, Randall-Selitto test) is appropriate for the type of analgesia you are investigating. The acetic acid writhing test is particularly sensitive to peripherally acting analgesics, while thermal models like the tail immersion test are more indicative of centrally acting analgesics.

  • Suboptimal Dosage: The effective dose (ED50) of this compound varies significantly depending on the animal model and the route of administration.[1] Review the literature to ensure you are using an appropriate dose range. A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.

  • Incorrect Route of Administration: this compound has been administered orally (p.o.) and subcutaneously (s.c.).[1] The bioavailability and pharmacokinetics can differ significantly between routes, impacting the observed efficacy.

  • Vehicle Formulation and Solubility: Ensure this compound is fully dissolved in a suitable vehicle. Poor solubility can lead to inaccurate dosing and reduced bioavailability. Common vehicles for in vivo studies include saline with a small percentage of DMSO and/or Tween 80. Always test the vehicle alone as a control group.

  • Timing of Drug Administration and Peak Effect: The time between drug administration and the analgesic assessment is critical. The peak effect of this compound may vary. It is advisable to conduct a time-course experiment to identify the window of maximum analgesic activity.

Q2: We are observing high variability in the analgesic response between animals in the same treatment group. How can we reduce this?

A2: High variability is a common challenge in in vivo studies and can obscure true treatment effects. Here are some strategies to minimize it:

  • Animal Acclimatization: Ensure animals are properly acclimatized to the laboratory environment and handling procedures for at least a week before the experiment. This reduces stress-induced physiological changes that can affect pain perception.

  • Standardized Procedures: Maintain consistency in all experimental procedures, including the method of injection, the volume of administration, and the timing of assessments. For behavioral tests, ensure the testing environment (e.g., lighting, noise level) is consistent for all animals.

  • Animal Characteristics: Factors such as age, weight, and sex can influence drug metabolism and pain sensitivity. Use animals of a consistent age and weight range. If using both sexes, analyze the data separately to account for potential sex-dependent differences in response.

  • Baseline Measurements: For some assays, like the tail immersion test, establishing a baseline response for each animal before drug administration can help to normalize the data and reduce inter-individual variability.[2]

  • Blinding: The experimenter conducting the behavioral assessments should be blind to the treatment groups to prevent unconscious bias in scoring.

Q3: Our animals are exhibiting unexpected behavioral side effects. What could be the cause?

A3: this compound's mechanism of action extends beyond COX inhibition to include agonism at the CB1 cannabinoid receptor.[3] This can lead to behavioral effects not typically associated with NSAIDs.

  • Cannabinoid-like Effects: Activation of CB1 receptors in the central nervous system can induce a range of effects, including sedation, altered locomotor activity, or changes in anxiety-like behavior.[4] It is crucial to have a concurrent assessment of motor function (e.g., using a rotarod test) to ensure that observed analgesia is not a confounding effect of motor impairment.[4]

  • Dose-Dependent Side Effects: Unexpected behaviors may be more prominent at higher doses. If these effects are interfering with the analgesic assessment, consider reducing the dose.

  • Off-Target Effects: While this compound's primary targets are COX and CB1 receptors, the possibility of other off-target interactions cannot be entirely ruled out, especially at higher concentrations. A thorough literature review for any known off-target activities of aminoalkylindoles may be beneficial.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize key quantitative data from in vivo studies with this compound.

Table 1: this compound Efficacy in Mouse Models

Pain ModelRoute of AdministrationED50 / Minimum Effective DoseReference
Acetylcholine-induced Writhingp.o.41 mg/kg[1]
PGE2-induced Writhingp.o.24 mg/kg[1]
Tail Immersion (55°C)s.c.100 mg/kg (minimum effective dose)[1]
Prostaglandin Synthesis Inhibition (ex vivo)p.o.20 mg/kg[1]

Table 2: this compound Efficacy in Rat Models

Pain ModelRoute of AdministrationED50 / Minimum Effective DoseReference
Acetic Acid-induced Writhingp.o.15 mg/kg[1]
Brewer's Yeast-induced Hyperalgesiap.o.1 mg/kg (minimum effective dose)[1]
Adjuvant-Arthritic Paw Flexionp.o.41 mg/kg[1]
Bradykinin-induced Head/Forepaw Flexionp.o.78 mg/kg[1]

Experimental Protocols

1. Acetic Acid-Induced Writhing Test (Mouse)

This model assesses visceral pain by inducing a characteristic writhing response.[5][6]

  • Animals: Male mice (e.g., Swiss-albino) weighing 20-25g are typically used.[6]

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one hour before the experiment, with free access to food and water.

  • Grouping: Divide animals into groups: Control (vehicle), Standard (e.g., Diclofenac Sodium), and Test (this compound at various doses).

  • Administration: Administer this compound or the control/standard drug via the desired route (e.g., orally).

  • Induction of Writhing: After a set absorption period (e.g., 40-60 minutes), administer a 0.7% acetic acid solution intraperitoneally (i.p.) at a volume of 0.1 ml per 10g of body weight.[6]

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-15 minutes.[5][6]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the control group.

2. Tail Immersion Test (Rat/Mouse)

This test measures the latency to a painful thermal stimulus and is indicative of central analgesic activity.[2][7][8]

  • Apparatus: A water bath maintained at a constant temperature (e.g., 52°C or 55°C).[7][9]

  • Animals: Rats or mice are used.

  • Restraint: Gently restrain the animal, allowing the tail to be exposed.

  • Procedure: Immerse the distal 1-5 cm of the tail into the hot water.[9]

  • Measurement: Start a timer upon immersion and stop it as soon as the animal flicks or withdraws its tail. This is the tail flick latency.

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove the tail and record the latency as the cut-off time.[2][7]

  • Testing Protocol: Measure the baseline latency before drug administration. After administering this compound or control, measure the latency at several time points (e.g., 10, 20, 30, 45, 60, 90, 120 minutes) to determine the peak effect.[2]

  • Data Analysis: Compare the tail flick latencies of the treated groups to the control group at each time point.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization (e.g., 1 week) grouping Grouping & Randomization (Control, Vehicle, this compound) acclimatization->grouping baseline Baseline Measurement (e.g., Tail Immersion Latency) grouping->baseline admin Drug Administration baseline->admin induction Induction of Nociception (e.g., Acetic Acid i.p.) admin->induction measurement Endpoint Measurement (e.g., Writhing Count) induction->measurement data_analysis Data Analysis measurement->data_analysis interpretation Interpretation of Results data_analysis->interpretation

General workflow for in vivo analgesic studies.

Simplified CB1 receptor signaling pathway activated by this compound.

References

Potential for Pravadoline to interfere with specific laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for Pravadoline to interfere with specific laboratory assays. The information is curated for researchers and drug development professionals to anticipate and troubleshoot potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound (WIN 48,098) is a synthetic compound initially developed as an anti-inflammatory and analgesic agent.[1] It is structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] this compound has two primary mechanisms of action:

  • Cyclooxygenase (COX) Inhibition: It inhibits the COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2]

  • Cannabinoid Receptor Agonism: this compound also functions as a cannabinoid receptor agonist, with a notable affinity for the CB1 receptor.[1] This activity contributes to its analgesic effects, which are observed at doses lower than those required for significant anti-inflammatory action.[1]

Q2: Are there any known instances of this compound directly interfering with laboratory assays?

Currently, there is a lack of published studies that directly investigate the interference of this compound in specific laboratory assays. However, based on its chemical structure and dual mechanism of action, we can anticipate potential interferences in certain types of assays.

Q3: What types of laboratory assays have the highest potential for interference by this compound?

Based on its pharmacological profile, this compound may potentially interfere with the following assays:

  • Prostaglandin Immunoassays: Due to its COX inhibitory activity, the presence of this compound in a sample could lead to an underestimation of prostaglandin levels (e.g., PGE2, PGF2α). This is a physiological interference rather than a direct chemical interaction with the assay components.

  • Cannabinoid Immunoassays: this compound's structural similarities to other aminoalkylindole cannabinoids, such as WIN 55,212-2, suggest a potential for cross-reactivity in immunoassays designed to detect synthetic cannabinoids.[3] The degree of cross-reactivity would depend on the specificity of the antibodies used in the particular assay.

  • Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs): As with any small molecule, high concentrations of this compound could potentially cause non-specific binding or steric hindrance in various competitive immunoassay formats, leading to either falsely elevated or decreased results depending on the assay design.

Troubleshooting Guides

Issue: Inaccurate Prostaglandin Measurements in this compound-Treated Samples

Symptoms:

  • Lower than expected prostaglandin levels in samples from subjects or cell cultures treated with this compound.

  • Discrepancy between expected physiological effects and measured prostaglandin concentrations.

Potential Cause: this compound is a COX inhibitor and will physiologically suppress prostaglandin synthesis.[1] This is a true biological effect and not a direct assay interference.

Troubleshooting Steps:

  • Acknowledge the Mechanism: Recognize that the observed decrease in prostaglandin levels is likely a direct consequence of this compound's pharmacological activity.

  • Dose-Response Analysis: If possible, perform a dose-response study to correlate the concentration of this compound with the extent of prostaglandin inhibition.

  • Use of a Positive Control: Include a known COX inhibitor (e.g., indomethacin) as a positive control to compare the extent of prostaglandin inhibition.

  • Alternative Biomarkers: Consider measuring upstream or downstream markers in the arachidonic acid cascade that are not directly affected by COX inhibition.

  • Methodological Verification: To rule out direct assay interference, spike a known concentration of a prostaglandin standard into a sample matrix containing a high concentration of this compound and assess recovery.

Issue: Suspected Cross-Reactivity in Synthetic Cannabinoid Immunoassays

Symptoms:

  • Positive or unexpectedly high results in a synthetic cannabinoid screening immunoassay for samples containing this compound.

  • Inconsistent results between different cannabinoid immunoassays for the same sample.

Potential Cause: The antibodies used in some synthetic cannabinoid immunoassays may cross-react with this compound or its metabolites due to structural similarities with other aminoalkylindoles.

Troubleshooting Steps:

  • Consult Assay Manufacturer's Data: Review the cross-reactivity data provided in the package insert for the specific immunoassay kit being used. Look for data on related compounds like WIN 55,212-2 if this compound is not listed.

  • Confirmation by Mass Spectrometry: The most definitive way to rule out a false positive is to confirm the presence and concentration of specific cannabinoids using a highly specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Spike-Recovery Experiment: Prepare a drug-free matrix and spike it with a known concentration of this compound. Analyze the sample using the cannabinoid immunoassay to directly assess the degree of cross-reactivity.

  • Serial Dilution: Analyze serial dilutions of the sample. If the results do not decrease linearly, it may suggest non-specific interference.

Data on Related Compounds

While direct data for this compound is limited, information from the structurally similar and more potent cannabinoid agonist, WIN 55,212-2, can provide some insight into potential cross-reactivity.

Table 1: Cross-Reactivity of WIN 55,212-2 in a Homogenous Enzyme Immunoassay for Synthetic Cannabinoids

CompoundConcentration Tested (µg/L)Immunoassay Detected Concentration (µg/L)Cross-Reactivity (%)
WIN 55,212-2 (mesylate)50016.33.3

Data adapted from a study evaluating a homogenous enzyme immunoassay for synthetic cannabinoids.[3]

This data suggests that while some cross-reactivity for related compounds exists, it may be low in certain assays. However, it is crucial to note that cross-reactivity can vary significantly between different immunoassay kits and manufacturers.

Methodologies for Key Experiments

Experimental Protocol: Assessing Cross-Reactivity in an Immunoassay

  • Objective: To determine the percentage of cross-reactivity of this compound in a specific immunoassay.

  • Materials:

    • Drug-free sample matrix (e.g., urine, plasma, cell culture media)

    • This compound standard of known purity

    • The immunoassay kit (including calibrators and controls)

    • Precision pipettes and laboratory consumables

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Create a series of dilutions of the this compound stock solution in the drug-free matrix to achieve a range of concentrations.

    • Run the immunoassay according to the manufacturer's instructions, using the prepared this compound-spiked samples.

    • Determine the apparent concentration of the target analyte in each spiked sample based on the assay's calibration curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Apparent Concentration / Actual this compound Concentration) x 100

  • Interpretation: The resulting percentage indicates the degree to which this compound is recognized by the assay's antibodies relative to the target analyte.

Visualizations

To aid in understanding the potential points of interference, the following diagrams illustrate the relevant pathways and experimental logic.

Pravadoline_MOA Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pravadoline_COX This compound Pravadoline_COX->COX_Enzymes Inhibition CB1_Receptor CB1 Receptor Analgesia Analgesic Effects CB1_Receptor->Analgesia Pravadoline_CB1 This compound Pravadoline_CB1->CB1_Receptor Agonism

Caption: Dual mechanism of action of this compound.

Immunoassay_Interference cluster_assay Competitive Immunoassay Antibody Antibody (specific for Target Analyte) Labeled_Analyte Labeled Target Analyte Labeled_Analyte->Antibody Binds Target_Analyte Target Analyte in Sample Target_Analyte->Antibody Binds This compound This compound (Potential Cross-Reactant) This compound->Antibody Potentially Binds (Cross-Reactivity)

Caption: Principle of cross-reactivity in a competitive immunoassay.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Is_Prostaglandin_Assay Is it a Prostaglandin Assay? Start->Is_Prostaglandin_Assay Is_Cannabinoid_Assay Is it a Cannabinoid Immunoassay? Is_Prostaglandin_Assay->Is_Cannabinoid_Assay No Physiological_Effect Result is likely due to COX inhibition (Physiological Effect) Is_Prostaglandin_Assay->Physiological_Effect Yes Other_Assay Other Assay Type Is_Cannabinoid_Assay->Other_Assay No Cross_Reactivity Potential for Cross-Reactivity Is_Cannabinoid_Assay->Cross_Reactivity Yes Non_Specific_Binding Non_Specific_Binding Other_Assay->Non_Specific_Binding Consider Non-Specific Binding/Interference Confirm_with_LCMS Confirm with LC-MS/MS Cross_Reactivity->Confirm_with_LCMS Spike_Recovery Perform Spike-Recovery and Dilution Linearity Non_Specific_Binding->Spike_Recovery

Caption: Logical workflow for troubleshooting unexpected assay results.

References

Strategies to improve the bioavailability of Pravadoline in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the oral bioavailability of Pravadoline in animal models. Given this compound's characteristics as a lipophilic and poorly water-soluble compound, likely falling under the Biopharmaceutical Classification System (BCS) Class II, this guide focuses on strategies to enhance its dissolution and absorption.

Troubleshooting Guide: Common Issues in this compound Oral Dosing Studies

This section addresses specific problems that may arise during in vivo experiments and offers potential solutions.

Observed Problem Potential Cause Troubleshooting Strategy & Experimental Protocol
High variability in plasma concentrations between subjects. Poor and inconsistent dissolution of this compound in the gastrointestinal (GI) tract. Due to its low aqueous solubility, minor variations in GI fluid composition, motility, and food effects can lead to significant differences in absorption.1. Formulation Optimization: Switch from a simple suspension to a bioavailability-enhancing formulation. 2. Controlled Feeding: Standardize the feeding schedule of the animals (e.g., fasting overnight) to minimize variability in GI conditions.[1]
Low or undetectable plasma concentrations after oral administration. 1. Insufficient Oral Bioavailability: The current formulation does not adequately solubilize this compound for absorption. 2. Rapid First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.1. Increase Dose (with caution): While a higher dose might lead to detectable levels, it may also cause toxicity. This should be a last resort. 2. Employ Bioavailability Enhancement Strategies: See the detailed strategies in the FAQ section below (e.g., Lipid-Based Formulations, Solid Dispersions). 3. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the metabolic stability of this compound.
Precipitation of this compound in the dosing vehicle before or during administration. Supersaturation and instability of the formulation. The vehicle may not be able to maintain this compound in a solubilized state at the required concentration.1. Sonication: Use a probe or bath sonicator to create a fine, uniform suspension immediately before dosing. 2. Use of Suspending Agents: Incorporate suspending agents like carboxymethylcellulose (0.5% w/v) into the vehicle to improve the physical stability of the suspension.[1] 3. Switch to a Solubilizing Formulation: Move to a formulation where this compound is fully dissolved, such as a lipid-based solution or a self-emulsifying drug delivery system (SEDDS).
Difficulty in administering a consistent dose due to the nature of the formulation. High viscosity or poor flow properties of the suspension. This can make accurate dosing via oral gavage challenging.1. Optimize Vehicle Viscosity: Adjust the concentration of the suspending agent or select an alternative with better flow properties. 2. Use of Positive Displacement Pipettes: These can provide more accurate dosing for viscous liquids compared to air displacement pipettes. 3. Alternative Dosing Method: For rats, a syringe-feeding technique with a palatable vehicle (e.g., 10% sucrose solution) can be an alternative to gavage for voluntary intake.[2]

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising strategies to improve the oral bioavailability of this compound in animal models?

A1: Given this compound's poor aqueous solubility, the primary goal is to enhance its dissolution rate and maintain its solubilization in the gastrointestinal tract. The most promising strategies fall into three main categories:

  • Lipid-Based Formulations: These formulations use lipids to dissolve the drug and can enhance absorption through various mechanisms.[3][4][5][6]

  • Solid Dispersions: This technique disperses this compound within a hydrophilic carrier at a molecular level, which can significantly increase its dissolution rate.[7][8][9][10]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

Q2: Can you provide a comparison of different lipid-based formulations for this compound?

A2: Certainly. The choice of a lipid-based formulation depends on the required dose and the physicochemical properties of this compound.

Formulation Type Description Potential Advantages for this compound Considerations
Lipid Solution This compound is dissolved in a simple lipid vehicle (e.g., medium-chain triglycerides like Miglyol 812, or oils like sesame or corn oil).Simple to prepare; can be suitable for low doses.Limited drug loading capacity; potential for precipitation in the GI tract upon dispersion.
Lipid Suspension This compound is suspended in a lipid vehicle.Higher drug loading capacity than a solution.Physical stability of the suspension can be a challenge; dissolution is still required.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (i.e., GI fluids).[11]Spontaneous emulsification leads to a large surface area for drug absorption; can bypass first-pass metabolism via lymphatic uptake.[3]Formulation development can be complex; requires careful selection of excipients to avoid GI irritation.

Q3: How do I prepare a solid dispersion of this compound?

A3: The solvent evaporation method is a common laboratory-scale technique for preparing solid dispersions.

Experimental Protocol: Solvent Evaporation Method for this compound Solid Dispersion

  • Materials: this compound, a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000, or a Soluplus®), and a volatile organic solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol, or a mixture thereof).

  • Procedure: a. Dissolve both this compound and the carrier in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio). b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. The resulting solid film is then further dried in a vacuum oven to remove any residual solvent. d. The dried solid dispersion is pulverized and sieved to obtain a uniform powder.

  • Characterization: The solid dispersion should be characterized for drug content, dissolution rate improvement compared to the pure drug, and physical form (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).[7][8]

Pharmacokinetics & Dosing

Q4: Is there any available data on the oral bioavailability of this compound in animals?

A4: To date, there is no publicly available study that has reported the absolute oral bioavailability of this compound in any animal species. However, studies have shown that this compound is orally active in rats, with effective doses (ED50) for antinociceptive effects ranging from 1 mg/kg to 78 mg/kg depending on the pain model.[12] This indicates that some degree of oral absorption does occur. For its analog, WIN 55,212-2, the absolute bioavailability in rats after nasal administration was reported to be between 49.9% and 56.6%. While not a direct measure of oral bioavailability, this suggests the compound can cross biological membranes effectively once solubilized.

Q5: How do I determine the absolute oral bioavailability of my this compound formulation?

A5: To determine the absolute oral bioavailability (F%), you need to perform a pharmacokinetic study in the same animal model (e.g., rats) with both intravenous (IV) and oral (PO) administration.

Experimental Protocol: Determining Absolute Oral Bioavailability of this compound in Rats

  • Animal Model: Use cannulated rats (e.g., with jugular vein catheters) to allow for serial blood sampling.

  • Groups:

    • Group 1 (IV): Administer a known dose of this compound dissolved in a suitable IV vehicle (e.g., a solution containing DMSO, PEG400, and saline).

    • Group 2 (PO): Administer a known dose of your this compound formulation via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours).

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both the IV and PO groups.

    • The absolute bioavailability (F%) is calculated using the following formula: F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Visualizations

Signaling & Experimental Workflows

G cluster_formulation Formulation Development Workflow cluster_testing Preclinical Evaluation start This compound (Poorly Soluble API) strategy Select Bioavailability Enhancement Strategy start->strategy lipid Lipid-Based Formulation strategy->lipid solid_disp Solid Dispersion strategy->solid_disp particle Particle Size Reduction strategy->particle invitro In Vitro Dissolution Testing lipid->invitro solid_disp->invitro particle->invitro invivo In Vivo Pharmacokinetic Study (Rat Model) invitro->invivo po_dose Oral Dosing invivo->po_dose iv_dose IV Dosing invivo->iv_dose analysis LC-MS/MS Analysis of Plasma Samples po_dose->analysis iv_dose->analysis pk_params Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) analysis->pk_params bioavailability Determine Absolute Bioavailability (F%) pk_params->bioavailability

Caption: Workflow for developing and evaluating oral formulations of this compound.

G cluster_oral_absorption Oral Absorption Pathway for Poorly Soluble Drugs cluster_strategies Bioavailability Enhancement Strategies drug_admin Oral Administration (this compound Formulation) dissolution Dissolution in GI Fluid (Rate-Limiting Step) drug_admin->dissolution solubilized Solubilized this compound dissolution->solubilized absorption Absorption across Intestinal Epithelium solubilized->absorption portal_vein Portal Vein absorption->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation liver->systemic lipid Lipid-Based Formulations (e.g., SEDDS) lipid->dissolution Enhances lipid->liver Bypasses (via lymphatics) solid_disp Solid Dispersions solid_disp->dissolution Enhances particle Particle Size Reduction particle->dissolution Enhances

Caption: Strategies to overcome the dissolution barrier for this compound.

References

Managing the stability of Pravadoline in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the stability of Pravadoline in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound (also known as WIN 48,098) is an analgesic and anti-inflammatory agent belonging to the aminoalkylindole class of compounds. It acts as a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist. Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₂₃H₂₆N₂O₃
Molar Mass 378.47 g/mol
Appearance Crystalline solid
Storage (Solid) -20°C for long-term stability (≥ 5 years)
IUPAC Name (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

Q2: How should I prepare stock solutions of this compound?

Due to its lipophilic nature, this compound has low aqueous solubility. It is recommended to prepare high-concentration stock solutions in an organic solvent.

Table 2: Recommended Solvents for this compound Stock Solutions

SolventConcentration
DMSO Up to 5 mg/mL
DMF Up to 5 mg/mL
Ethanol Up to 0.15 mg/mL

For most in vitro assays, DMSO is the preferred solvent for the initial stock solution.

Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?

This is a common issue due to the poor water solubility of aminoalkylindoles. To prevent precipitation:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is low, typically below 0.5%, to avoid solvent effects on your experimental system.

  • Use a Carrier Protein: Incorporating a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% in your final buffer can help maintain the solubility of lipophilic compounds like this compound.

  • Serial Dilutions: Perform intermediate dilution steps in your buffer rather than a single large dilution from the high-concentration stock.

  • Vortexing: Add the stock solution to the buffer while vortexing to ensure rapid mixing.

Q4: What are the primary factors that can affect this compound stability in experimental buffers?

The stability of this compound in aqueous solutions can be influenced by several factors:

  • pH: The pH of the buffer can significantly impact the rate of hydrolysis.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV, can cause photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

Q5: At what pH is this compound expected to be most stable?

Troubleshooting Guide

Issue 1: Inconsistent results in multi-day cell-based assays.

  • Potential Cause: Degradation of this compound in the cell culture medium at 37°C.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh this compound-containing media for each day of the experiment from a frozen stock solution.

    • Conduct a Stability Test: Perform a simple stability test by incubating this compound in your cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂) and measuring its concentration at different time points using a validated analytical method like HPLC.

    • Minimize Light Exposure: Protect the media from light during incubation and handling.

Issue 2: Loss of compound activity in a receptor binding assay.

  • Potential Cause: Adsorption of the lipophilic this compound to plasticware or degradation in the assay buffer.

  • Troubleshooting Steps:

    • Use of BSA: Ensure your assay buffer contains a carrier protein like 0.1% BSA to prevent non-specific binding and improve solubility.

    • Buffer Preparation: Prepare the final diluted solutions of this compound in the assay buffer immediately before starting the experiment.

    • Material Check: Consider using low-adhesion microplates or glassware.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Assays

This protocol describes the preparation of a working solution for a typical cell-based or receptor binding assay.

  • Prepare Stock Solution: Dissolve solid this compound in 100% DMSO to a concentration of 10 mM. Aliquot into small volumes and store at -20°C, protected from light.

  • Prepare Assay Buffer: A common buffer for cannabinoid receptor binding assays is 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, with 0.1% BSA, adjusted to pH 7.4.

  • Intermediate Dilution (if necessary): Thaw a stock aliquot. If a high final dilution is required, perform a serial dilution in DMSO.

  • Final Dilution: Add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed assay buffer while vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment.

Protocol 2: General Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with HCl before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.

  • Photostability: Expose a solution of this compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C) for an extended period.

  • Analysis: Analyze all samples at various time points using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane This compound This compound CB1R CB1 Receptor This compound->CB1R Binds to G_protein Gαi/oβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Canonical Gᵢ/ₒ-protein signaling pathway activated by this compound binding to the CB1 receptor.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A This compound (Solid) Stored at -20°C B Prepare 10 mM Stock in 100% DMSO A->B D Dilute Stock into Buffer (Final DMSO < 0.5%) B->D C Prepare Assay Buffer (e.g., Tris-HCl, pH 7.4 + 0.1% BSA) C->D E Add to Assay (e.g., Cells, Membranes) D->E F Incubate under Experimental Conditions E->F G Measure Endpoint (e.g., Fluorescence, Radioactivity) F->G H Data Analysis G->H

Caption: General workflow for preparing and using this compound in a typical in vitro experiment.

Troubleshooting Logic

G Start Inconsistent Experimental Results? Solubility Precipitation Observed? Start->Solubility Check Visuals Degradation Time-dependent Loss of Activity? Start->Degradation Check Controls Solubility->Degradation No Sol_Fix1 Decrease final DMSO concentration Solubility->Sol_Fix1 Yes Sol_Fix2 Add 0.1% BSA to buffer Solubility->Sol_Fix2 Yes Deg_Fix1 Prepare solutions fresh before use Degradation->Deg_Fix1 Yes Deg_Fix2 Protect from light during experiment Degradation->Deg_Fix2 Yes End Re-run Experiment Sol_Fix1->End Sol_Fix2->End Deg_Fix1->End Deg_Fix2->End

Interpreting conflicting results from Pravadoline studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting results in Pravadoline studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of conflicting results in this compound research?

The primary conflict arises from this compound's dual mechanism of action. It was initially developed as a cyclooxygenase (COX) inhibitor, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] However, its potent analgesic effects were observed at doses ten times smaller than those required for anti-inflammatory action, which could not be explained by COX inhibition alone.[1] Subsequent research revealed that this compound is also a cannabinoid receptor agonist, primarily acting on the CB1 receptor.[1][3] This dual activity has led to differing interpretations of its pharmacological effects.

Q2: Is this compound's analgesic effect primarily due to COX inhibition or cannabinoid receptor activation?

The evidence strongly suggests that the primary analgesic mechanism is cannabinoid receptor activation. The analgesic effects are not blocked by the opioid antagonist naloxone, ruling out opioid receptor involvement.[2] The discovery of its potent affinity for the CB1 receptor provided a clear explanation for the analgesia observed at doses that do not produce significant anti-inflammatory effects.[1][3] While COX inhibition contributes to its overall pharmacological profile, it is not the principal driver of its analgesic properties.

Q3: Why do some studies show different binding affinities (Ki) or inhibitory concentrations (IC50) for this compound?

Variations in reported binding affinities and inhibitory concentrations can be attributed to several factors:

  • Assay Conditions: Differences in experimental setup, such as the specific cell lines or membrane preparations used, radioligand choice, and incubation times, can all influence the results of receptor binding assays.[4]

  • Tissue Specificity: The density and coupling efficiency of CB1 receptors can vary between different tissues and brain regions, leading to different functional potencies.[4]

  • In Vitro vs. In Vivo Systems: In vitro assays measure direct interaction with the receptor or enzyme, while in vivo studies are influenced by factors like metabolism, distribution, and off-target effects.

Q4: Can the salt form of this compound affect experimental outcomes?

Yes. Initial toxicity concerns with this compound were later found to be a result of the specific salt form used in early preparations, rather than the this compound molecule itself.[1] Researchers should be aware of the salt form of this compound they are using and consider its potential impact on solubility, stability, and bioavailability.

Troubleshooting Guides

Problem 1: Inconsistent analgesic effects in animal models.

  • Possible Cause 1: Animal Model Variation.

    • Troubleshooting: The analgesic efficacy of this compound can differ depending on the pain model used (e.g., thermal, mechanical, inflammatory). For instance, the minimum effective dose in the rat brewer's yeast-induced hyperalgesia model (1 mg/kg, p.o.) is significantly lower than in the tail immersion test (100 mg/kg, s.c.).[2] Ensure the chosen model is appropriate for the research question and that experimental parameters are consistent.

  • Possible Cause 2: Route of Administration.

    • Troubleshooting: The bioavailability and metabolism of this compound can be affected by the route of administration (e.g., oral, subcutaneous, intraperitoneal). Refer to the detailed experimental protocols and ensure consistency.

  • Possible Cause 3: Drug Formulation.

    • Troubleshooting: The vehicle used to dissolve this compound can impact its solubility and absorption. Ensure the formulation is appropriate and consistent across experiments.

Problem 2: Discrepancy between in vitro binding affinity and in vivo potency.

  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting: While this compound's primary targets are COX and CB1 receptors, it may have other off-target effects that contribute to its in vivo activity. Consider using selective antagonists for CB1 receptors (e.g., rimonabant) or COX enzymes to dissect the contribution of each pathway in your experimental model.

  • Possible Cause 2: Metabolites.

    • Troubleshooting: this compound may be metabolized in vivo into active or inactive compounds. Consider performing pharmacokinetic and pharmacodynamic studies to assess the role of metabolites.

  • Possible Cause 3: Receptor Desensitization.

    • Troubleshooting: Prolonged or high-dose exposure to cannabinoid agonists can lead to receptor desensitization and internalization.[5] This could explain a reduction in efficacy over time. Time-course studies may be necessary to evaluate this possibility.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetAssayValueReference
CB1 ReceptorKi2511 nM[1]
COX (mouse brain)IC50 (in vitro)4.9 µM[2]

Table 2: In Vivo Analgesic and Anti-Inflammatory Activity of this compound in Rodents

Animal ModelEffectMetricValueRoute of AdministrationReference
MouseAcetylcholine-induced writhingED5041 mg/kgp.o.[2]
MousePGE2-induced writhingED5024 mg/kgp.o.[2]
MouseTail immersion (55°C)Min. Effective Dose100 mg/kgs.c.[2]
RatAcetic acid-induced writhingED5015 mg/kgp.o.[2]
RatBrewer's yeast-induced hyperalgesiaMin. Effective Dose1 mg/kgp.o.[2]
RatAdjuvant-arthritic paw flexionED5041 mg/kgp.o.[2]
RatBradykinin-induced flexionED5078 mg/kgp.o.[2]
MouseProstaglandin synthesis (brain)ED5020 mg/kgp.o.[2]

Experimental Protocols

1. Radioligand Binding Assay for CB1 Receptor Affinity

  • Objective: To determine the binding affinity of this compound for the CB1 cannabinoid receptor.

  • Materials:

    • Rat cerebellar membranes

    • Radioligand (e.g., [3H]CP-55,940 or [3H]WIN 55,212-2)

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mg/ml BSA)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a reaction tube, add rat cerebellar membranes, the radioligand at a concentration near its Kd, and either buffer, unlabeled ligand for non-specific binding, or the test compound (this compound).

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.

2. Acetic Acid-Induced Writhing Test in Mice

  • Objective: To assess the analgesic effect of this compound on visceral pain.

  • Materials:

    • Male albino mice (e.g., Swiss-Webster strain)

    • This compound

    • Vehicle (e.g., 0.5% methylcellulose)

    • 0.6% acetic acid solution

    • Observation chambers

  • Procedure:

    • Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage).

    • After a predetermined time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • Record the number of writhes (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle control group.

    • Determine the ED50 value from the dose-response curve.

Mandatory Visualization

Pravadoline_Signaling_Pathways cluster_COX COX Inhibition Pathway cluster_CB1 Cannabinoid Receptor Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pravadoline_COX This compound Pravadoline_COX->COX Pravadoline_CB1 This compound CB1_Receptor CB1 Receptor Pravadoline_CB1->CB1_Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia

Caption: Dual signaling pathways of this compound.

Experimental_Workflow_Writhing_Test start Start drug_admin Administer this compound or Vehicle start->drug_admin wait Wait (e.g., 30 min) drug_admin->wait acetic_acid Inject Acetic Acid (i.p.) wait->acetic_acid observe Observe & Count Writhes acetic_acid->observe analyze Analyze Data & Calculate ED50 observe->analyze end End analyze->end

Caption: Workflow for the acetic acid-induced writhing test.

References

Validation & Comparative

A Comparative Analysis of CB1 Receptor Agonism: Pravadoline vs. WIN 55,212-2

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological and functional differences between the aminoalkylindole cannabinoid agonists, Pravadoline (WIN 48,098) and WIN 55,212-2.

This guide provides a detailed comparative analysis of this compound and WIN 55,212-2, two synthetic agonists of the cannabinoid type 1 (CB1) receptor. While both compounds belong to the aminoalkylindole class, they exhibit distinct profiles in terms of their binding affinity, potency, and efficacy at the CB1 receptor. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and experimental context to make informed decisions in their research and development endeavors.

At a Glance: Key Pharmacological Parameters

The following table summarizes the key quantitative data for this compound and WIN 55,212-2, highlighting their differential engagement with the CB1 receptor.

ParameterThis compound (WIN 48,098)WIN 55,212-2Reference(s)
Binding Affinity (Ki) for CB1 2511 nM1.9 nM - 62.3 nM[1][2]
Functional Potency (EC50) in GTPγS Assay Data not available in comparative studies~360 nM - 160 nM
Efficacy (Emax) in GTPγS Assay Lower efficacy (Partial Agonist)Full Agonist (~78% - 286% stimulation over basal)[3]
Functional Potency (IC50) in Adenylyl Cyclase Inhibition Data not available in comparative studies~7.4 nM[4]
Efficacy (Emax) in Adenylyl Cyclase Inhibition Lower efficacyFull Agonist[4]
Functional Potency (IC50) in Mouse Vas Deferens Assay 0.45 µMPotency ratio of 100 (vs. 40 for this compound) when antagonized by WIN-56098[2][5]

Mechanism of Action and Signaling Pathways

Both this compound and WIN 55,212-2 exert their effects by binding to and activating the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[4]

WIN 55,212-2 is a well-characterized full agonist at the CB1 receptor. This means it can elicit a maximal response from the receptor, comparable to that of endogenous cannabinoids. In contrast, this compound is considered a partial or low-efficacy agonist.[3] While it binds to the CB1 receptor, it produces a submaximal response, even at saturating concentrations. This fundamental difference in efficacy is a critical consideration for experimental design and therapeutic development.

Beyond the canonical G-protein signaling, WIN 55,212-2 has also been shown to interact with other signaling molecules, including peroxisome proliferator-activated receptors (PPARα and PPARγ). Some of its effects may also be mediated independently of CB1 receptors.[6]

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates Agonist This compound or WIN 55,212-2 Agonist->CB1 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Pathway PKA->MAPK Modulates Cellular_Response Cellular Response (e.g., modulation of neurotransmission) MAPK->Cellular_Response Leads to

CB1 Receptor Signaling Pathway

Experimental Protocols

To facilitate the replication and validation of findings, this section outlines the methodologies for key experiments used in the comparative analysis of this compound and WIN 55,212-2.

CB1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor.

  • Radioligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2).

  • Test compounds (this compound and WIN 55,212-2).

  • Non-specific binding control (a high concentration of an unlabeled CB1 agonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare Prepare reagents: Membranes, Radioligand, Test Compounds start->prepare incubate Incubate membranes with radioligand and test compound prepare->incubate filter Filter to separate bound and unbound radioligand incubate->filter wash Wash filters filter->wash count Measure radioactivity with scintillation counter wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for a Competitive Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding, providing information on the potency (EC50) and efficacy (Emax) of the agonist.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compounds (this compound and WIN 55,212-2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Pre-incubate the membrane preparation with GDP and the test compound.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the concentration-response curve to determine the EC50 and Emax values.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of a CB1 agonist to inhibit the production of cAMP.

Materials:

  • Intact cells expressing the human CB1 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (this compound and WIN 55,212-2).

  • cAMP assay kit (e.g., based on ELISA or time-resolved fluorescence).

Procedure:

  • Pre-incubate the cells with the test compound.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

  • Determine the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation to calculate the IC50 and Emax values.

Conclusion

This compound and WIN 55,212-2, while structurally related, exhibit significant differences in their pharmacological profiles as CB1 receptor agonists. WIN 55,212-2 is a potent, high-affinity, and full agonist, making it a valuable tool for studying the maximal effects of CB1 receptor activation. In contrast, this compound is a lower-affinity, partial agonist with lower efficacy. This distinction is crucial for interpreting experimental results and for the design of novel therapeutics targeting the endocannabinoid system. The choice between these two compounds will depend on the specific research question, with WIN 55,212-2 being suitable for eliciting robust CB1-mediated responses and this compound being more appropriate for studying the effects of partial agonism.

References

A Comparative Analysis of the Analgesic Potency of Pravadoline and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of Pravadoline and indomethacin, focusing on their performance in established preclinical models of pain. The information presented is intended to support research and development efforts in the field of analgesia.

Executive Summary

This compound, a compound with a dual mechanism of action, and indomethacin, a conventional nonsteroidal anti-inflammatory drug (NSAID), both exhibit significant analgesic effects. This compound's unique profile, combining cyclooxygenase (COX) inhibition with cannabinoid receptor agonism, suggests a potential for broader or more potent analgesic activity compared to the singular COX-inhibiting action of indomethacin. This guide synthesizes available preclinical data to facilitate a comparative understanding of their potency.

Data Presentation: Analgesic Potency

The following table summarizes the available quantitative data on the analgesic potency of this compound and indomethacin from preclinical studies. It is important to note that the data are derived from different studies and experimental conditions, which should be taken into consideration when making direct comparisons.

CompoundAnalgesic AssaySpeciesRoute of AdministrationEffective Dose (ED50) / % Inhibition
This compound Acetic Acid-Induced WrithingRatOral (p.o.)15 mg/kg[1]
Brewer's Yeast-Induced Hyperalgesia (Randall-Selitto test)RatOral (p.o.)1 mg/kg (minimum effective dose)[1]
Indomethacin Acetic Acid-Induced WrithingMouseIntraperitoneal (i.p.)51.23% inhibition at 10 mg/kg[2][3]
Kaolin-Induced WrithingMouseOral (p.o.)Significant suppression at 0.5 mg/kg[4]

Experimental Protocols

Detailed methodologies for the key analgesic assays cited are provided below.

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by inducing visceral pain.

  • Animals: Mice or rats are used.

  • Procedure:

    • Animals are divided into control, standard (e.g., indomethacin), and test (this compound) groups.

    • The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.).

    • After a predetermined absorption period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[5]

    • The number of writhes is counted for a specific period (e.g., 20-30 minutes) following the acetic acid injection.

  • Data Analysis: The analgesic effect is quantified by comparing the number of writhes in the treated groups to the control group. The results can be expressed as a percentage of inhibition or used to calculate an ED50 value.

Brewer's Yeast-Induced Hyperalgesia (Randall-Selitto Test)

This test evaluates the ability of a compound to reverse inflammatory pain.

  • Animals: Typically rats are used.

  • Procedure:

    • A baseline pain threshold is determined by applying a gradually increasing mechanical pressure to the plantar surface of the rat's hind paw using a specialized analgesy-meter.

    • Inflammation and hyperalgesia are induced by injecting a suspension of brewer's yeast into the subplantar tissue of the hind paw.

    • After a set period for inflammation to develop, the test compound or vehicle is administered.

    • The mechanical pressure threshold that elicits a withdrawal response is measured again at various time points after drug administration.

  • Data Analysis: An increase in the pressure threshold in the treated group compared to the control group indicates an analgesic effect.

Mechanism of Action and Signaling Pathways

Indomethacin: Cyclooxygenase Inhibition

Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8] By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7][9]

Indomethacin_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibits

Caption: Indomethacin's mechanism of action via COX inhibition.

This compound: Dual Mechanism of Action

This compound exhibits a more complex mechanism, acting as both a COX inhibitor and a cannabinoid receptor agonist, primarily at the CB1 receptor.[1][10] This dual action suggests that this compound may modulate pain through both peripheral (COX inhibition) and central (cannabinoid receptor activation) pathways.

Pravadoline_Pathway cluster_cox Peripheral Action cluster_cb1 Central Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Peripheral_Pain Peripheral Pain Prostaglandins->Peripheral_Pain CB1_Receptor CB1 Receptor Neuronal_Signaling Modulation of Neuronal Signaling CB1_Receptor->Neuronal_Signaling Central_Pain_Perception Reduced Central Pain Perception Neuronal_Signaling->Central_Pain_Perception This compound This compound This compound->COX_Enzymes Inhibits This compound->CB1_Receptor Activates

Caption: this compound's dual mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of analgesic compounds like this compound and indomethacin.

Analgesic_Workflow cluster_0 Phase 1: In Vivo Screening cluster_1 Phase 2: Data Analysis Animal_Grouping Animal Grouping (Control, Standard, Test) Drug_Administration Drug Administration (p.o. or i.p.) Animal_Grouping->Drug_Administration Analgesic_Assay Induction of Nociception (e.g., Acetic Acid Injection) Drug_Administration->Analgesic_Assay Data_Collection Observation & Data Collection (e.g., Writhing Count) Analgesic_Assay->Data_Collection Statistical_Analysis Statistical Analysis (% Inhibition, ED50 Calculation) Data_Collection->Statistical_Analysis Potency_Comparison Potency Comparison Statistical_Analysis->Potency_Comparison

Caption: Preclinical analgesic testing workflow.

References

Pravadoline vs. Traditional NSAIDs: A Comparative Review of Gastrointestinal Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gastrointestinal (GI) side effects associated with Pravadoline and traditional non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the distinct GI safety profiles of these analgesic compounds.

Executive Summary

Traditional NSAIDs are well-established for their analgesic and anti-inflammatory properties, but their use is frequently limited by a significant risk of gastrointestinal complications. These adverse effects stem from their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes, which are crucial for maintaining the integrity of the gastric mucosa. In contrast, this compound, an aminoalkylindole derivative, exhibits a distinct pharmacological profile. Preclinical evidence suggests that this compound possesses a markedly improved gastrointestinal safety profile, with studies indicating a lack of ulcerogenic potential. This difference is attributed to its unique mechanism of action, which does not primarily rely on the systemic inhibition of prostaglandin synthesis in the same manner as traditional NSAIDs.

Data on Gastrointestinal Side Effects

Direct comparative clinical trial data quantifying the gastrointestinal side effects of this compound versus traditional NSAIDs is limited. However, preclinical studies and the known mechanisms of action allow for a comparative overview.

FeatureTraditional NSAIDs (e.g., Ibuprofen, Naproxen, Indomethacin)This compound
Mechanism of GI Side Effects Inhibition of COX-1 and COX-2 enzymes, leading to decreased production of protective prostaglandins in the stomach. This results in reduced mucus and bicarbonate secretion, and diminished mucosal blood flow.[1][2]Does not primarily rely on systemic COX inhibition for its analgesic effect. Preclinical studies suggest it is a more potent inhibitor of prostaglandin formation in the brain versus the stomach.[1]
Common GI Side Effects Dyspepsia, heartburn, nausea, abdominal pain.[2]Limited clinical data available on specific GI side effects.
Serious GI Complications Gastric and duodenal ulcers, gastrointestinal bleeding, perforation.[1][2] The risk of upper GI complications varies between individual NSAIDs, with pooled relative risks ranging from 1.45 for celecoxib to 18.45 for azapropazone compared to non-use.[3] For example, the relative risk for upper GI complications is approximately 1.84 for ibuprofen and 4.10 for naproxen.[3]Preclinical studies in rats and mice have shown that this compound "failed to produce gastrointestinal lesions" when administered orally.[1]
Effect on Gastric Mucosa Can cause topical irritation and histological changes, including erosions and inflammation.[4]Preclinical evidence suggests a lack of ulcerogenic potential.[1]

Signaling Pathway of Traditional NSAID-Induced Gastrointestinal Damage

The following diagram illustrates the established signaling pathway through which traditional NSAIDs induce gastrointestinal damage.

NSAID_GI_Pathway NSAIDs Traditional NSAIDs COX1_COX2 COX-1 & COX-2 Inhibition NSAIDs->COX1_COX2 Prostaglandins Decreased Prostaglandin (PGE2 & PGI2) Synthesis COX1_COX2->Prostaglandins Mucosal_Defense Impaired Gastric Mucosal Defense Prostaglandins->Mucosal_Defense Mucus_Bicarb Reduced Mucus & Bicarbonate Secretion Mucosal_Defense->Mucus_Bicarb Blood_Flow Decreased Mucosal Blood Flow Mucosal_Defense->Blood_Flow Acid_Damage Increased Susceptibility to Acid Damage Mucus_Bicarb->Acid_Damage Blood_Flow->Acid_Damage Ulceration Ulceration, Bleeding, Perforation Acid_Damage->Ulceration

Caption: Signaling pathway of NSAID-induced gastrointestinal injury.

Experimental Protocols for Assessing Gastrointestinal Side Effects

The evaluation of gastrointestinal toxicity is a critical component of preclinical and clinical drug development. Below are detailed methodologies for key experiments cited in the assessment of NSAID-induced GI damage.

NSAID-Induced Gastric Ulcer Model in Rats

This preclinical model is widely used to evaluate the ulcerogenic potential of new chemical entities.

Objective: To induce and quantify gastric mucosal damage following the administration of a test compound compared to a known ulcerogenic agent (e.g., indomethacin).

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Indomethacin, 20-40 mg/kg)

  • Vehicle (e.g., 1% carboxymethylcellulose)

  • Normal saline

  • Dissecting microscope

  • Ulcer scoring scale

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Fasting: Rats are fasted for 24 hours before drug administration, with free access to water.

  • Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) via gavage.

  • Observation Period: Animals are observed for 4-6 hours post-administration.

  • Euthanasia and Stomach Excision: Rats are euthanized, and their stomachs are immediately excised.

  • Macroscopic Evaluation: The stomach is opened along the greater curvature, rinsed with saline, and examined for mucosal lesions under a dissecting microscope.

  • Ulcer Index Calculation: The severity of the ulcers is scored based on their number and size. The ulcer index is then calculated for each group. A common scoring system is as follows:

    • 0 = No ulcer

    • 1 = Red coloration

    • 2 = Spot ulcers

    • 3 = Hemorrhagic streaks

    • 4 = Ulcers > 3mm but < 5mm

    • 5 = Ulcers > 5mm

  • Statistical Analysis: The ulcer indices of the test group are compared with those of the control groups.

Endoscopic Assessment of Gastric Mucosal Damage in Humans

Endoscopy is the gold standard for evaluating the upper gastrointestinal mucosa in clinical trials.

Objective: To visually assess and grade the severity of gastric mucosal injury in human subjects receiving a test compound.

Procedure:

  • Baseline Endoscopy: A baseline upper GI endoscopy is performed on all subjects to ensure no pre-existing significant mucosal lesions.

  • Drug Administration: Subjects are randomized to receive the test compound, a comparator (e.g., a traditional NSAID), or a placebo for a specified duration.

  • Follow-up Endoscopy: A follow-up endoscopy is performed at the end of the treatment period.

  • Lanza Score: The endoscopist, who is typically blinded to the treatment allocation, grades the gastric and duodenal mucosa according to the Lanza score:

    • Grade 0: No visible lesions

    • Grade 1: One to four petechiae or erosions

    • Grade 2: Five to ten petechiae or erosions

    • Grade 3: More than ten petechiae or erosions

    • Grade 4: One ulcer

    • Grade 5: Two or more ulcers

  • Data Analysis: The change in Lanza score from baseline is compared between the treatment groups. The incidence of ulcers (Lanza score ≥ 4) is a key endpoint.

Experimental Workflow for Preclinical GI Safety Assessment

The following diagram outlines a typical workflow for the preclinical evaluation of the gastrointestinal safety of a new chemical entity.

Preclinical_GI_Workflow start New Chemical Entity (NCE) in_vitro In Vitro COX Enzyme Inhibition Assay start->in_vitro animal_model NSAID-Induced Gastric Ulcer Model in Rats in_vitro->animal_model groups Treatment Groups: - Vehicle Control - Positive Control (e.g., Indomethacin) - NCE (Multiple Doses) animal_model->groups dosing Oral Administration groups->dosing evaluation Macroscopic & Histological Evaluation of Gastric Mucosa dosing->evaluation ulcer_index Calculation of Ulcer Index evaluation->ulcer_index comparison Compare Ulcer Index of NCE with Control Groups ulcer_index->comparison end Determine Ulcerogenic Potential comparison->end

Caption: Preclinical workflow for assessing GI safety.

Conclusion

The available evidence strongly suggests a significant differentiation in the gastrointestinal safety profiles of this compound and traditional NSAIDs. While traditional NSAIDs carry a well-documented risk of GI adverse events due to their mechanism of action, preclinical data for this compound indicates a lack of ulcerogenic effects. This suggests that this compound may offer a safer alternative for pain management, particularly in patients at high risk for NSAID-induced gastrointestinal complications. Further clinical research, including direct comparative trials, is warranted to definitively establish the clinical gastrointestinal safety and tolerability of this compound in various patient populations.

References

Differential Effects of Pravadoline and Anandamide on Cannabinoid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential effects of Pravadoline and the endogenous cannabinoid anandamide on cannabinoid receptors (CB1 and CB2). While this compound is primarily recognized as a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase, it also exhibits cannabinoid-like activities. Much of the detailed characterization of its cannabinoid properties has been conducted on its more potent analog, WIN 55,212-2. Therefore, this guide will utilize data from WIN 55,212-2 to represent the cannabinoid pharmacology of this compound-related compounds and compare it with anandamide.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the binding affinities and functional potencies of anandamide and WIN 55,212-2 (as a proxy for this compound's cannabinoid activity) at CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki in nM)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Selectivity (CB1/CB2)
Anandamide89 ± 10[1]~5400[1]~60-fold for CB1
WIN 55,212-21.9[2]3.3[3]~0.6 (non-selective)

Table 2: G-Protein Coupling and Adenylyl Cyclase Inhibition

CompoundG-Protein CouplingAdenylyl Cyclase Inhibition (CB1)Adenylyl Cyclase Inhibition (CB2)
AnandamidePartial agonist at both CB1 and CB2[4]Inhibition[4][5]Weak partial agonist/no significant inhibition[4][6]
WIN 55,212-2Full agonist at CB1 and CB2[2]Potent inhibition[7]Potent inhibition[8]

Signaling Pathways

The activation of cannabinoid receptors by both anandamide and this compound (via WIN 55,212-2) initiates downstream signaling cascades, primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

cluster_ligand Ligands cluster_receptor Cannabinoid Receptors cluster_gprotein G-Protein cluster_effector Effector Enzyme cluster_second_messenger Second Messenger Anandamide Anandamide CB1 CB1 Anandamide->CB1 Binds CB2 CB2 Anandamide->CB2 Binds This compound This compound (WIN 55,212-2) This compound->CB1 Binds This compound->CB2 Binds Gi_o Gi_o CB1->Gi_o Activates CB2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces

Figure 1: Cannabinoid receptor signaling pathway for anandamide and this compound (WIN 55,212-2).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP55,940.

  • Non-specific binding control: Unlabeled WIN 55,212-2 (10 µM).

  • Test compounds: Anandamide and WIN 55,212-2.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/ml BSA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane preparation, [³H]CP55,940 (at a concentration near its Kd), and varying concentrations of the test compound or control.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled WIN 55,212-2.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate in 96-well Plate (30°C for 60-90 min) A->B C Rapid Filtration B->C D Scintillation Counting C->D E Data Analysis (IC₅₀ and Ki determination) D->E

Figure 2: Workflow for competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay (G-Protein Activation)

Objective: To measure the ability of a ligand to activate G-proteins coupled to cannabinoid receptors.

Materials:

  • Membrane preparations from cells expressing CB1 or CB2 receptors.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds: Anandamide and WIN 55,212-2.

  • Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate cell membranes with GDP (typically 10-30 µM) on ice.

  • In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (in the absence of agonist).

  • Plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Emax values.

A Prepare Membranes and Reagents B Incubate with Test Compound and [³⁵S]GTPγS A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (EC₅₀ and Emax) D->E

Figure 3: Workflow for [³⁵S]GTPγS binding assay.
Adenylyl Cyclase Activity Assay (cAMP Accumulation)

Objective: To measure the inhibition of adenylyl cyclase activity by cannabinoid receptor agonists.

Materials:

  • Whole cells expressing CB1 or CB2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: Anandamide and WIN 55,212-2.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • 96-well or 384-well plates.

  • Plate reader.

Procedure:

  • Seed cells in a multi-well plate and allow them to attach.

  • Pre-treat cells with a PDE inhibitor to prevent cAMP degradation.

  • Add varying concentrations of the test compound to the cells.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine IC₅₀ values.

A Cell Seeding and Attachment B Pre-treat with PDE Inhibitor A->B C Add Test Compound and Forskolin B->C D Incubation C->D E Cell Lysis and cAMP Measurement D->E F Data Analysis (IC₅₀) E->F

Figure 4: Workflow for adenylyl cyclase activity assay.

Conclusion

This guide highlights the key differences in the pharmacological profiles of anandamide and this compound (represented by WIN 55,212-2) at cannabinoid receptors. Anandamide acts as a partial agonist with a preference for the CB1 receptor. In contrast, this compound's analog, WIN 55,212-2, is a potent, non-selective full agonist at both CB1 and CB2 receptors, leading to a more robust inhibition of adenylyl cyclase. These distinctions in receptor affinity, selectivity, and functional efficacy are critical for understanding their respective physiological roles and for the rational design of novel therapeutics targeting the endocannabinoid system. Researchers can utilize the provided experimental protocols to further investigate the nuanced effects of these and other cannabinoid receptor ligands.

References

Head-to-head comparison of Pravadoline and other synthetic cannabinoid agonists

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Pravadoline and other prominent synthetic cannabinoid agonists. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to support further research and development in the field.

Introduction

This compound (WIN 48,098) was initially developed in the 1980s as a nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties, acting as an inhibitor of the cyclooxygenase (COX) enzyme.[1][2] Subsequent research revealed that its potent analgesic effects were not primarily due to COX inhibition but rather to its activity as a cannabinoid receptor agonist, making it one of the first recognized members of the aminoalkylindole class of synthetic cannabinoids.[1] This discovery paved the way for the development of other well-known synthetic cannabinoids, including WIN 55,212-2.[1]

This guide provides a head-to-head comparison of this compound with other widely studied synthetic cannabinoid agonists: WIN 55,212-2, CP 55,940, and JWH-018. The comparison focuses on their receptor binding affinities and functional activities at the cannabinoid receptors CB1 and CB2.

Data Presentation

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)
CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
This compound 2511[1]Not AvailableNot Applicable
WIN 55,212-2 1.9 - 62.30.28 - 3.4~0.04 - 5.6
CP 55,940 0.940.58~1.6
JWH-018 9.00[3]2.94[3]3.06

Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as Ki (CB2) / Ki (CB1). Values greater than 1 indicate CB1 selectivity, while values less than 1 indicate CB2 selectivity. Data for WIN 55,212-2 and CP 55,940 are presented as a range from multiple studies to reflect experimental variability.

Table 2: Functional Activity at Cannabinoid Receptors (EC50, nM and Emax, %)
CompoundAssayCB1 EC50 (nM)CB1 Emax (%)CB2 EC50 (nM)CB2 Emax (%)
This compound cAMP InhibitionNot AvailableNot AvailableNot AvailableNot Available
β-Arrestin RecruitmentNot AvailableNot AvailableNot AvailableNot Available
WIN 55,212-2 cAMP Inhibition7.4~100Not AvailableNot Available
β-Arrestin Recruitment138~100Not AvailableNot Available
CP 55,940 cAMP Inhibition0.2 - 3.11~1000.3~100
β-Arrestin Recruitment~10~100Not AvailableNot Available
JWH-018 cAMP Inhibition14.779[4]Not AvailableNot Available
β-Arrestin Recruitment2.8~100Not AvailableNot Available

Note: EC50 (half-maximal effective concentration) represents the concentration of an agonist that gives 50% of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug. Data is normalized to the response of a full agonist where available. "Not Available" indicates that the data was not found in the searched literature.

Mandatory Visualization

Cannabinoid Receptor Signaling Pathways

Cannabinoid Receptor Signaling cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activates beta_Arrestin β-Arrestin CB1_CB2->beta_Arrestin Recruits Agonist Synthetic Cannabinoid Agonist (e.g., this compound) Agonist->CB1_CB2 Binds to Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates MAPK_Pathway MAPK Pathway (ERK1/2) beta_Arrestin->MAPK_Pathway Activates Internalization Receptor Internalization & Desensitization beta_Arrestin->Internalization Cellular_Responses Cellular Responses (e.g., proliferation, differentiation) MAPK_Pathway->Cellular_Responses

Caption: Canonical G-protein dependent and β-arrestin dependent signaling pathways activated by synthetic cannabinoid agonists at CB1/CB2 receptors.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing CB1 or CB2 receptors start->prepare_membranes prepare_reagents Prepare radioligand ([3H]CP-55,940) and competitor ligands (e.g., this compound) prepare_membranes->prepare_reagents incubation Incubate membranes, radioligand, and competitor at various concentrations prepare_reagents->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine Ki values (binding affinity) scintillation->analysis end End analysis->end

Caption: A typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.

Experimental Workflow: cAMP Functional Assay

cAMP Functional Assay Workflow start Start culture_cells Culture cells expressing CB1 or CB2 receptors start->culture_cells stimulate_forskolin Stimulate cells with forskolin to induce cAMP production culture_cells->stimulate_forskolin add_agonist Add synthetic cannabinoid agonist at various concentrations stimulate_forskolin->add_agonist incubation Incubate to allow for receptor-mediated inhibition of adenylyl cyclase add_agonist->incubation lyse_cells Lyse cells to release intracellular cAMP incubation->lyse_cells measure_cAMP Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analysis Analyze data to determine EC50 and Emax values measure_cAMP->analysis end End analysis->end

Caption: A generalized workflow for a cAMP functional assay to measure the potency and efficacy of a cannabinoid agonist.

Experimental Workflow: β-Arrestin Recruitment Assay (PathHunter®)

Beta-Arrestin Recruitment Assay Workflow start Start plate_cells Plate PathHunter® cells expressing CB1 or CB2 receptor fused to ProLink™ and β-arrestin fused to Enzyme Acceptor start->plate_cells add_agonist Add synthetic cannabinoid agonist at various concentrations plate_cells->add_agonist incubation Incubate to allow for β-arrestin recruitment and enzyme complementation add_agonist->incubation add_substrate Add detection reagents containing chemiluminescent substrate incubation->add_substrate measure_luminescence Measure luminescence signal add_substrate->measure_luminescence analysis Analyze data to determine EC50 and Emax values measure_luminescence->analysis end End analysis->end

Caption: Workflow for the PathHunter® β-arrestin recruitment assay to assess G protein-independent signaling.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.

Materials:

  • Cell membranes from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940.

  • Non-specific binding control: High concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Test compounds (e.g., this compound, WIN 55,212-2, CP 55,940, JWH-018) at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • In a 96-well plate, add a fixed concentration of [3H]CP-55,940 (typically at its Kd concentration).

  • Add increasing concentrations of the test compound to the experimental wells.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

  • Add a fixed amount of membrane protein (e.g., 10 µ g/well ) to each well.

  • Incubate the plate for 60-90 minutes at 30°C with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA).

  • Dry the filters and measure the bound radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound to inhibit adenylyl cyclase via CB1 or CB2 receptors.

Materials:

  • CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds at a range of concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).

  • Cell culture medium and supplements.

Procedure:

  • Seed the cells in a multi-well plate and culture overnight.

  • Pre-treat the cells with a PDE inhibitor for a specified time.

  • Add the test compounds at various concentrations.

  • Add forskolin to all wells (except for basal controls) to stimulate cAMP production.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the cAMP detection kit protocol.

  • Measure the intracellular cAMP concentration using the detection kit.

  • Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration.

  • Determine the EC50 and Emax values from the dose-response curve using non-linear regression.

β-Arrestin Recruitment Assay (PathHunter® Protocol)

Objective: To measure the recruitment of β-arrestin to CB1 or CB2 receptors upon agonist stimulation.

Materials:

  • PathHunter® cells stably co-expressing the CB1 or CB2 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Test compounds at a range of concentrations.

  • PathHunter® detection reagents.

  • White, solid-bottom 384-well assay plates.

  • Luminometer.

Procedure:

  • Plate the PathHunter® cells in a 384-well plate and incubate overnight.

  • Add the test compounds at various concentrations to the wells.

  • Incubate for 90 minutes at 37°C and 5% CO2 to allow for receptor activation and β-arrestin recruitment.

  • Add the PathHunter® detection reagent mixture to all wells.

  • Incubate for 60 minutes at room temperature in the dark.

  • Measure the chemiluminescent signal using a luminometer.

  • Normalize the data to the response of a reference full agonist (e.g., CP55,940) and determine the EC50 and Emax values from the resulting dose-response curve.

Conclusion

This guide provides a comparative overview of this compound and other key synthetic cannabinoid agonists based on available in vitro data. While this compound's discovery was seminal in the development of aminoalkylindole cannabinoids, a comprehensive understanding of its cannabinoid receptor pharmacology is limited by the lack of publicly available data on its CB2 receptor binding affinity and its functional activity in cAMP and β-arrestin recruitment assays. In contrast, extensive data is available for WIN 55,212-2, CP 55,940, and JWH-018, demonstrating their high affinity and potent agonism at both CB1 and CB2 receptors. The provided experimental protocols offer a standardized framework for researchers to further characterize these and other novel cannabinoid ligands. Further investigation into the functional profile of this compound at cannabinoid receptors is warranted to fully understand its place within this important class of compounds.

References

Unveiling Pravadoline's Dual-Action Analgesia: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Pravadoline's unique mechanism of action, offering a comparative assessment against traditional NSAIDs and cannabinoid agonists. This guide provides researchers, scientists, and drug development professionals with essential experimental data, detailed protocols, and visual pathway representations to facilitate further investigation into novel analgesic pathways.

This compound, a novel analgesic compound, has demonstrated a distinct dual mechanism of action, setting it apart from conventional pain management therapies. It uniquely combines the cyclooxygenase (COX) inhibitory properties characteristic of non-steroidal anti-inflammatory drugs (NSAIDs) with agonist activity at the cannabinoid receptor 1 (CB1). This intriguing combination suggests a potential for broad-spectrum analgesia with a potentially favorable side-effect profile. This guide delves into the experimental validation of this dual-action mechanism, presenting a comparative analysis with established NSAIDs and cannabinoid agonists.

Comparative Performance Analysis

The following tables summarize the quantitative data from key preclinical studies, offering a direct comparison of this compound's efficacy and potency against selected NSAIDs (Ibuprofen, Diclofenac) and cannabinoid agonists (WIN 55,212-2, CP55,940).

Table 1: In Vivo Analgesic Efficacy in the Acetic Acid-Induced Writhing Test (Rat Model)

The writhing test is a model of visceral pain. A lower ED50 value indicates higher analgesic potency.

CompoundED50 (mg/kg, p.o.)Primary Mechanism of Action
This compound 15 [1]COX Inhibition & CB1 Agonism
IbuprofenVaries by study (literature range)COX Inhibition
Diclofenac~7.2 - 10[2][3][4]COX Inhibition
WIN 55,212-2~0.7 (s.c.)[5]CB1/CB2 Agonism
CP55,9400.15 (i.p.)[6]CB1/CB2 Agonism
Table 2: In Vivo Anti-hyperalgesic Efficacy in the Randall-Selitto Test (Rat Model)

The Randall-Selitto test measures the threshold to a mechanical stimulus in an inflamed paw, indicating efficacy against inflammatory pain. A lower effective dose suggests greater potency.

CompoundMinimum Effective Dose (mg/kg, p.o.)Primary Mechanism of Action
This compound 1 [1]COX Inhibition & CB1 Agonism
IbuprofenVaries by study (literature range)COX Inhibition
Diclofenac~20 (p.o., significant effect)[7][8]COX Inhibition
WIN 55,212-2~0.1 (s.c., significant effect)[9]CB1/CB2 Agonism
CP55,940Data not readily available in this specific modelCB1/CB2 Agonism
Table 3: In Vitro Cyclooxygenase (COX) Inhibition

This table shows the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2 enzymes. A lower IC50 value indicates greater inhibitory potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX Selectivity (COX-1/COX-2)
This compound 4.9 (mouse brain) [1]Data not specified -
Ibuprofen12 - 13[10][11]80 - 370[10][11]~0.15[10]
Diclofenac0.076 - 0.5[10][12]0.026 - 0.5[10][12]~2.9 - 3[10][13]
Table 4: In Vitro Cannabinoid Receptor 1 (CB1) Binding Affinity

The inhibition constant (Ki) represents the affinity of a compound for the CB1 receptor. A lower Ki value indicates a higher binding affinity.

CompoundCB1 Receptor Binding Ki (nM)
This compound 2511
WIN 55,212-21.9[14]
CP55,940~0.9[6]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Pravadoline_Mechanism cluster_cox COX Inhibition Pathway cluster_cb1 Cannabinoid Receptor Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pravadoline_COX This compound Pravadoline_COX->COX_Enzyme Inhibits NSAIDs NSAIDs NSAIDs->COX_Enzyme Inhibits Pravadoline_CB1 This compound CB1_Receptor CB1 Receptor Pravadoline_CB1->CB1_Receptor Activates Cannabinoid_Agonists Cannabinoid Agonists Cannabinoid_Agonists->CB1_Receptor Activates G_Protein G-protein CB1_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Analgesia Analgesia Neuronal_Inhibition->Analgesia

Caption: Dual-action mechanism of this compound.

Writhing_Test_Workflow start Start: Acclimatize Rats drug_admin Administer this compound or Alternative Compound (p.o.) start->drug_admin wait Waiting Period (e.g., 60 min) drug_admin->wait acetic_acid Induce Pain: Inject Acetic Acid (i.p.) wait->acetic_acid observe Observation Period (e.g., 20 min) acetic_acid->observe count Count Number of Writhes observe->count end End: Analyze Data (Calculate % Inhibition) count->end

Caption: Workflow for the acetic acid-induced writhing test.

Randall_Selitto_Workflow start Start: Acclimatize Rats baseline Measure Baseline Paw Pressure Threshold start->baseline inflammation Induce Inflammation (e.g., Carrageenan Injection) baseline->inflammation drug_admin Administer this compound or Alternative Compound (p.o.) inflammation->drug_admin test Apply Increasing Mechanical Pressure to Inflamed Paw drug_admin->test measure Record Paw Withdrawal Threshold test->measure end End: Analyze Data (Calculate % Increase in Threshold) measure->end

Caption: Workflow for the Randall-Selitto test.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Acetic Acid-Induced Writhing Test in Rats

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Wistar rats (180-220 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Procedure:

    • Animals are randomly divided into groups (n=6-8 per group).

    • The test compounds (this compound, Ibuprofen, Diclofenac, WIN 55,212-2, CP55,940) or vehicle (control) are administered orally (p.o.) or via the appropriate route.

    • After a predetermined time (e.g., 60 minutes for oral administration) to allow for drug absorption, each rat is injected intraperitoneally (i.p.) with a 0.6% solution of acetic acid (10 mL/kg).

    • Immediately after the acetic acid injection, each animal is placed in an individual observation cage.

    • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The total number of writhes for each animal is recorded. The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. The ED50 (the dose that produces 50% of the maximal effect) is then calculated from the dose-response curve.

Randall-Selitto Paw Pressure Test in Rats

This test assesses the efficacy of analgesics against mechanical hyperalgesia in an inflammatory pain model.

  • Animals: Male Sprague-Dawley rats (200-250 g) are used, housed under standard laboratory conditions.

  • Procedure:

    • A baseline paw withdrawal threshold is determined for each rat by applying a linearly increasing mechanical pressure to the dorsal surface of the hind paw using a Randall-Selitto apparatus. The pressure at which the rat withdraws its paw is recorded.

    • Inflammation is induced by injecting a 1% solution of carrageenan (0.1 mL) into the plantar surface of the right hind paw.

    • At a set time after carrageenan injection (e.g., 2-3 hours), when hyperalgesia is established, the test compounds or vehicle are administered.

    • The paw pressure threshold is measured again at various time points after drug administration (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The increase in paw withdrawal threshold after drug treatment compared to the pre-drug, post-inflammation baseline is calculated. The data are often presented as the mean paw withdrawal threshold (in grams) or as the percentage of the maximum possible effect (% MPE).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

  • Assay Principle: The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.

  • Procedure:

    • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of oxidation of the chromogenic substrate is measured spectrophotometrically at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The percentage of inhibition of COX activity is calculated for various concentrations of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by non-linear regression analysis of the concentration-response curve.

Cannabinoid Receptor 1 (CB1) Radioligand Binding Assay

This assay measures the affinity of a compound for the CB1 receptor.

  • Receptor Source: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., HEK-293 cells) or from brain tissue (e.g., rat cerebellum) are used.

  • Radioligand: A radiolabeled cannabinoid agonist with high affinity for the CB1 receptor, such as [³H]CP55,940, is used.

  • Procedure:

    • A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Pravadoline's Analgesic Profile: A Comparative Cross-Validation in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pravadoline (WIN 48,098) is a novel analgesic agent that has demonstrated efficacy in various animal models of pain. Structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, this compound exhibits a unique pharmacological profile, acting as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist. This dual mechanism of action suggests a potential for broad-spectrum analgesia. This guide provides a comparative analysis of this compound's effects against other key analgesics—the potent cannabinoid agonist WIN 55,212-2, the traditional NSAID indomethacin, and the opioid standard, morphine—across several well-established animal pain models.

Quantitative Comparison of Analgesic Efficacy

The following tables summarize the available quantitative data for this compound and its comparators in key animal pain models. It is important to note that direct head-to-head studies across all compounds in all models are limited; therefore, data from multiple sources are presented to provide a comprehensive overview.

Compound Acetic Acid-Induced Writhing (Rat) Randall-Selitto Test (Brewer's Yeast-Induced Hyperalgesia) (Rat) Adjuvant-Arthritic Rat Paw Flexion
This compound ED₅₀: 15 mg/kg p.o.[1]MED: 1 mg/kg p.o.[1]ED₅₀: 41 mg/kg p.o.[1]
WIN 55,212-2 Data not availableData not availableData not available
Indomethacin Less potent than this compound (qualitative)[2]Data not availableData not available
Morphine More potent than this compound (qualitative)[2]Data not availableData not available

ED₅₀: Median Effective Dose; MED: Minimum Effective Dose; p.o.: oral administration.

Qualitative Comparison Summary:

In a battery of seven different antinociceptive tests in rodents, this compound demonstrated potency comparable to aspirin and ibuprofen, but was less potent than indomethacin and naproxen.[2] Furthermore, this compound was found to be less potent than morphine in these same models.[2] The analgesic effects of this compound in the acetic acid-induced writhing test were not blocked by the opioid antagonist naloxone, indicating a non-opioid mechanism of action.[2]

Mechanism of Action: A Dual Pathway

This compound's analgesic effects are attributed to its ability to act on two distinct signaling pathways:

  • Cyclooxygenase (COX) Inhibition: Similar to NSAIDs, this compound inhibits the COX enzymes, reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

  • Cannabinoid Receptor Agonism: this compound and its analogs, such as WIN 55,212-2, also act as agonists at cannabinoid receptors, primarily the CB1 receptor.[2] This interaction contributes to its analgesic properties through a mechanism distinct from its anti-inflammatory effects. WIN 55,212-2 is a more potent cannabinoid agonist than this compound.[2]

This compound Signaling Pathways cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Physiological Outcome This compound This compound COX COX Enzymes This compound->COX Inhibits CB1 CB1 Receptor This compound->CB1 Activates PGs Reduced Prostaglandin Synthesis COX->PGs Neurotransmission Modulation of Neurotransmission CB1->Neurotransmission Analgesia Analgesia PGs->Analgesia Neurotransmission->Analgesia

This compound's dual mechanism of action.

Experimental Protocols

Detailed methodologies for the key animal pain models cited in this guide are provided below.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model is used to evaluate peripherally acting analgesics by inducing visceral pain.

Procedure:

  • Animal Model: Male albino mice (20-25 g).

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.

  • Drug Administration: Test compounds (this compound, comparators) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses.

  • Induction of Writhing: After a predetermined absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle-treated control group. The ED₅₀ (the dose that produces 50% inhibition of writhing) can then be determined.

Writhing Test Workflow acclimatization Acclimatization drug_admin Drug Administration (this compound/Comparator/Vehicle) acclimatization->drug_admin wait Absorption Period drug_admin->wait acetic_acid Acetic Acid Injection (i.p.) wait->acetic_acid observe Observation of Writhing acetic_acid->observe data_analysis Data Analysis (% Inhibition, ED₅₀) observe->data_analysis

Workflow for the acetic acid-induced writhing test.

Randall-Selitto Test (Mechanical Hyperalgesia Model)

This test measures the threshold to a mechanical stimulus in an inflamed paw.

Procedure:

  • Animal Model: Male Wistar rats (150-200 g).

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 5% brewer's yeast suspension is administered into the right hind paw to induce inflammation and hyperalgesia.

  • Drug Administration: Test compounds or vehicle are administered orally (p.o.) at specified doses, typically 2 hours after the brewer's yeast injection.

  • Measurement of Nociceptive Threshold: At various time points after drug administration (e.g., 1, 2, 3 hours), a Randall-Selitto apparatus is used to apply a continuously increasing pressure to the dorsal surface of the inflamed paw.

  • Endpoint: The pressure at which the rat withdraws its paw or vocalizes is recorded as the nociceptive threshold.

  • Data Analysis: The increase in the pain threshold is calculated for each group compared to the vehicle-treated control group. The minimum effective dose (MED) that produces a significant increase in the pain threshold is determined.

Adjuvant-Induced Arthritis Model (Chronic Inflammatory Pain Model)

This model mimics the chronic inflammatory pain associated with rheumatoid arthritis.

Procedure:

  • Animal Model: Male Lewis rats (150-180 g).

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.

  • Development of Arthritis: The signs of arthritis, including paw swelling and hyperalgesia, typically develop over a period of 10-14 days.

  • Drug Administration: From day 14 post-adjuvant injection, test compounds or vehicle are administered orally (p.o.) daily for a specified period (e.g., 7-14 days).

  • Assessment of Pain: The nociceptive threshold is assessed by measuring the pressure required to elicit paw flexion or vocalization using an analgesimeter.

  • Data Analysis: The effect of the treatment on the pain threshold is compared to the vehicle-treated arthritic control group. The ED₅₀ for the anti-hyperalgesic effect is determined.

Conclusion

This compound presents a compelling profile as an analgesic with a dual mechanism of action that differentiates it from traditional NSAIDs and opioids. Its efficacy in various animal models of visceral, inflammatory, and chronic pain highlights its potential for treating a broad range of pain states. While direct quantitative comparisons with a full panel of analgesics are not extensively available in single studies, the existing evidence suggests a potency that is generally lower than morphine and potent NSAIDs like indomethacin, but comparable to some commonly used NSAIDs. The cannabinoid agonist activity of this compound, which is more pronounced in its analog WIN 55,212-2, offers a distinct advantage and a potential for synergistic effects when combined with other analgesic classes. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic index of this compound and its potential place in the clinical management of pain.

References

A Comparative Analysis of Pravadoline and Opioids on Nociceptive Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Pravadoline and classical opioids on nociceptive pathways. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers in the fields of pain management and drug development.

Introduction

This compound (WIN 48,098) is an analgesic compound that exhibits a unique pharmacological profile, distinguishing it from classical opioid analgesics.[1] Initially developed as a nonsteroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX), its potent analgesic effects were found to be mediated through a non-opioid mechanism.[1] Subsequent research revealed that this compound and its analogs, such as WIN 55,212-2, act as agonists at cannabinoid receptors, primarily the CB1 receptor.[1] In contrast, opioids exert their analgesic effects by acting on a distinct family of G protein-coupled receptors (GPCRs): the mu (µ), delta (δ), and kappa (κ) opioid receptors. This fundamental difference in receptor targets leads to distinct signaling cascades and physiological effects.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound and representative opioids.

Table 1: Receptor Binding Affinities (Ki)

This table presents the equilibrium dissociation constant (Ki) of this compound for the CB1 receptor and various opioids for the mu, delta, and kappa opioid receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Species/System
This compound (WIN 48,098)CB12511Rat Brain
Morphineµ-Opioid1.2 - 96Rat Brain, SH-SY5Y cells
Fentanylµ-Opioid0.007 - 214Various
DAMGOµ-Opioid~1Rat Brain
DPDPEδ-Opioid--
U-50,488Hκ-Opioid--

Note: Ki values can vary significantly based on the radioligand, tissue source, and experimental conditions.

Table 2: In Vitro Functional Activity - G Protein Activation ([³⁵S]GTPγS Binding Assay)

This table summarizes the potency (EC50) and efficacy (Emax) of compounds in stimulating the binding of [³⁵S]GTPγS to G proteins, a measure of receptor activation.

CompoundReceptorEC50 (nM)Emax (% of standard agonist)Species/System
SR-17018 (Biased MOR agonist)µ-Opioid97Partial AgonistMouse Brainstem Membranes
DAMGOµ-Opioid-Full AgonistMouse Brainstem Membranes
Morphineµ-Opioid-Partial AgonistcAMP Assay
ATPMµ-Opioid2.480%-
ATPMδ-Opioid7345%-
MB-1C-OHκ-Opioid16.798%-
Table 3: In Vitro Functional Activity - Adenylyl Cyclase Inhibition

This table shows the potency (IC50) of compounds in inhibiting adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

CompoundIC50 (nM)Cell Line
This compound (as a COX inhibitor)4900 (for PG synthesis)Mouse Brain Microsomes
Morphine193SH-SY5Y cells
Fentanyl27SH-SY5Y cells
Morphine-6-Glucuronide113SH-SY5Y cells
Table 4: In Vivo Antinociceptive Potency (Animal Models)

This table presents the median effective dose (ED50) or minimum effective dose (MED) of this compound and opioids in rodent models of nociception.

CompoundAssayED50 / MED (mg/kg)RouteSpecies
This compoundTail Immersion (55°C)100 (MED)s.c.Rat
This compoundAdjuvant-Arthritic Paw Flexion41p.o.Rat
This compoundBradykinin-induced Flexion78p.o.Rat
This compoundAcetylcholine-induced Writhing26-Mouse
MorphineHot Plate2.6 - 8.4i.v. / s.c.Rat
MorphineTail Flick1.4 - 5.7i.v. / s.c.Rat

Signaling Pathways

This compound and opioids modulate nociceptive signaling through distinct GPCR-mediated pathways.

This compound (Cannabinoid) Signaling Pathway

This compound, acting as a CB1 receptor agonist, activates Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels (inhibition of Ca²⁺ channels and activation of K⁺ channels), and activation of mitogen-activated protein kinase (MAPK) pathways. These events collectively reduce neuronal excitability and neurotransmitter release in nociceptive pathways.

Pravadoline_Signaling This compound This compound CB1 CB1 Receptor This compound->CB1 binds to Gi_o Gi/o Protein CB1->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Ca²⁺ Channel Gi_o->Ca_channel inhibits K_channel K⁺ Channel Gi_o->K_channel activates MAPK MAPK Pathway Gi_o->MAPK activates cAMP cAMP AC->cAMP converts ATP to Analgesia Analgesia Neuronal_Excitability Reduced Neuronal Excitability Ca_channel->Neuronal_Excitability K_channel->Neuronal_Excitability Neurotransmitter_Release Reduced Neurotransmitter Release Neuronal_Excitability->Neurotransmitter_Release Neurotransmitter_Release->Analgesia

Caption: this compound signaling cascade via the CB1 receptor.

Opioid Signaling Pathway

Opioids, such as morphine, primarily activate the µ-opioid receptor (MOR), which is also coupled to Gi/o proteins. Similar to CB1 receptor activation, this leads to the inhibition of adenylyl cyclase, decreased cAMP, and modulation of ion channels, resulting in hyperpolarization and reduced neuronal firing. Opioid receptor activation also engages the β-arrestin pathway, which is involved in receptor desensitization, internalization, and potentially some of the adverse effects of opioids.

Opioid_Signaling Opioid Opioid (e.g., Morphine) Opioid_Receptor Opioid Receptor (µ, δ, κ) Opioid->Opioid_Receptor binds to Gi_o Gi/o Protein Opioid_Receptor->Gi_o activates Beta_Arrestin β-Arrestin Pathway Opioid_Receptor->Beta_Arrestin activates AC Adenylyl Cyclase Gi_o->AC inhibits Ca_channel Ca²⁺ Channel Gi_o->Ca_channel inhibits K_channel K⁺ Channel Gi_o->K_channel activates cAMP cAMP AC->cAMP converts ATP to Neuronal_Excitability Reduced Neuronal Excitability Ca_channel->Neuronal_Excitability K_channel->Neuronal_Excitability Side_Effects Side Effects & Desensitization Beta_Arrestin->Side_Effects Neurotransmitter_Release Reduced Neurotransmitter Release Neuronal_Excitability->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: Opioid signaling cascade via opioid receptors.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Radioligand Binding Assay (for CB1 and Opioid Receptors)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Source (e.g., brain homogenates or recombinant cell membranes) start->prep incubate Incubate receptor source with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled test compound. prep->incubate separate Separate bound from unbound radioligand (e.g., via filtration). incubate->separate quantify Quantify radioactivity of the bound radioligand. separate->quantify analyze Analyze data to determine IC50 and calculate Ki using the Cheng-Prusoff equation. quantify->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Source: Brain tissue (e.g., rat cerebellum for CB1) or cultured cells expressing the receptor of interest (e.g., CHO or HEK-293 cells).

    • Homogenize tissue or cells in ice-cold buffer.

    • Centrifuge to pellet membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940 for CB1 or [³H]DAMGO for MOR), and varying concentrations of the unlabeled test compound.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific duration to reach equilibrium.

  • Separation:

    • Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist.

GTPgS_Binding_Workflow start Start prep Prepare cell membranes expressing the receptor of interest. start->prep incubate Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist. prep->incubate separate Separate bound from unbound [³⁵S]GTPγS (e.g., via filtration). incubate->separate quantify Quantify the amount of bound [³⁵S]GTPγS. separate->quantify analyze Analyze data to determine EC50 and Emax for G protein activation. quantify->analyze end End analyze->end

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Detailed Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of GDP, and varying concentrations of the test agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

  • Separation and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding).

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cAMP, a downstream effector of Gi/o-coupled receptors.

Adenylyl_Cyclase_Workflow start Start prep Prepare cell membranes or use whole cells expressing the receptor. start->prep stimulate Stimulate adenylyl cyclase (e.g., with forskolin). prep->stimulate incubate Incubate with varying concentrations of the test compound. stimulate->incubate lyse Lyse cells (if using whole cells) and measure cAMP levels. incubate->lyse analyze Analyze data to determine the IC50 for adenylyl cyclase inhibition. lyse->analyze end End analyze->end

Caption: Experimental workflow for an adenylyl cyclase inhibition assay.

Detailed Protocol:

  • Cell/Membrane Preparation: Use whole cells or membrane preparations from cells expressing the receptor of interest.

  • Assay Reaction:

    • Pre-incubate the cells/membranes with varying concentrations of the test compound.

    • Stimulate adenylyl cyclase with an activator such as forskolin.

    • Incubate for a specific time at a controlled temperature.

  • cAMP Measurement:

    • Terminate the reaction.

    • If using whole cells, lyse the cells to release intracellular cAMP.

    • Measure the concentration of cAMP using a suitable method, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).

  • Data Analysis:

    • Plot the percentage of inhibition of cAMP production against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the stimulated adenylyl cyclase activity).

References

A Comparative Analysis of the Therapeutic Index of Pravadoline and Other Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of Pravadoline, a novel analgesic agent, in comparison to commonly used analgesics: morphine, ibuprofen, and paracetamol. The therapeutic index (TI), a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinical desired or effective response. A higher therapeutic index indicates a wider margin of safety for a drug.[1] This comparison aims to equip researchers and drug development professionals with objective data to inform preclinical and clinical research decisions.

Executive Summary

This compound, an aminoalkylindole derivative, exhibits a unique dual mechanism of action as both a cyclooxygenase (COX) inhibitor and a cannabinoid receptor agonist.[2][3] While extensive data on its analgesic efficacy (ED50) is available from various rodent models, a definitive median lethal dose (LD50) for this compound has not been established in publicly available literature. Toxicity concerns that initially hindered its development were later attributed to the maleate salt form, which induced nephrotoxicity in dogs, rather than the parent compound itself.[2] Notably, this compound has been shown to lack the gastrointestinal irritation typically associated with NSAIDs following acute or chronic administration in rodents.[4]

This guide presents a quantitative comparison of the therapeutic indices for morphine, ibuprofen, and paracetamol based on preclinical data from rodent models. For this compound, a qualitative assessment of its safety profile is provided in the context of its analgesic potency.

Quantitative Comparison of Therapeutic Indices

The therapeutic index is calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). The following tables summarize the available preclinical data for morphine, ibuprofen, and paracetamol in rodent models. It is crucial to note that LD50 and ED50 values can vary significantly depending on the animal species, strain, route of administration, and the specific experimental protocol used. For the most accurate comparison, data from studies using the same animal model and administration route should be considered.

AnalgesicAnimal ModelRoute of AdministrationLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (LD50/ED50)
Morphine MouseIntraperitoneal400[5]5.73 - 8.98 (Hot Plate Test)[6]~ 44.5 - 69.8
Mouse--2.63 - 5.63 (Tail-Flick Test)[7]-
Ibuprofen MouseIntraperitoneal~320[8]50 - 200 (Formalin Test)[8]~ 1.6 - 6.4
MouseOral800[8]82.2 (Writhing Test)[9]~ 9.7
Paracetamol MouseOral338--
RatOral2404--

Table 1: Therapeutic Index of Common Analgesics in Rodent Models.

This compound: Efficacy Data and Safety Profile

While a therapeutic index for this compound cannot be calculated due to the lack of a definitive LD50 value, its analgesic efficacy has been demonstrated in multiple preclinical models.

This compound (WIN 48,098)Animal ModelAnalgesic AssayED50 (mg/kg)Route of Administration
RatAcetic Acid-Induced Writhing15Oral
RatAdjuvant-Arthritic Paw Flexion41Oral
RatBradykinin-Induced Flexion78Oral
MouseAcetylcholine-Induced Writhing41Oral
MouseProstaglandin E2-Induced Writhing24Oral
MouseProstaglandin Synthesis Inhibition (ex vivo)20Oral

Table 2: Analgesic Efficacy of this compound in Rodent Models.

This compound's analgesic effects are observed at doses significantly lower than those that would likely cause acute toxicity, suggesting a potentially favorable safety margin. Its unique mechanism, combining COX inhibition with cannabinoid receptor agonism, may contribute to its potent analgesic properties without the typical gastrointestinal side effects of NSAIDs.[4]

Signaling Pathways

This compound Signaling Pathway

This compound exhibits a dual mechanism of action, influencing both the cyclooxygenase and the cannabinoid signaling pathways.

Pravadoline_Signaling cluster_COX Cyclooxygenase (COX) Pathway cluster_Cannabinoid Cannabinoid Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Inflammation & Pain Analgesia Analgesia CB1_Receptor CB1 Receptor G_Protein Gi/o Protein CB1_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP ↓ cAMP Adenylate_Cyclase->cAMP Reduced_Neurotransmission Reduced_Neurotransmission cAMP->Reduced_Neurotransmission Reduced Neurotransmitter Release Reduced_Neurotransmission->Analgesia This compound This compound This compound->COX1_2 Inhibition This compound->CB1_Receptor Agonism

Caption: Dual signaling pathway of this compound.

Morphine Signaling Pathway (Opioid Pathway)

Morphine primarily acts on μ-opioid receptors, which are G-protein coupled receptors, leading to the inhibition of neuronal signaling.

Morphine_Signaling cluster_Opioid Opioid Receptor Signaling Opioid_Receptor μ-Opioid Receptor G_Protein Gi/o Protein Opioid_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels cAMP ↓ cAMP Adenylate_Cyclase->cAMP Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release cAMP->Reduced_Excitability Ion_Channels->Reduced_Excitability Morphine Morphine Morphine->Opioid_Receptor Agonism Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Simplified signaling pathway of Morphine.

Ibuprofen and Paracetamol Signaling Pathway (COX Pathway)

Ibuprofen and Paracetamol primarily exert their analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.

NSAID_Signaling Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Analgesia Analgesia Ibuprofen_Paracetamol Ibuprofen / Paracetamol Ibuprofen_Paracetamol->COX1_2 Inhibition

Caption: Mechanism of action for Ibuprofen and Paracetamol.

Experimental Protocols

Determination of Median Lethal Dose (LD50)

The LD50 is a standardized measure for expressing the acute toxicity of a substance in a given animal species. One common method is Lorke's Method.

LD50_Workflow cluster_Phase1 Phase 1: Dose Range Finding cluster_Phase2 Phase 2: Definitive Test P1_Start Start P1_Groups Administer widely spaced doses (e.g., 10, 100, 1000 mg/kg) to groups of 3 animals each. P1_Start->P1_Groups P1_Observe Observe for 24 hours for mortality. P1_Groups->P1_Observe P1_End Determine the dose range causing 0% and 100% mortality. P1_Observe->P1_End P2_Start Start P1_End->P2_Start P2_Groups Administer at least 4 doses in a narrower range (determined in Phase 1) to groups of 1 animal each. P2_Start->P2_Groups P2_Observe Observe for 24 hours for mortality. P2_Groups->P2_Observe P2_Calculate Calculate LD50 as the geometric mean of the lowest lethal dose and the highest non-lethal dose. P2_Observe->P2_Calculate

Caption: General workflow for LD50 determination.

Detailed Methodology (Lorke's Method):

  • Phase 1:

    • Nine animals are divided into three groups of three animals each.

    • Three doses of the substance are administered orally or intraperitoneally (e.g., 10, 100, and 1000 mg/kg).

    • The animals are observed for 24 hours, and the number of deaths in each group is recorded.

    • This phase helps to determine the approximate range of toxicity.

  • Phase 2:

    • Based on the results of Phase 1, three new doses are selected.

    • Three new groups of one animal each are used.

    • The animals are dosed and observed for 24 hours for mortality.

    • The LD50 is calculated as the geometric mean of the lowest dose that caused death and the highest dose that did not.

Determination of Median Effective Dose (ED50) for Analgesia

The ED50 for analgesia is the dose of a drug that produces a defined analgesic effect in 50% of the test animals. Common methods include the Hot Plate Test, Tail-Flick Test, and Writhing Test.

1. Hot Plate Test:

This test measures the response to a thermal pain stimulus.

Protocol:

  • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals (mice or rats) are placed on the hot plate, and the latency to a pain response (e.g., licking a paw or jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Animals are treated with the test compound or vehicle, and the latency is measured again at specific time points (e.g., 30, 60, 90 minutes) post-administration.

  • The ED50 is the dose that causes a significant increase in the pain latency in 50% of the animals.

2. Tail-Flick Test:

This test also assesses the response to a thermal stimulus applied to the tail.

Protocol:

  • A radiant heat source is focused on a specific portion of the animal's tail.

  • The time taken for the animal to "flick" its tail away from the heat is measured.

  • A cut-off time is employed to avoid tissue damage.

  • Following drug administration, the tail-flick latency is re-measured at predetermined intervals.

  • The ED50 is the dose that produces a significant increase in tail-flick latency in 50% of the animals.

3. Acetic Acid-Induced Writhing Test:

This test evaluates the response to a chemically induced visceral pain.

Protocol:

  • Mice are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.6%).

  • This induces a characteristic "writhing" behavior (abdominal constrictions and stretching of the hind limbs).

  • Animals are pre-treated with the analgesic or vehicle.

  • The number of writhes is counted for a specific period (e.g., 15-30 minutes) after acetic acid injection.

  • The ED50 is the dose that reduces the number of writhes by 50% compared to the control group.

Conclusion

This comparative guide highlights the challenges in directly evaluating the therapeutic index of this compound due to the absence of publicly available LD50 data. However, the available efficacy data, coupled with its unique dual mechanism of action and favorable gastrointestinal safety profile in preclinical models, suggests that this compound may possess a promising therapeutic window. In contrast, while the therapeutic indices of morphine, ibuprofen, and paracetamol can be quantitatively assessed, they each present distinct safety considerations. Morphine has a relatively wide therapeutic index but carries the risk of respiratory depression and dependence. Ibuprofen and paracetamol, while generally safe at therapeutic doses, have narrower therapeutic indices and are associated with gastrointestinal and hepatic toxicity, respectively, at higher doses.

Further preclinical toxicology studies are warranted to establish a definitive LD50 for this compound and enable a direct quantitative comparison of its therapeutic index with other analgesics. Such data would be invaluable for guiding its potential future development and clinical application.

References

A Meta-Analysis of Pravadoline's Preclinical Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical efficacy of Pravadoline, a novel analgesic agent. This compound's performance is objectively compared with established alternatives, namely non-steroidal anti-inflammatory drugs (NSAIDs) and opioids, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new analgesic therapies.

Executive Summary

This compound is an aminoalkylindole derivative that has demonstrated significant analgesic properties in a variety of preclinical models.[1][2] Its unique mechanism of action, which involves both the inhibition of cyclooxygenase (COX) and interaction with the cannabinoid system, distinguishes it from traditional analgesics.[2] Preclinical data indicate that this compound is effective in models of visceral, thermal, and inflammatory pain. This guide synthesizes the available quantitative data to facilitate a comparative assessment of this compound's efficacy against standard-of-care analgesics like Indomethacin and Morphine.

Comparative Efficacy Data

The following tables summarize the preclinical efficacy of this compound in comparison to key alternative drug classes. It is important to note that the data presented are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Efficacy in Acetic Acid-Induced Writhing Test (Visceral Pain Model)

The writhing test is a model of visceral pain where a chemical irritant induces abdominal constrictions. The efficacy of an analgesic is measured by its ability to reduce the number of these writhes.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
This compound Ratp.o.15[1]
Indomethacin Mousei.p.10[3]
Diclofenac Rati.p.10[4]

ED50: The dose of a drug that produces a 50% reduction in the writhing response. p.o.: Oral administration; i.p.: Intraperitoneal administration.

Table 2: Efficacy in Tail Immersion Test (Thermal Pain Model)

The tail immersion test assesses the response to a thermal pain stimulus. The efficacy of an analgesic is determined by its ability to prolong the latency of the tail withdrawal reflex.

CompoundAnimal ModelRoute of AdministrationMinimum Effective Dose (MED) / ED50 (mg/kg)Reference
This compound Mouses.c.100 (MED)[1]
Morphine Rats.c.3.0 - 6.0 (MED)[5]
Morphine Rati.p.2.4 (ED50)[6]

MED: The minimum dose of a drug that produces a significant analgesic effect. ED50: The dose of a drug that produces a 50% maximal effect. s.c.: Subcutaneous administration; i.p.: Intraperitoneal administration.

Table 3: Efficacy in Randall-Selitto Test (Mechanical Nociception Model)

The Randall-Selitto test measures the threshold for mechanical pain by applying increasing pressure to an inflamed paw. Analgesic efficacy is demonstrated by an increase in the pressure threshold tolerated by the animal.

CompoundAnimal ModelRoute of AdministrationMinimum Effective Dose (MED) / ED50 (mg/kg)Reference
This compound Ratp.o.1 (MED)[1]
Indomethacin Rati.v.5 (Significant effect observed)[7]
Diclofenac Rat-(Significant effect observed)[8]

MED: The minimum dose of a drug that produces a significant analgesic effect. p.o.: Oral administration; i.v.: Intravenous administration.

Experimental Protocols

Detailed methodologies for the key preclinical models cited in this guide are provided below.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics.

  • Animals: Typically mice or rats are used.[1][3]

  • Procedure:

    • Animals are acclimatized to the testing environment.

    • The test compound (e.g., this compound, Indomethacin) or vehicle is administered via the specified route (e.g., oral, intraperitoneal).[1][3]

    • After a predetermined absorption period (e.g., 30-60 minutes), a solution of acetic acid (typically 0.6-1.0%) is injected intraperitoneally to induce writhing.[9]

    • Immediately following the acetic acid injection, the animals are placed in an observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, usually 10-20 minutes.[9]

  • Endpoint: The primary endpoint is the total number of writhes. A significant reduction in the number of writhes in the drug-treated group compared to the vehicle-treated group indicates analgesic activity.

Tail Immersion Test

This is a common method for assessing centrally acting analgesics against thermal pain.

  • Animals: Mice or rats are commonly used.[1][10]

  • Procedure:

    • The animal is gently restrained, allowing its tail to be accessible.

    • The distal portion of the tail is immersed in a temperature-controlled water bath, typically maintained at 50-55°C.[11]

    • The latency to a rapid flick or withdrawal of the tail from the hot water is recorded.

    • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage. If the animal does not respond within this time, the tail is removed, and the maximum latency is recorded.[10]

    • Measurements are taken before and at various time points after the administration of the test compound (e.g., this compound, Morphine) or vehicle.

  • Endpoint: A significant increase in the tail withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates antinociceptive activity.

Randall-Selitto Test (Paw Pressure Test)

This model is used to assess mechanical hyperalgesia, often in the context of inflammation.

  • Animals: Primarily rats are used.[1]

  • Procedure:

    • Inflammation is typically induced in one of the hind paws by injecting an inflammatory agent (e.g., brewer's yeast, carrageenan).

    • At the peak of the inflammatory response, the animal is gently restrained.

    • A device with a blunt-tipped plunger is used to apply a gradually increasing mechanical force to the dorsal surface of the inflamed paw.

    • The pressure at which the animal vocalizes or withdraws its paw is recorded as the pain threshold.

    • Measurements are taken before and after the administration of the test compound (e.g., this compound, Indomethacin) or vehicle.

  • Endpoint: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for this compound's dual mechanism of action and a typical experimental workflow for preclinical analgesic screening.

G cluster_0 This compound's Dual Mechanism of Action cluster_1 COX Inhibition Pathway cluster_2 Cannabinoid Receptor Pathway This compound This compound COX_Enzyme COX Enzyme This compound->COX_Enzyme Inhibits CB1_Receptor CB1 Receptor This compound->CB1_Receptor Agonist Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation G_Protein Gi/o Protein CB1_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Inhibition Neuronal Inhibition (Reduced Pain Signaling) cAMP->Neuronal_Inhibition

Caption: this compound's dual mechanism of action.

G cluster_workflow Preclinical Analgesic Screening Workflow start Start: Hypothesis & Study Design animal_procurement Animal Procurement & Acclimatization start->animal_procurement randomization Randomization into Treatment Groups animal_procurement->randomization baseline Baseline Nociceptive Threshold Measurement randomization->baseline drug_admin Drug/Vehicle Administration baseline->drug_admin post_drug_measurement Post-Treatment Nociceptive Testing drug_admin->post_drug_measurement data_collection Data Collection & Recording post_drug_measurement->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Interpretation of Results & Conclusion data_analysis->results

Caption: A generalized workflow for preclinical analgesic studies.

Conclusion

The preclinical data available for this compound suggest it is a promising analgesic candidate with a distinct pharmacological profile. Its efficacy in models of visceral, thermal, and mechanical pain highlights its potential for treating a broad spectrum of pain conditions. The dual mechanism of action, involving both COX inhibition and cannabinoid receptor agonism, may offer a therapeutic advantage over traditional analgesics. Further head-to-head comparative studies are warranted to more definitively establish its relative efficacy and safety profile against current standards of care. This meta-analysis provides a foundational guide for researchers to build upon in the ongoing quest for more effective and safer pain management therapies.

References

Safety Operating Guide

Pravadoline Disposal Protocol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of pravadoline, a cannabimimetic analgesic and Cox-1 and Cox-2 inhibitor used in research settings.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory environment.

Pre-Disposal Safety and Handling

Key Safety Precautions:

  • Avoid creating dust when handling the solid form of this compound.[4]

  • Prevent contact with skin, eyes, and clothing.[4]

  • Ensure adequate ventilation in the work area.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

This compound: Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference. This information is crucial for understanding the compound's characteristics and for accurate waste documentation.

PropertyValue
CAS Number 92623-83-1[1][2][5]
Molecular Formula C₂₃H₂₆N₂O₃[1][2][5]
Molecular Weight 378.5 g/mol [1][2][5]
Purity ≥98%[1]
Appearance Solid (powder)[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal facility. Under no circumstances should this compound or its containers be disposed of via standard trash or down the drain.[6]

Step 1: Waste Segregation Isolate all waste materials that have come into contact with this compound. This includes:

  • Unused or expired pure compound.

  • Solutions containing this compound.

  • Contaminated laboratory consumables (e.g., pipette tips, vials, chromatography columns).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Spill cleanup materials.

Step 2: Containerization

  • Solid Waste: Collect all solid waste, including contaminated consumables and PPE, in a dedicated, leak-proof container clearly designated for hazardous waste.[6] For items like gloves and bench paper, it is advisable to double-bag them in labeled hazardous waste bags.[6]

  • Liquid Waste: Use a chemically compatible, sealable container for all liquid waste containing this compound.[6]

  • Empty Containers: Any container that held pure this compound must be treated as hazardous waste. The initial rinses of the container should be collected as hazardous waste.[6]

Step 3: Labeling Properly label all waste containers. The label must be securely affixed and include the following information:

  • The words "Hazardous Waste."[6]

  • The full chemical name: "this compound."[6]

  • CAS Number: 92623-83-1.

  • An accurate description of the contents (e.g., "this compound in methanol," "Contaminated labware with this compound residue").

  • Associated hazards (consult the SDS).

  • Accumulation start date.

Step 4: Storage of Waste Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.[6] The storage location should be away from incompatible materials, such as strong oxidizing agents and strong acids.[3]

Step 5: Arranging for Disposal

  • Contact your Institution's EHS Office: The preferred method for disposal is to contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance and arrange for the collection and disposal by a licensed chemical waste contractor.[6]

  • Documentation: Maintain meticulous records of the disposed waste, including the quantity, date of disposal, and the name of the disposal contractor.[6]

Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the area.[3]

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the powder spill with a plastic sheet to minimize the spread of dust.[4]

  • Mechanically take up the spilled material and place it in a suitable, labeled container for disposal.[4] Avoid actions that create dust.[4]

  • Thoroughly clean the contaminated surface.[4]

  • For large spills or if you are unsure how to proceed, contact your institution's EHS office or an emergency response team.

For emergencies involving potential exposure, call CHEMTREC at 1-800-424-9300 (within USA or Canada) or +1-703-741-5970 (outside USA and Canada).[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Pravadoline_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type (Solid, Liquid, Labware) start->waste_type solid_waste Solid Waste (Pure compound, PPE, Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid containerize Containerize in a Chemically Compatible, Sealed Container solid_waste->containerize liquid_waste->containerize labeling Label as 'Hazardous Waste' with Chemical Name, CAS#, and Hazard Info containerize->labeling storage Store in Designated, Secure, Ventilated Area labeling->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Pickup storage->contact_ehs document Document Disposal (Date, Quantity, Contractor) contact_ehs->document end Disposal Complete document->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pravadoline

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating risks associated with handling potent compounds like Pravadoline. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Skin Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side shields or gogglesTwo pairs of powder-free nitrile gloves, disposable gown with tight-fitting cuffsN95 or higher-rated respirator
Solution Preparation Chemical splash goggles or a face shieldTwo pairs of powder-free nitrile gloves, disposable gown with tight-fitting cuffsNot generally required if handled in a certified chemical fume hood
In Vitro/In Vivo Experiments Safety glasses with side shieldsNitrile gloves, lab coatNot generally required
Waste Disposal Chemical splash gogglesTwo pairs of powder-free nitrile gloves, disposable gownNot generally required

Key Considerations for PPE Usage:

  • Glove Selection: Always use powder-free nitrile gloves to prevent aerosolization of the compound. When double-gloving, the outer glove should be removed and disposed of immediately after handling the compound, and the inner glove should be removed upon leaving the work area.[1]

  • Gown Integrity: Gowns should be disposable and made of a low-permeability fabric. They should be changed immediately if contaminated.[1][2]

  • Respiratory Protection: An N95 respirator is recommended as a minimum precaution when handling the powdered form of this compound outside of a containment system like a fume hood.[3][4]

  • Hand Hygiene: Hands should be washed thoroughly with soap and water before donning and after removing gloves.[1][5]

II. Operational Plan: Safe Handling from Receipt to Disposal

A structured operational plan ensures that safety is integrated into every step of the research process.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • The storage location should be clearly labeled with appropriate hazard warnings.

2. Engineering Controls:

  • Chemical Fume Hood: All handling of powdered this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

3. Experimental Procedures:

  • Work Area: Designate a specific area for handling this compound and ensure it is kept clean and uncluttered.

  • Spill Management: A spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags should be readily available. In case of a spill, evacuate the immediate area, and follow established spill cleanup procedures. Do not use alcohol-based sanitizers or bleach for skin decontamination.[7][8]

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and absorbent paper, should be considered hazardous waste.

  • This waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Disposal Procedures:

  • Follow your institution's and local regulations for the disposal of chemical waste.

  • Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

  • Contaminated sharps should be placed in a designated sharps container.[5]

IV. Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow This compound Handling: PPE Selection Workflow cluster_preparation Preparation Phase cluster_selection PPE Selection cluster_procedure Procedure cluster_post_procedure Post-Procedure A Assess Task: Weighing, Solution Prep, Experiment, Disposal B Consult Safety Protocols & SDS (if available) A->B C Select Eye/Face Protection (Goggles/Face Shield) B->C D Select Skin Protection (Double Nitrile Gloves, Gown) B->D E Select Respiratory Protection (N95 or higher, if needed) B->E F Don PPE Correctly C->F D->F E->F G Perform Task in Designated Area (e.g., Fume Hood) F->G H Doff PPE Correctly (Outer gloves first) G->H I Dispose of Contaminated Waste in Labeled Bin H->I J Wash Hands Thoroughly I->J

This compound Handling: PPE Selection Workflow

By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pravadoline
Reactant of Route 2
Reactant of Route 2
Pravadoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.